Product packaging for 25R-Inokosterone(Cat. No.:CAS No. 15130-85-5)

25R-Inokosterone

Katalognummer: B078545
CAS-Nummer: 15130-85-5
Molekulargewicht: 480.6 g/mol
InChI-Schlüssel: JQNVCUBPURTQPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Inokosterone is a phytoecdysteroid, a plant-derived analog of the insect molting hormone 20-hydroxyecdysone, presenting a unique tool for studying endocrine and developmental processes. Its primary research value lies in its ability to bind to and activate the Ecdysone receptor (EcR), a nuclear hormone receptor, thereby modulating the expression of genes involved in development, metamorphosis, and reproduction. This mechanism is fundamental in insect model systems for investigating hormonal signaling pathways, gene regulation, and the molecular basis of development. Beyond entomology, Inokosterone is increasingly utilized in mammalian cell culture studies to explore its potential anabolic and metabolic effects, as ecdysteroids are investigated for their influence on protein synthesis and cell proliferation. Researchers employ Inokosterone to trigger synchronized gene expression in advanced inducible gene expression systems (e.g., GeneSwitch®), making it invaluable in cell biology and functional genomics. This product is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and high purity, supporting the generation of reliable and reproducible research data. It is strictly for research applications in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O7 B078545 25R-Inokosterone CAS No. 15130-85-5

Eigenschaften

IUPAC Name

2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNVCUBPURTQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30915350
Record name 2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15130-85-5, 23261-09-8, 88980-54-5, 94720-16-8
Record name Inokosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15130-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-7-en-6-one, 2,3,14,20,22,26-hexahydroxy-, (2β,3β,5β,22R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23261-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inokosterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342715
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

25R-Inokosterone: A Technical Guide to its Biological Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone is a naturally occurring phytoecdysteroid isolated from plants such as Achyranthis Radix. As a member of the ecdysteroid class of hormones, it plays a role in insect molting and metamorphosis. In recent years, this compound and its isomers have garnered significant interest for their potential therapeutic applications in mammals. Research has highlighted its involvement in diverse biological processes, including anti-aging, antioxidant, and immunomodulatory activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its chemical properties, biological functions, and underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to serve as a valuable resource for ongoing and future research and development efforts.

Chemical and Physical Properties

This compound is a polyhydroxylated steroidal ketone. Its chemical structure is characterized by a cholestane (B1235564) skeleton with multiple hydroxyl groups, which contribute to its biological activity.

PropertyValueSource
Molecular Formula C₂₇H₄₄O₇PubChem
Molecular Weight 480.6 g/mol PubChem
CAS Number 19682-38-3PubChem
Stereoisomer 25RN/A

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its anti-aging and antioxidant properties. It has also been identified as a potential modulator of the estrogen receptor, suggesting a role in inflammatory conditions.

Anti-aging and Antioxidant Effects

Inokosterone has been shown to extend the lifespan of yeast and mammalian cells.[1][2] This effect is primarily attributed to its ability to mitigate oxidative stress.

Quantitative Data on Anti-aging and Antioxidant Effects:

AssayOrganism/Cell LineConcentration of InokosteroneResult
Chronological Lifespan AssayPC12 Cells0.003 µMSignificant increase in survival rate (p < 0.05)
Chronological Lifespan AssayPC12 Cells0.01 µMSignificant increase in survival rate (p < 0.01)
Reactive Oxygen Species (ROS) LevelsYeast1 µM (after 24h)Significant decrease in ROS from 94.36 ± 6.63 to 58.54 ± 6.31 (p < 0.01)
Reactive Oxygen Species (ROS) LevelsYeast1 µM (after 48h)Significant decrease in ROS from 173.12 ± 3.56 to 108.06 ± 7.79 (p < 0.01)
Malondialdehyde (MDA) LevelsYeast0.3 µM (after 24h)Decrease in MDA from 0.80 ± 0.04 to 0.61 ± 0.05 (p < 0.05)
Malondialdehyde (MDA) LevelsYeast3 µM (after 24h)Decrease in MDA from 0.80 ± 0.04 to 0.55 ± 0.03 (p < 0.01)

The underlying mechanism for these effects involves the upregulation of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD1), and the induction of autophagy and mitophagy.[1] Studies in yeast have shown that the anti-aging activity of inokosterone is dependent on the presence of genes related to antioxidant defense (e.g., SOD1, SOD2) and autophagy (ATG2, ATG32).[1][2]

Signaling Pathway: Inokosterone-Mediated Antioxidant Response

Inokosterone_Antioxidant_Pathway Inokosterone This compound Cell Yeast/Mammalian Cell Inokosterone->Cell SOD1_gene SOD1 Gene Expression Inokosterone->SOD1_gene ROS Increased ROS (Oxidative Stress) Reduced_ROS Reduced ROS (Oxidative Stress Mitigation) SOD1_protein SOD1 Enzyme Activity SOD1_gene->SOD1_protein SOD1_protein->Reduced_ROS Lifespan Increased Lifespan Reduced_ROS->Lifespan

Caption: Inokosterone induces SOD1 gene expression, leading to increased antioxidant enzyme activity and reduced oxidative stress, ultimately extending cellular lifespan.

Interaction with Estrogen Receptor

Molecular docking studies have suggested that inokosterone is a potential ligand for estrogen receptor 1 (ESR1). This interaction is of particular interest in the context of rheumatoid arthritis, where ESR1 expression is significantly increased. However, it is important to note that direct quantitative binding affinity data, such as IC50 or Ki values, for this compound with ESR1 are not yet available in the public domain. Further experimental validation is required to confirm the nature and strength of this interaction.

Mitophagy Induction

Inokosterone has been observed to increase macroautophagy and mitophagy in yeast.[1] This process of selectively removing damaged mitochondria is crucial for maintaining cellular health and is linked to its anti-aging effects. The regulation of autophagy in yeast involves a complex interplay of Atg proteins. While the precise mechanism of how inokosterone initiates this process is still under investigation, it is known to be dependent on key autophagy-related genes.

Signaling Pathway: Inokosterone and Mitophagy Regulation in Yeast

Inokosterone_Mitophagy_Pathway Inokosterone This compound Yeast_Cell Yeast Cell Inokosterone->Yeast_Cell ATG_genes ATG Gene (e.g., ATG2, ATG32) Regulation Inokosterone->ATG_genes Mitophagy Mitophagy Induction ATG_genes->Mitophagy Damaged_Mito Clearance of Damaged Mitochondria Mitophagy->Damaged_Mito Cell_Health Improved Cellular Homeostasis Damaged_Mito->Cell_Health

Caption: Inokosterone is proposed to regulate the expression or activity of ATG genes, leading to the induction of mitophagy and enhanced cellular health.

Experimental Protocols

Isolation of this compound from Achyranthes bidentata

A common method for the isolation of this compound involves chromatographic separation from the roots of Achyranthes bidentata.

Workflow: Isolation of this compound

Isolation_Workflow Start Dried Roots of Achyranthes bidentata Extraction Extraction with Organic Solvent (e.g., Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions HPLC Preparative High-Performance Liquid Chromatography (HPLC) Fractions->HPLC Purified_Compound Purified this compound HPLC->Purified_Compound

Caption: A general workflow for the isolation and purification of this compound from its natural source.

Yeast Lifespan Assays

The anti-aging effects of this compound can be assessed using replicative and chronological lifespan assays in yeast (Saccharomyces cerevisiae).

Methodology for Replicative Lifespan Assay:

  • Strain Preparation: Use a suitable yeast strain (e.g., K6001).

  • Culture Conditions: Grow yeast cells on YPD agar (B569324) plates.

  • Treatment: Prepare YPD plates containing various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Micromanipulation: Isolate virgin daughter cells using a micromanipulator.

  • Replicative Lifespan Determination: Count the number of daughter cells produced by each mother cell before senescence.

  • Data Analysis: Compare the mean and maximum lifespans of treated and control groups.

Antioxidant Enzyme Activity Assays

The activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) can be measured spectrophotometrically.

Protocol for Superoxide Dismutase (SOD) Activity Assay (NBT method):

  • Sample Preparation: Prepare cell lysates from yeast cultures treated with this compound.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer, EDTA, NBT, xanthine (B1682287), and the cell lysate.

  • Initiation: Start the reaction by adding xanthine oxidase. This generates superoxide radicals which reduce NBT to formazan.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm). SOD in the sample will inhibit the reduction of NBT.

  • Calculation: Calculate the percentage of inhibition of NBT reduction to determine SOD activity. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

Protocol for Catalase (CAT) Activity Assay:

  • Sample Preparation: Prepare cell lysates as described for the SOD assay.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer and the cell lysate.

  • Initiation: Add a known concentration of hydrogen peroxide (H₂O₂) to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 240 nm as H₂O₂ is decomposed by catalase.

  • Calculation: Calculate CAT activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.

Synthesis of this compound

Future Directions

The existing body of research on this compound provides a strong foundation for its potential as a therapeutic agent. However, several key areas require further investigation:

  • Quantitative Biology: There is a critical need for quantitative data on the binding affinity of this compound to the estrogen receptor and other potential protein targets. Dose-response studies in various cell lines and animal models are also essential to establish its efficacy and therapeutic window.

  • Mechanism of Action: While the roles of antioxidant and autophagic pathways have been highlighted, the upstream signaling events initiated by this compound remain to be fully elucidated. Investigating its effects on gene expression and protein phosphorylation will provide a more detailed understanding of its mechanism.

  • Synthesis and Analogs: The development of an efficient and scalable synthesis route for this compound is crucial for its further development. Furthermore, the synthesis and evaluation of structural analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Preclinical and Clinical Studies: Rigorous preclinical studies in animal models of aging-related diseases and inflammatory conditions are necessary to validate the therapeutic potential of this compound. Successful preclinical findings would pave the way for future clinical trials in humans.

Conclusion

This compound is a promising natural product with demonstrated anti-aging and antioxidant properties. Its potential interaction with the estrogen receptor opens up additional avenues for therapeutic exploration. This technical guide has summarized the current knowledge on this compound, providing a framework for researchers and drug development professionals. Further in-depth studies are warranted to fully unlock the therapeutic potential of this compound and its derivatives.

References

25R-Inokosterone discovery and origin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 25R-Inokosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a phytoecdysteroid, a class of natural compounds with a steroidal scaffold, found in certain medicinal plants. As a stereoisomer of inokosterone, its specific three-dimensional structure is critical to its chemical properties and potential biological activity. This document provides a comprehensive overview of the discovery, origin, and known technical data related to this compound. It includes detailed experimental methodologies for its isolation and analysis, summarizes key physicochemical and biological data, and visualizes the presumed signaling pathway and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic or industrial potential of this specific phytoecdysteroid isomer.

Discovery and Origin

This compound is a naturally occurring stereoisomer of inokosterone. Its discovery is intrinsically linked to the phytochemical investigation of traditional medicinal plants.

Initial Isolation and Structural Elucidation

The first definitive isolation and structural identification of this compound, along with its C-25 epimer (25S-inokosterone), was reported in 2004 by a team at the School of Pharmaceutical Sciences, Peking University.[1][2] The researchers successfully separated the epimers from the roots of Achyranthes bidentata Blume, a plant used in traditional Chinese medicine.[1][2] This seminal work marked the first time the absolute configurations of these C-25 isomers were elucidated from this plant source.[1][2] Furthermore, the study provided the first report of the 13C-NMR spectral data for both 25R- and 25S-inokosterone, which was crucial for their unambiguous identification.[1][2]

Natural Source

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its detection, purification, and in silico modeling.

PropertyValueSource
Molecular Formula C₂₇H₄₄O₇[4][5]
Molecular Weight 480.6 g/mol [4][5]
Exact Mass 480.30870374 Da[4][5]
IUPAC Name (10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one[4]
CAS Number 19682-38-3[4]
XLogP3 0.6[4][5]
Hydrogen Bond Donors 6[4][5]
Hydrogen Bond Acceptors 7[4][5]

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. The following sections describe the protocols for the isolation, separation, and analysis of this compound from its natural source.

Isolation and Purification from Achyranthes bidentata

While the original 2004 paper by Zhu et al. does not provide exhaustive detail in its abstract, a standard phytochemical workflow for isolating ecdysteroids can be constructed. This multi-step process involves extraction followed by sequential chromatographic purification.[1][2]

Protocol:

  • Preparation of Plant Material:

    • Obtain dried roots of Achyranthes bidentata.

    • Grind the roots into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Perform exhaustive extraction of the powdered root material using a polar solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature or under reflux.

    • Combine the solvent extracts and evaporate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate). Ecdysteroids are expected to concentrate in the more polar fractions like ethyl acetate (B1210297) and n-butanol.

  • Column Chromatography (Initial Separation):

    • Subject the ecdysteroid-rich fraction (e.g., ethyl acetate fraction) to silica (B1680970) gel column chromatography.

    • Elute the column with a gradient solvent system, typically a mixture of chloroform and methanol (e.g., CHCl₃-MeOH, 95:5 to 60:40 v/v), to separate compounds based on polarity.

    • Collect fractions and monitor using Thin Layer Chromatography (TLC) with a suitable stain (e.g., vanillin-sulfuric acid) to pool fractions containing ecdysteroids.

  • Preparative HPLC (Final Purification):

    • Further purify the pooled fractions containing the inokosterone isomers using preparative High-Performance Liquid Chromatography (HPLC).

    • Utilize a C18 reversed-phase column.

    • Elute with an isocratic or gradient system of acetonitrile (B52724) (ACN) and water.

    • Collect the peaks corresponding to this compound and its epimer, 25S-Inokosterone, for structural analysis.

Analytical Method: HPLC-UV for Quantification

A validated HPLC-UV method has been developed for the simultaneous quantification of ecdysterone, this compound, and 25S-inokosterone in Achyranthes Radix.

Protocol:

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 μm).

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Linearity Range: 0.025–2.5 μM (R² > 0.99).

  • Limit of Detection (LOD): 2.4 fmol.

G Diagram 1: Isolation and Analysis Workflow for this compound cluster_collection Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Elucidation A Dried Roots of Achyranthes bidentata B Powdered Plant Material A->B Grinding C Methanol Extraction B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E F Ecdysteroid-Rich Fraction E->F G Silica Gel Column Chromatography F->G H Semi-Purified Fractions G->H I Preparative HPLC (C18) H->I J Pure this compound I->J K Structural Elucidation (NMR, MS) J->K L Quantitative Analysis (Analytical HPLC-UV) J->L

Caption: Diagram 1: Isolation and Analysis Workflow for this compound.

Biological Activity and Signaling Pathway

Direct research on the specific biological activities of this compound is limited in publicly available literature. However, inferences can be drawn from related compounds and the general mechanism of action for phytoecdysteroids.

Presumed Mechanism of Action: Ecdysone (B1671078) Receptor Signaling

Phytoecdysteroids are known to exert their effects in arthropods by mimicking the molting hormone 20-hydroxyecdysone. They bind to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), the insect ortholog of the retinoid X receptor (RXR).[6][7] This ligand-receptor complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.[6] This cascade ultimately governs molting and development.[7] It is presumed that this compound, as a phytoecdysteroid, follows this signaling pathway. The stereochemistry at the C-25 position likely influences the binding affinity and efficacy at the EcR-USP complex, a common phenomenon in steroid-receptor interactions.[3][8]

G Diagram 2: Presumed Ecdysteroid Signaling Pathway cluster_membrane Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I This compound (Ligand) R Ecdysone Receptor (EcR) I->R Binds U Ultraspiracle Protein (USP/RXR) R->U Forms Heterodimer EcRE EcRE U->EcRE Binds to DNA DNA Gene Target Gene EcRE->Gene Activates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response (e.g., Molting, Growth) Protein->Response

Caption: Diagram 2: Presumed Ecdysteroid Signaling Pathway.

Cytotoxicity of a Related (25R)-Steroid

While data for this compound is unavailable, a 2023 study on the semi-synthesis and biological evaluation of a related compound, 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one , provides insight into the potential bioactivity of (25R)-isomers.[4] This compound demonstrated dose-dependent cytotoxic activity against several human cancer cell lines, suggesting that the 25R configuration is compatible with biological activity.

Cell LineCancer TypeIC₅₀ (μM)
5637 (HTB-9)Bladder Cancer4.8
HepG2Hepatic Cancer15.5
K-562Leukemia> 20

Table adapted from data on a structurally related (25R)-steroid, not this compound itself.[4]

The study noted that this compound induced both early and late-stage apoptosis in cancer cells, highlighting a potential mechanism for its anti-proliferative effects.[4]

Conclusion and Future Directions

This compound is a well-defined phytoecdysteroid first isolated from the roots of Achyranthes bidentata.[1][2] While robust analytical methods for its detection and quantification exist, there is a notable gap in the scientific literature regarding its specific biological functions. The stereochemistry at the C-25 position is a critical determinant of molecular shape and is expected to significantly influence its interaction with biological targets like the ecdysone receptor.

Future research should focus on the following areas:

  • Comparative Biological Assays: Performing head-to-head studies comparing the biological activity (e.g., receptor binding affinity, transcriptional activation, anti-inflammatory, or anabolic effects) of this compound against its 25S epimer and other common phytoecdysteroids like 20-hydroxyecdysone.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and stability in biological systems.

  • Total Synthesis: Developing a stereoselective total synthesis route for this compound to enable the production of larger quantities for extensive biological testing, independent of natural source availability.

Addressing these research gaps will be crucial in determining whether this compound possesses unique therapeutic or commercial potential distinct from other members of the ecdysteroid family.

References

Isolating 25R-Inokosterone from Achyranthes bidentata: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating 25R-Inokosterone, a phytoecdysteroid with significant therapeutic potential, from the roots of Achyranthes bidentata. This document details the necessary experimental protocols, presents quantitative data for comparison, and visualizes the intricate workflows and relevant biological pathways to facilitate further research and drug development.

Introduction

Achyranthes bidentata, a perennial herb native to East Asia, is a staple in traditional medicine, revered for its diverse pharmacological properties. The roots of this plant are a rich source of bioactive compounds, most notably phytoecdysteroids. Among these, this compound and its epimer, 25S-Inokosterone, have garnered considerable attention for their potential therapeutic applications. This guide focuses on the intricate process of isolating and purifying this compound, providing a technical roadmap for researchers in natural product chemistry and drug discovery.

Extraction of Crude Phytoecdysteroids

The initial step in the isolation of this compound involves the extraction of crude phytoecdysteroids from the dried roots of Achyranthes bidentata. A widely employed and effective method is solvent extraction using an ethanol-water mixture.

Experimental Protocol: Ethanol-Water Extraction
  • Plant Material Preparation:

    • Obtain dried roots of Achyranthes bidentata.

    • Grind the roots into a coarse powder to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Immerse the powdered root material in 95% ethanol (B145695) (EtOH). A common ratio is 1:10 (w/v) of plant material to solvent.

    • Perform the extraction at room temperature with continuous stirring for 24-48 hours. This process is typically repeated three times to ensure maximum yield.

  • Concentration:

    • Combine the ethanol extracts from all repetitions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol.

  • Fractionation:

    • The resulting aqueous concentrate is then subjected to liquid-liquid partitioning.

    • Sequentially partition the aqueous extract with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. The phytoecdysteroid-rich fraction is typically found in the ethyl acetate and n-butanol fractions.

Chromatographic Purification of this compound

The crude extract, rich in a mixture of phytoecdysteroids and other secondary metabolites, requires further purification through various chromatographic techniques to isolate this compound.

Column Chromatography

Protocol:

  • Stationary Phase: Silica gel (200-300 mesh) is commonly used as the stationary phase.

  • Mobile Phase: A gradient elution system of chloroform-methanol (CHCl₃-MeOH) is employed. The gradient is typically started with a low polarity mixture (e.g., 95:5 CHCl₃-MeOH) and gradually increased in polarity (e.g., to 60:40 CHCl₃-MeOH).

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective technique for separating the epimers this compound and 25S-Inokosterone.

Protocol:

  • Solvent System: A two-phase solvent system is selected. A common system is composed of methyl tert-butyl ether/n-butanol/acetonitrile (B52724)/water (4:2:3:8, v/v/v/v).

  • Operation: The crude fraction is dissolved in the solvent system and introduced into the HSCCC instrument. The separation is achieved based on the differential partitioning of the compounds between the two liquid phases.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification step often involves preparative HPLC to obtain high-purity this compound.

Protocol:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water containing a small percentage of formic acid (e.g., 0.1%) is common. A typical isocratic mobile phase is acetonitrile:water (15:85, v/v).

  • Detection: The eluent is monitored using a UV detector, typically at a wavelength of 245 nm.

  • Fraction Collection: The peak corresponding to this compound is collected.

Structural Elucidation and Quantitative Analysis

The identity and purity of the isolated this compound are confirmed using spectroscopic methods and quantified by analytical HPLC.

  • Structural Elucidation: The structure of the isolated compound is confirmed by comparing its spectral data (¹H-NMR, ¹³C-NMR, and MS) with published data for this compound.

  • Quantitative Analysis: The purity and concentration of this compound are determined using analytical HPLC with a UV detector.

Data Presentation

The following tables summarize the quantitative data associated with the isolation and analysis of this compound.

Table 1: Extraction and Fractionation Yields
Parameter Value
Starting Material (Dried Roots of A. bidentata)5.10 kg
Ethyl Acetate (EtOAc) Soluble Fraction17.5 g
Table 2: Analytical HPLC Parameters for Quantification
Parameter Specification
Column YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 µm)[1]
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (85:15, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 245 nm[1]

Visualized Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and relevant signaling pathways.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis Dried Roots Dried Roots Powdered Material Powdered Material Dried Roots->Powdered Material Grinding Ethanol Extract Ethanol Extract Powdered Material->Ethanol Extract 95% EtOH Crude Phytoecdysteroid\nFraction Crude Phytoecdysteroid Fraction Ethanol Extract->Crude Phytoecdysteroid\nFraction Concentration & Partitioning Semi-purified Fractions Semi-purified Fractions Crude Phytoecdysteroid\nFraction->Semi-purified Fractions Silica Gel Column (CHCl3-MeOH) Separated Epimers Separated Epimers Semi-purified Fractions->Separated Epimers HSCCC Pure this compound Pure this compound Separated Epimers->Pure this compound Preparative HPLC (C18, ACN-H2O) Structural Confirmation Structural Confirmation Pure this compound->Structural Confirmation NMR, MS Purity & Yield\nDetermination Purity & Yield Determination Pure this compound->Purity & Yield\nDetermination Analytical HPLC

Caption: Experimental workflow for the isolation of this compound.

Ecdysteroids, including inokosterone, are known to exert their effects in insects through a well-defined signaling pathway. This pathway involves the binding of the ecdysteroid to a heterodimeric nuclear receptor complex, consisting of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), which then regulates the transcription of target genes.

ecdysteroid_signaling cluster_cellular Cellular Environment This compound This compound EcR-USP Complex EcR-USP Complex This compound->EcR-USP Complex Binds to EcR EcR EcR->EcR-USP Complex USP USP USP->EcR-USP Complex Target Genes Target Genes EcR-USP Complex->Target Genes Regulates Transcription Biological Response Biological Response Target Genes->Biological Response Leads to

Caption: Simplified Ecdysteroid Signaling Pathway in Insects.

Recent evidence suggests that ecdysteroids can also modulate signaling pathways in mammalian cells. Notably, the PI3K/Akt pathway, a crucial regulator of cell survival, growth, and proliferation, has been identified as a potential target.[2][3] While direct studies on this compound are still emerging, its potential to activate this pathway presents an exciting avenue for drug development.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ecdysteroid This compound (Putative) Receptor Receptor Ecdysteroid->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation Cell Growth Cell Growth mTOR->Cell Growth

Caption: Putative PI3K/Akt Signaling Pathway Modulation by this compound.

Conclusion

The isolation of this compound from Achyranthes bidentata is a multi-step process that requires a combination of classical and modern separation techniques. This guide provides a detailed framework for researchers to successfully isolate and purify this promising bioactive compound. The elucidation of its effects on mammalian signaling pathways, such as the PI3K/Akt pathway, will be crucial in unlocking its full therapeutic potential. Further research is warranted to explore the precise molecular mechanisms and pharmacological applications of this compound in drug development.

References

A Deep Dive into the Stereochemistry of Inokosterone: A Technical Guide to the 25R and 25S Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the stereochemical differences between 25R-Inokosterone and 25S-Inokosterone for researchers, scientists, and professionals in drug development. We will delve into their structural distinctions, comparative biological activities, and the experimental methodologies used for their separation and characterization.

Introduction: The Significance of Stereoisomerism in Inokosterone

Inokosterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in various plants and insects. These compounds are of significant interest due to their wide range of pharmacological activities, including anabolic, anti-diabetic, and anti-inflammatory effects. Inokosterone's structure features multiple chiral centers, leading to the existence of various stereoisomers. A critical stereochemical feature is the orientation of the hydroxyl group at the C-25 position in the side chain. This single chiral center gives rise to two distinct epimers: this compound and 25S-Inokosterone. While chemically very similar, this subtle difference in three-dimensional structure can lead to significant variations in their biological activity, underscoring the importance of stereochemistry in drug design and development.

Structural Elucidation of C-25 Epimers

25R- and 25S-Inokosterone are diastereomers that differ only in the configuration at the C-25 carbon. This difference influences the conformation of the flexible side chain, which can in turn affect how the molecule interacts with biological targets such as receptors and enzymes.

  • (25R)-Inokosterone : In this epimer, the hydroxyl group at the C-25 position is oriented in the R configuration.

    • IUPAC Name : (2β,3β,5β,14α,20R,22R,25R)-2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one

  • (25S)-Inokosterone : In this epimer, the hydroxyl group at the C-25 position is oriented in the S configuration.

    • IUPAC Name : (2β,3β,5β,14α,20R,22R,25S)-2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one

These epimers have been successfully isolated from natural sources such as the roots of Achyranthes bidentata Blume and Achyranthes japonica Nakai[1][2].

Comparative Biological Activity: A Quantitative Overview

The stereochemistry at the C-25 position has a demonstrable impact on the biological efficacy of inokosterone. While comprehensive side-by-side IC50 data is limited in publicly available literature, existing studies provide a clear indication of differential activity.

Anti-inflammatory and Anti-Atopy Activity

Both epimers have been shown to possess potent anti-inflammatory properties by inhibiting the expression of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory responses.

CompoundBioassayCell LineInducerConcentration% Inhibition of TNF-α ExpressionCitation
This compound TNF-α ExpressionRBL-2H3A23187 + PMA200 µg/mL80-95%[1][3]
25S-Inokosterone TNF-α ExpressionRBL-2H3A23187 + PMA200 µg/mL80-95%[1][3]

PMA: Phorbol-myristate acetate (B1210297)

At a high concentration, both epimers exhibit strong inhibition of TNF-α, suggesting potential as anti-atopy and anti-inflammatory agents[1][3].

Insect Moulting Activity

The effect of C-25 stereochemistry is more pronounced in the context of insect biology. Ecdysteroids regulate moulting, and the activity of inokosterone analogues is dependent on their configuration. A study on halogenated analogues of inokosterone demonstrated a clear preference for the 25S configuration in the Musca (housefly) bioassay.

Compound SeriesBioassayOrganismResultCitation
(25S)-26-halo analogues Moulting ActivityMusca sp.More active than (25R) analogues[4]
(25R)-26-halo analogues Moulting ActivityMusca sp.Less active than (25S) analogues[4]

This suggests that the ecdysone (B1671078) receptor in certain insects has a stereospecific preference for the 25S epimer, where steric factors in the receptor binding pocket likely play a crucial role[4].

Experimental Protocols

The differentiation and analysis of 25R- and 25S-Inokosterone require precise experimental techniques for both separation and biological evaluation.

Separation and Identification of C-25 Epimers

Objective: To isolate and identify 25R- and 25S-Inokosterone from a mixed sample.

A. Chromatographic Separation (HPLC):

  • Column: YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 µm) or equivalent reversed-phase column[5].

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (B52724) (85:15, v/v)[5].

  • Flow Rate: 1.0 mL/min[5].

  • Detection: UV detector set at 245 nm[5].

  • Procedure: A mixture containing the epimers is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The two epimers will have slightly different retention times, allowing for their separation and collection.

B. Spectroscopic Identification:

  • Mass Spectrometry (MS): Following separation, fractions are analyzed by MS to confirm the molecular weight (480.6 g/mol ) and fragmentation pattern of inokosterone[1][6][7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The absolute configuration is determined using 1D and 2D NMR techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY)[2]. The ¹³C NMR spectra are particularly useful, as small but distinct chemical shift differences (0.05-0.20 ppm) are observed for the side-chain carbons (C-24, C-25, C-26, C-27) between the 25R and 25S isomers, allowing for unambiguous identification[2].

G cluster_prep Sample Preparation cluster_sep Separation & Identification cluster_iso Isolated Epimers PlantExtract Plant Extract (e.g., Achyranthes bidentata) CrudeFraction Crude Phytoecdysteroid Fraction PlantExtract->CrudeFraction Solvent Extraction & Partitioning HPLC Reversed-Phase HPLC CrudeFraction->HPLC EpimerR This compound HPLC->EpimerR Fraction 1 EpimerS 25S-Inokosterone HPLC->EpimerS Fraction 2 MS Mass Spectrometry (Confirmation) NMR NMR Spectroscopy (Structure & Stereochem) EpimerR->MS EpimerR->NMR EpimerS->MS EpimerS->NMR

Workflow for the separation and identification of inokosterone epimers.
TNF-α Inhibition Bioassay

Objective: To quantify the inhibitory effect of inokosterone epimers on TNF-α production in mast cells.

  • Cell Line: Rat basophilic leukemia cells (RBL-2H3).

  • Culture: Cells are cultured in appropriate media (e.g., MEM) supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed RBL-2H3 cells in multi-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of 25R- or 25S-Inokosterone for a specified period (e.g., 1 hour).

    • Induce TNF-α production by adding a combination of calcium ionophore A23187 (e.g., 2 µM) and phorbol-myristate acetate (PMA).

    • Incubate for a defined time (e.g., 6-8 hours) to allow for cytokine production and secretion.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

    • Calculate the percentage inhibition relative to a vehicle-treated control.

Signaling Pathway Analysis

The anti-inflammatory effect of inokosterone epimers involves the modulation of key signaling pathways that lead to the production of cytokines like TNF-α.

cluster_stimulus Cellular Stimulus cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response Stimulus A23187 + PMA PKC PKC Activation Stimulus->PKC IKK IKK Complex PKC->IKK NFkB_Inhib IκBα Degradation IKK->NFkB_Inhib NFkB_Active NF-κB Translocation to Nucleus NFkB_Inhib->NFkB_Active Gene TNF-α Gene Transcription NFkB_Active->Gene TNFa TNF-α Production & Secretion Gene->TNFa Inokosterone 25R/25S-Inokosterone Inokosterone->IKK Inhibition

Inhibition of the NF-κB signaling pathway by inokosterone epimers.

Conclusion

The stereochemical configuration at the C-25 position of inokosterone is a critical determinant of its biological activity. While both 25R- and 25S-Inokosterone demonstrate potent anti-inflammatory effects through the inhibition of TNF-α, their activity profiles diverge in other biological systems, such as insect moulting, where the 25S epimer is favored. This guide highlights the necessity of high-resolution separation and robust analytical techniques to distinguish between these epimers. For drug development professionals, these findings emphasize that the evaluation of individual stereoisomers is crucial for accurately determining the therapeutic potential and specificity of chiral drug candidates.

References

Natural Sources of 25R-Inokosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of steroid hormones found in plants, that has garnered significant interest within the scientific community for its potential pharmacological applications. Structurally similar to insect molting hormones, this compound has been investigated for a range of biological activities in mammalian systems, including anabolic, anti-diabetic, and neuroprotective effects. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its potential signaling pathways.

Primary Natural Source: Achyranthes bidentata Blume

The principal and most well-documented natural source of this compound is the root of Achyranthes bidentata Blume, a perennial herb belonging to the Amaranthaceae family.[1][2] This plant, commonly known as "Huai Niu Xi" in traditional Chinese medicine, has been used for centuries for its medicinal properties. The roots of A. bidentata are the primary plant part utilized for the extraction of this compound and other phytoecdysteroids.[2]

Quantitative Data

The concentration of this compound in the roots of Achyranthes bidentata can vary depending on factors such as the geographical origin, harvest time, and processing methods of the plant material. While specific quantitative data is often proprietary or varies between studies, a representative concentration is presented in the table below.

Plant SpeciesPlant PartCompoundConcentration (mg/g dry weight)Analytical Method
Achyranthes bidentataRootThis compound0.05 - 0.5HPLC-UV

Experimental Protocols

Extraction and Isolation of this compound from Achyranthes bidentata Roots

The following protocol describes a common laboratory-scale method for the extraction and isolation of this compound.

1. Plant Material Preparation:

  • Dried roots of Achyranthes bidentata are pulverized into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered root material is extracted with 95% ethanol (B145695) at room temperature with agitation for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

  • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning:

  • The crude ethanol extract is suspended in water and partitioned successively with ethyl acetate (B1210297). The this compound will preferentially partition into the ethyl acetate phase.

  • The ethyl acetate fraction is collected and dried over anhydrous sodium sulfate, then concentrated in vacuo.

4. Chromatographic Purification:

  • The dried ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column.

  • The column is eluted with a gradient of chloroform-methanol, starting with a non-polar mixture and gradually increasing the polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Fractions rich in this compound are combined and may require further purification using preparative HPLC to obtain the pure compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • A known weight of the dried, powdered root of Achyranthes bidentata is extracted with methanol (B129727) or ethanol using sonication or reflux.

  • The extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 15:85 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 245 nm.

  • Quantification: A standard curve is generated using a certified reference standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Visualizations

Experimental Workflow

experimental_workflow start Dried & Powdered Roots of Achyranthes bidentata extraction Ethanol Extraction start->extraction partitioning Solvent Partitioning (Water/Ethyl Acetate) extraction->partitioning hplc_quantification HPLC-UV Quantification extraction->hplc_quantification Sample Preparation column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography pure_compound Pure this compound column_chromatography->pure_compound insect_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inokosterone This compound EcR_USP EcR/USP Heterodimer Inokosterone->EcR_USP Binding CellMembrane DNA DNA (Ecdysone Response Element) EcR_USP->DNA Binding Nucleus Nucleus Transcription Gene Transcription DNA->Transcription Activation mammalian_signaling Inokosterone This compound Receptor Putative Membrane Receptor Inokosterone->Receptor Binding? CellMembrane PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotion

References

The Biosynthesis of Inokosterone Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inokosterone, a phytoecdysteroid with significant pharmacological potential, is synthesized in plants through a complex biosynthetic pathway originating from cholesterol. This technical guide provides a comprehensive overview of the current understanding of the inokosterone biosynthesis pathway, with a particular focus on the formation of its C-25 isomers. While the complete enzymatic cascade in plants remains to be fully elucidated, this document synthesizes existing knowledge on the general phytoecdysteroid pathway and proposes a putative pathway for inokosterone. This guide includes a summary of the key enzymatic steps, highlights the likely role of cytochrome P450 monooxygenases, and presents detailed experimental protocols for investigating this pathway. All quantitative data is presented in structured tables, and logical relationships are visualized through diagrams generated using the DOT language.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structurally analogous to insect molting hormones.[1] Among these, inokosterone has garnered significant interest due to its diverse biological activities, including anabolic and adaptogenic properties. Inokosterone is a C27 ecdysteroid, and it naturally occurs as epimers at the C-25 position, namely 25R-inokosterone and 25S-inokosterone.[2][3] Understanding the biosynthetic pathway of these isomers is crucial for their potential biotechnological production and for the development of novel therapeutics. This guide aims to provide a detailed technical overview of the inokosterone biosynthesis pathway for the scientific community.

The General Phytoecdysteroid Biosynthetic Pathway

The biosynthesis of phytoecdysteroids in plants commences with the ubiquitous precursor, cholesterol. The pathway can be broadly divided into two stages: the formation of the ecdysteroid backbone and the subsequent hydroxylation and modification steps that lead to the diverse array of phytoecdysteroids found in nature.

From Acetyl-CoA to Cholesterol

The initial steps of the pathway mirror the well-established mevalonate (B85504) pathway for isoprenoid biosynthesis.[1] Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form squalene, which then undergoes cyclization to produce cycloartenol (B190886), a key intermediate in plant sterol biosynthesis. A series of enzymatic reactions then convert cycloartenol to cholesterol.

Conversion of Cholesterol to the Ecdysteroid Core

Cholesterol serves as the direct precursor for the ecdysteroid backbone. The conversion involves a series of oxidation and hydroxylation reactions, many of which are catalyzed by cytochrome P450 (CYP450) enzymes.[4] While the exact sequence and intermediates can vary between plant species, the key transformations include:

  • Formation of 7-dehydrocholesterol: The introduction of a double bond at the C-7 position.

  • Formation of the A/B cis-ring junction (5β-configuration): A characteristic feature of ecdysteroids.

  • Hydroxylations at various positions: Including C-2, C-14, C-20, C-22, and C-25, which are critical for biological activity.

Proposed Biosynthetic Pathway of Inokosterone and its Isomers

While the specific enzymes responsible for inokosterone biosynthesis in plants have not yet been fully characterized, a putative pathway can be proposed based on the general ecdysteroid pathway and the structure of inokosterone. The key differentiating step in inokosterone biosynthesis is the hydroxylation at the C-25 position. The formation of the 25R and 25S isomers is likely due to the action of a stereospecific or non-specific C-25 hydroxylase.

The proposed biosynthetic pathway for inokosterone is visualized in the following diagram:

Inokosterone_Biosynthesis cluster_early Early Sterol Pathway cluster_ecdysteroid_core Ecdysteroid Core Formation cluster_late_hydroxylation Late-Stage Hydroxylations cluster_inokosterone_formation Inokosterone Isomer Formation Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP Squalene Squalene IPP/DMAPP->Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Cholesterol Cholesterol Cycloartenol->Cholesterol 7-dehydrocholesterol 7-dehydrocholesterol Cholesterol->7-dehydrocholesterol CYP450s? Ketodiol Intermediate Ketodiol Intermediate 7-dehydrocholesterol->Ketodiol Intermediate Multiple Steps 2-deoxy-20-hydroxyecdysone 2-deoxy-20-hydroxyecdysone Ketodiol Intermediate->2-deoxy-20-hydroxyecdysone Hydroxylations (C-20, C-22) Ecdysone Ecdysone 2-deoxy-20-hydroxyecdysone->Ecdysone C-2 Hydroxylation 25-hydroxyecdysone 25-hydroxyecdysone Ecdysone->25-hydroxyecdysone C-25 Hydroxylation (CYP450?) Inokosterone (25R/25S) Inokosterone (25R/25S) 25-hydroxyecdysone->Inokosterone (25R/25S) Isomerization?

Caption: Proposed biosynthetic pathway of inokosterone isomers.

Key Enzymes in Inokosterone Biosynthesis

The enzymes responsible for the later, more specific steps of inokosterone biosynthesis in plants are yet to be definitively identified. However, based on studies of ecdysteroid and other steroid biosynthetic pathways, the following enzyme classes are likely to be involved:

  • Cytochrome P450 Monooxygenases (CYP450s): These enzymes are crucial for the various hydroxylation steps that decorate the steroid nucleus and side chain. The regio- and stereoselectivity of different CYP450s would determine the specific ecdysteroid produced.[4][5] A CYP450 enzyme is the most probable candidate for the C-25 hydroxylation that is the hallmark of inokosterone. The formation of 25R and 25S isomers could be catalyzed by two different stereospecific enzymes or a single non-specific enzyme.

  • Dehydrogenases/Reductases: These enzymes are likely involved in the modification of the steroid nucleus, including the formation of the characteristic 6-keto group and the A/B cis-ring fusion.

  • Isomerases: An isomerase might be involved in the interconversion between the 25R and 25S isomers, although the direct stereospecific hydroxylation of a precursor is also a strong possibility.

Quantitative Data

Quantitative data on the biosynthesis of inokosterone is scarce. Most studies have focused on the quantification of final products in plant tissues rather than on the kinetics of the biosynthetic enzymes. The table below summarizes the reported concentrations of inokosterone and related ecdysteroids in Achyranthes bidentata, a known producer of inokosterone.

CompoundPlant PartConcentration (mg/g dry weight)Reference
Inokosterone (isomers not specified)Roots0.05 - 0.1
25S-InokosteroneRootsNot specified[3]
This compoundRootsNot specified[2][3]
20-HydroxyecdysoneRoots0.1 - 0.3[6]

Experimental Protocols

Investigating the biosynthesis of inokosterone requires a combination of in vivo and in vitro approaches. Below are detailed methodologies for key experiments.

In Vivo Isotope Labeling Studies

This method is used to trace the incorporation of precursors into inokosterone, thereby confirming the pathway intermediates.

Methodology:

  • Plant Material: Young, actively growing Achyranthes bidentata plants.

  • Precursor Administration:

    • Prepare a solution of a radiolabeled precursor (e.g., [¹⁴C]-cholesterol or [³H]-mevalonic acid) in a suitable buffer.

    • Administer the precursor to the plants either by stem feeding, leaf application, or by adding it to the hydroponic culture medium.

  • Incubation: Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24-72 hours).

  • Extraction:

    • Harvest the plant tissue (e.g., roots, leaves).

    • Homogenize the tissue in a solvent system suitable for ecdysteroid extraction (e.g., 80% methanol).

    • Perform a series of liquid-liquid extractions to partition the ecdysteroids into an organic phase.

  • Analysis:

    • Separate the extracted compounds using High-Performance Liquid Chromatography (HPLC).

    • Collect fractions and determine the radioactivity in each fraction using a scintillation counter.

    • Identify the radioactive peaks corresponding to inokosterone and its potential precursors by comparing their retention times with authentic standards and by subsequent analysis using mass spectrometry (MS).

Isotope_Labeling_Workflow Labeled Precursor Labeled Precursor Plant Incubation Plant Incubation Labeled Precursor->Plant Incubation Tissue Harvest & Extraction Tissue Harvest & Extraction Plant Incubation->Tissue Harvest & Extraction HPLC Separation HPLC Separation Tissue Harvest & Extraction->HPLC Separation Radioactivity Measurement Radioactivity Measurement HPLC Separation->Radioactivity Measurement Identification of Labeled Products (MS) Identification of Labeled Products (MS) Radioactivity Measurement->Identification of Labeled Products (MS)

Caption: Experimental workflow for in vivo isotope labeling.

In Vitro Enzyme Assays with Plant Microsomes

This protocol is designed to identify and characterize the enzymatic activities involved in the later steps of inokosterone biosynthesis.

Methodology:

  • Microsome Preparation:

    • Harvest fresh plant tissue from A. bidentata.

    • Homogenize the tissue in a cold extraction buffer containing protease inhibitors and antioxidants.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes.

  • Enzyme Assay:

    • Set up reaction mixtures containing:

      • Plant microsomes

      • A potential substrate (e.g., ecdysone, 2-deoxyecdysone)

      • NADPH as a cofactor for CYP450 reductases

      • A suitable buffer

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding a solvent like ethyl acetate.

    • Extract the products into the organic phase.

  • Product Analysis:

    • Analyze the extracted products by HPLC-MS to identify the formation of inokosterone and other hydroxylated intermediates.

    • Quantify the product formation to determine enzyme activity.

Heterologous Expression and Characterization of Candidate Genes

This approach involves identifying candidate genes for the biosynthetic enzymes (e.g., CYP450s) from a transcriptome or genome database of A. bidentata and then expressing them in a heterologous host to confirm their function.

Methodology:

  • Gene Identification:

    • Perform transcriptome sequencing of A. bidentata tissues known to produce inokosterone.

    • Identify candidate CYP450 genes based on their homology to known steroid hydroxylases.

  • Gene Cloning and Expression:

    • Clone the full-length cDNA of the candidate genes into an expression vector.

    • Transform a suitable host organism (e.g., Saccharomyces cerevisiae, Escherichia coli) with the expression construct.

    • Induce the expression of the recombinant protein.

  • In Vitro Reconstitution and Enzyme Assays:

    • Prepare cell-free extracts or purified recombinant enzyme.

    • Perform enzyme assays as described in section 6.2, using the recombinant enzyme and various potential substrates.

  • Product Identification:

    • Confirm the identity of the reaction products using HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The biosynthesis of inokosterone isomers represents a fascinating and important area of plant biochemistry. While the general pathway from cholesterol is understood, the specific enzymes that catalyze the final, crucial steps to produce inokosterone and its 25R/25S isomers in plants remain to be discovered. The experimental approaches outlined in this guide provide a roadmap for researchers to elucidate this pathway, identify the key enzymes, and potentially harness them for the biotechnological production of these valuable bioactive compounds. Further research, particularly focusing on the genomics and proteomics of inokosterone-producing plants like Achyranthes bidentata, will be essential to fully unravel the intricacies of this biosynthetic pathway.

References

25R-Inokosterone: A Technical Guide on a Promising Phytoecdysteroid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a naturally occurring phytoecdysteroid, a class of steroid hormones found in plants that are structurally similar to insect molting hormones. Phytoecdysteroids have garnered significant interest in the scientific community for their diverse pharmacological activities in vertebrates, including anabolic, adaptogenic, and anti-diabetic effects, without the androgenic side effects associated with traditional anabolic steroids. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, putative biological activities, and the experimental methodologies used to evaluate its effects. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related phytoecdysteroids to provide a foundational understanding and framework for future research.

Chemical and Physical Properties

This compound is a stereoisomer of inokosterone. Its chemical structure is characterized by a C27 cholestane (B1235564) skeleton, a 7-en-6-one chromophore, and multiple hydroxyl groups, which contribute to its polarity.

PropertyValue
Molecular Formula C₂₇H₄₄O₇
Molecular Weight 480.6 g/mol
IUPAC Name (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3S,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
CAS Number 19682-38-3
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol; sparingly soluble in water

Putative Biological Activities and Mechanism of Action

The primary interest in this compound lies in its potential as an anabolic agent for promoting muscle growth and strength. Unlike conventional anabolic steroids that act through the androgen receptor, phytoecdysteroids are believed to exert their effects through alternative signaling pathways, thus avoiding androgenic side effects such as gynecomastia and prostate enlargement.

Anabolic Effects

Phytoecdysteroids, as a class, have been shown to enhance protein synthesis and increase muscle mass in various animal models. It is hypothesized that this compound shares these properties. The anabolic effects are thought to be mediated by the activation of key signaling pathways involved in muscle protein synthesis, such as the Akt/mTOR pathway.

Hypothesized Signaling Pathway: The Akt/mTOR Cascade

The Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis. It is proposed that this compound, upon entering a muscle cell, may activate this pathway, leading to increased muscle protein synthesis and hypertrophy.

Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 25R_Inokosterone This compound Receptor Putative Receptor 25R_Inokosterone->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes eIF4E eIF4E 4EBP1->eIF4E eIF4E->Protein_Synthesis Initiates Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Hypothesized Akt/mTOR signaling pathway activated by this compound.

Quantitative Data

PhytoecdysteroidAssayEndpointResultReference
20-HydroxyecdysoneRat MyotubesProtein Synthesis1.5-fold increase at 1 µM(Hypothetical Data)
TurkesteroneC2C12 MyotubesMyotube Diameter20% increase at 10 µM(Hypothetical Data)
EcdysoneIn vivo (Rat)Gastrocnemius Weight10% increase at 5 mg/kg/day(Hypothetical Data)
This compound - - Data Not Available -

Experimental Protocols

This section outlines general methodologies that can be adapted to investigate the anabolic effects of this compound.

In Vitro Assessment of Anabolic Activity in C2C12 Myotubes

The C2C12 mouse myoblast cell line is a standard model for studying myogenesis and muscle hypertrophy in vitro.

5.1.1. Cell Culture and Differentiation

  • Cell Seeding: Plate C2C12 myoblasts in a suitable culture vessel (e.g., 6-well plate) at a density of 2 x 10⁴ cells/cm² in growth medium (DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Proliferation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 80-90% confluency.

  • Differentiation: Induce differentiation by replacing the growth medium with differentiation medium (DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin).

  • Myotube Formation: Allow the cells to differentiate for 4-6 days, with media changes every 48 hours, until multinucleated myotubes are formed.

5.1.2. Treatment with this compound

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • On the day of treatment, dilute the stock solution in differentiation medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included.

  • Replace the medium in the myotube cultures with the treatment or control media.

  • Incubate the cells for the desired treatment period (e.g., 24, 48 hours).

5.1.3. Assessment of Myotube Hypertrophy

  • Microscopy: Capture images of the myotubes using a phase-contrast microscope.

  • Image Analysis: Measure the diameter of at least 50-100 myotubes per condition using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average myotube diameter for each treatment group and compare it to the vehicle control.

5.1.4. Protein Synthesis Assay (Puromycin-based)

  • Puromycin (B1679871) Labeling: 30 minutes before the end of the treatment period, add puromycin (a structural analog of tyrosyl-tRNA) to the culture medium at a final concentration of 1 µM. Puromycin is incorporated into newly synthesized polypeptide chains, effectively labeling them.

  • Cell Lysis: After the 30-minute incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-puromycin antibody to detect the amount of newly synthesized protein. Normalize the results to a loading control (e.g., β-actin or total protein stain).

Experimental Workflow Diagram

Anabolic_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed C2C12 Myoblasts Differentiate Induce Differentiation to form Myotubes Seed_Cells->Differentiate Treat Treat Myotubes with This compound Differentiate->Treat Microscopy Microscopy & Image Analysis (Myotube Diameter) Treat->Microscopy Puromycin Puromycin Labeling & Western Blot (Protein Synthesis) Treat->Puromycin Data_Analysis Data Analysis & Interpretation Microscopy->Data_Analysis Puromycin->Data_Analysis

Workflow for in vitro assessment of anabolic activity.

Conclusion

This compound represents a compelling subject for research in the field of anabolic agents due to its phytoecdysteroid nature, which suggests a favorable safety profile compared to traditional anabolic-androgenic steroids. While direct experimental evidence for its anabolic efficacy and mechanism of action is currently scarce, the established activities of related phytoecdysteroids provide a strong rationale for its investigation. The hypothesized activation of the Akt/mTOR signaling pathway offers a plausible mechanism for its muscle-building potential. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the anabolic properties of this compound and elucidate its molecular mechanisms. Further research is imperative to unlock the full therapeutic potential of this promising natural compound.

25R-Inokosterone as an Ecdysone Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 25R-Inokosterone, a phytoecdysteroid that functions as an agonist for the ecdysone (B1671078) receptor (EcR). Ecdysteroids are crucial hormones that regulate key physiological processes in arthropods, such as molting and metamorphosis, making the EcR a prime target for the development of selective insecticides. This document details the molecular mechanism of EcR activation, presents available quantitative data on the binding and activity of ecdysteroids, outlines detailed protocols for relevant experimental assays, and provides visual representations of the signaling pathway and experimental workflows. This guide is intended to be a valuable resource for researchers in the fields of entomology, endocrinology, and pesticide development.

Introduction to the Ecdysone Receptor and its Ligands

The ecdysone receptor (EcR) is a nuclear receptor that plays a pivotal role in arthropod development.[1][2] Upon binding to its natural ligand, 20-hydroxyecdysone (B1671079) (20E), EcR forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[3] This activated EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling cascade orchestrates complex developmental processes, most notably molting and metamorphosis.

Ecdysone receptor agonists can be broadly categorized into steroidal and non-steroidal compounds. Steroidal agonists include the natural insect molting hormones like 20E and a variety of plant-derived ecdysteroids, known as phytoecdysteroids. Inokosterone is one such phytoecdysteroid. Non-steroidal agonists, such as dibenzoylhydrazines, have been successfully developed as commercial insecticides due to their high specificity for certain insect orders.

The Ecdysone Receptor Signaling Pathway

The activation of the ecdysone receptor by an agonist like this compound initiates a well-defined signaling cascade. In the absence of a ligand, the EcR/USP heterodimer may be associated with co-repressor proteins, inhibiting gene expression. Upon agonist binding, a conformational change in the EcR ligand-binding domain (LBD) leads to the dissociation of co-repressors and the recruitment of co-activator proteins. This entire complex then binds to EcREs, initiating the transcription of early-response genes, which in turn activate a broader set of late-response genes responsible for the physiological effects of ecdysone.

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25R_Inokosterone_cyto This compound EcR_USP_Inokosterone Activated EcR/USP/25R-Inokosterone Complex 25R_Inokosterone_cyto->EcR_USP_Inokosterone Enters Nucleus & Binds EcR EcR EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP USP/RXR USP->EcR_USP CoRepressor Co-repressor EcR_USP->CoRepressor Represses Transcription (Ligand-unbound state) CoRepressor->EcR_USP_Inokosterone Dissociates EcRE Ecdysone Response Element (EcRE) EcR_USP_Inokosterone->EcRE Binds CoActivator Co-activator CoActivator->EcR_USP_Inokosterone Recruited TargetGene Target Gene Transcription EcRE->TargetGene Initiates BiologicalResponse Biological Response (e.g., Molting, Metamorphosis) TargetGene->BiologicalResponse Leads to

Caption: Ecdysone Receptor Signaling Pathway.

Quantitative Data for Ecdysteroid Activity

CompoundAssay TypeReceptor SourceMeasured ValueReference
Ponasterone A Radioligand BindingChilo suppressalis EcR/USPKD = 1.2 nM[5]
Ponasterone A Radioligand BindingPlutella xylostella EcR/USP~20-fold higher affinity for dimer vs. monomer[6]
Tebufenozide Competitive BindingPlutella xylostella EcR/USPIC50 = 80.58 nM[6]
Cyasterone Reporter Gene AssayDrosophila melanogaster S2 cellsEC50 = 3.3 µM[7]
Cyasterone Reporter Gene AssayBombyx mori Bm5 cellsEC50 = 5.3 µM[7]
Castasterone Reporter Gene Assay (Antagonist)Drosophila melanogaster S2 cellsIC50 = 0.039 µM[7]

Detailed Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments used to characterize ecdysone receptor agonists. These can be adapted for the specific analysis of this compound.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [3H]Ponasterone A) for binding to the EcR/USP heterodimer.

Materials:

  • Purified EcR and USP proteins (full-length or ligand-binding domains)

  • Radiolabeled ecdysteroid (e.g., [3H]Ponasterone A)

  • Test compound (this compound)

  • Binding buffer (e.g., Tris-HCl buffer with protease inhibitors and glycerol)

  • Scintillation fluid and vials

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare Protein Complex: Incubate equimolar concentrations of purified EcR and USP to allow for heterodimer formation.

  • Set up Binding Reactions: In microcentrifuge tubes, combine the EcR/USP complex, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound). Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled ligand (non-specific binding).

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters to separate the protein-bound radioligand from the free radioligand. Wash the filters with cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Competitive_Binding_Assay_Workflow Start Start PrepareProteins Prepare EcR/USP Heterodimer Start->PrepareProteins SetupReactions Set up Binding Reactions (Radioligand + this compound) PrepareProteins->SetupReactions Incubate Incubate to Reach Equilibrium SetupReactions->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Measure Measure Radioactivity (Scintillation Counting) Filter->Measure Analyze Analyze Data (Generate Dose-Response Curve) Measure->Analyze DetermineIC50 Determine IC50 Value Analyze->DetermineIC50 End End DetermineIC50->End

Caption: Competitive Radioligand Binding Assay Workflow.
Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activation of the EcR by a test compound. Insect or mammalian cells are co-transfected with plasmids encoding EcR, USP, and a reporter plasmid containing a luciferase gene under the control of an EcRE.

Materials:

  • Insect cell line (e.g., Spodoptera frugiperda Sf9) or mammalian cell line (e.g., HEK293T)

  • Expression plasmids for EcR and USP

  • Reporter plasmid with EcRE-driven luciferase (e.g., firefly luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Maintain the chosen cell line in appropriate culture conditions.

  • Transfection: Co-transfect the cells with the EcR, USP, and reporter plasmids using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization of transfection efficiency.

  • Compound Treatment: After an appropriate incubation period post-transfection, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a period sufficient to allow for gene expression (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a dual-luciferase system is used, measure the activity of both luciferases sequentially.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Luciferase_Reporter_Assay_Workflow Start Start CultureCells Culture Insect or Mammalian Cells Start->CultureCells Transfect Co-transfect with Plasmids (EcR, USP, Reporter) CultureCells->Transfect Treat Treat Cells with This compound Transfect->Treat Incubate Incubate for Gene Expression Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luminescence Lyse->Measure Analyze Analyze Data (Generate Dose-Response Curve) Measure->Analyze DetermineEC50 Determine EC50 Value Analyze->DetermineEC50 End End DetermineEC50->End

References

Unveiling the Biological Activities of 25R-Inokosterone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid found in various plant species, including Achyranthes bidentata, is a member of the ecdysteroid family of naturally occurring steroid hormones and their analogs. While the biological activities of ecdysteroids as a class have been extensively studied, particularly their roles in insect molting and their anabolic and adaptogenic effects in vertebrates, specific data on the individual stereoisomers, such as this compound, are less abundant in publicly accessible scientific literature. This technical guide synthesizes the available information on the biological activities of inokosterone, with a focus on the 25R epimer where possible, and outlines potential mechanisms of action and relevant experimental methodologies.

Physicochemical Properties

The stereochemistry at the C-25 position distinguishes this compound from its epimer, 25S-Inokosterone. This structural difference can lead to variations in their biological activities. The isolation and structural elucidation of both 25R- and 25S-inokosterone from Achyranthes bidentata have been reported, with high-performance liquid chromatography (HPLC) being a key technique for their separation.

Biological Activities of Inokosterone

Due to the limited specific research on the 25R isomer, this section summarizes the reported biological activities of "inokosterone" in general. It is important to note that these findings may not be exclusively attributable to the 25R form and may represent the combined or individual effects of a mixture of isomers.

Potential Anti-inflammatory and Kidney-Protective Effects

A study investigating the effects of raw and salt-processed Achyranthes bidentata on lipopolysaccharide (LPS)-induced acute kidney injury in mice found that while the processing method affected the content of some saponins, the levels of β-ecdysterone, this compound, and 25S-inokosterone remained unchanged. The extracts demonstrated protective effects against kidney damage, suggesting a potential role for these ecdysteroids in mitigating inflammation and injury.

Estrogenic Activity

The same study also observed that the extracts of Achyranthes bidentata exhibited estrogenic activities, as determined by a uterine weight gain test in immature mice. This suggests that inokosterone isomers may interact with estrogen receptors.

Potential Signaling Pathways

Based on the broader literature on phytoecdysteroids and the observed estrogenic activity, two key signaling pathways are hypothesized to be modulated by this compound: the PI3K/Akt/mTOR pathway and the Estrogen Receptor signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Some phytoecdysteroids have been shown to influence this pathway. While direct evidence for this compound is lacking, its potential to modulate this pathway warrants investigation, particularly in the context of its anabolic and protective effects.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when active) Cell_Growth Cell Growth & Survival Protein_Synthesis->Cell_Growth

Caption: Hypothesized PI3K/Akt/mTOR Signaling Pathway.
Estrogen Receptor Signaling Pathway

The observation of estrogenic activity suggests that this compound may bind to and activate estrogen receptors (ERs), leading to the transcription of target genes. This could be a key mechanism underlying its effects on reproductive tissues and potentially other physiological processes.

Estrogen_Receptor_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inokosterone This compound ER Estrogen Receptor (ER) Inokosterone->ER Binds HSP Heat Shock Protein (HSP) ER->HSP Dissociates from ER_Dimer ER Dimer ER->ER_Dimer Dimerizes ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates

Caption: Putative Estrogen Receptor Signaling Pathway.

Experimental Protocols

Isolation and Separation of this compound

Objective: To isolate and separate this compound from its 25S epimer from a plant source like Achyranthes bidentata.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, using methods like maceration or Soxhlet extraction.

  • Preliminary Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to obtain fractions enriched with ecdysteroids.

  • Chromatographic Separation: The ecdysteroid-rich fraction is then subjected to a series of chromatographic techniques.

    • Column Chromatography: Silica gel or ODS (octadecylsilane) column chromatography is used for initial separation.

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC system with a C18 column is typically employed for the final separation of the 25R and 25S isomers. The mobile phase often consists of a gradient of acetonitrile (B52724) and water.[1]

  • Structure Elucidation: The purified isomers are identified and their stereochemistry confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

HPLC_Separation_Workflow Start Crude Plant Extract Fractionation Liquid-Liquid Fractionation Start->Fractionation Column_Chrom Column Chromatography Fractionation->Column_Chrom HPLC Reversed-Phase HPLC Column_Chrom->HPLC Analysis NMR & MS Analysis HPLC->Analysis End_R Pure this compound Analysis->End_R End_S Pure 25S-Inokosterone Analysis->End_S

Caption: Workflow for the Isolation of Inokosterone Isomers.
In Vitro Cell Viability Assay

Objective: To assess the cytotoxic or protective effects of this compound on a specific cell line.

Methodology (MTT Assay):

  • Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Quantitative Data Summary

Currently, there is a notable absence of publicly available, quantitative data that specifically details the biological activity of this compound in comparison to its 25S-epimer. The majority of studies report on the effects of "inokosterone" without distinguishing between the isomers.

Biological ActivityTest SystemCompoundConcentration/DoseResultReference
Anti-inflammatory LPS-induced acute kidney injury in miceAchyranthes bidentata extract (containing 25R- and 25S-inokosterone)Not specifiedAttenuated kidney injury
Estrogenic Activity Immature mice (uterine weight gain test)Achyranthes bidentata extract (containing 25R- and 25S-inokosterone)Not specifiedIncreased uterine weight

Conclusion and Future Directions

The current body of scientific literature provides a foundational understanding of inokosterone as a biologically active phytoecdysteroid. However, there is a clear and significant gap in the knowledge regarding the specific activities of the 25R isomer. Future research should prioritize the following:

  • Comparative Studies: Direct, head-to-head comparisons of the biological activities of purified 25R- and 25S-Inokosterone are essential to delineate their individual contributions and potential for stereospecific effects.

  • Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways modulated by this compound is crucial. This includes investigating its binding affinity to estrogen receptors and its impact on the PI3K/Akt/mTOR pathway.

  • Quantitative Analysis: Robust quantitative studies are needed to determine the dose-response relationships and efficacy of this compound in various in vitro and in vivo models.

A deeper understanding of the specific biological profile of this compound will be instrumental for researchers, scientists, and drug development professionals in evaluating its potential as a therapeutic agent.

References

An In-depth Technical Guide to 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core molecular and experimental characteristics of 25R-Inokosterone, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a phytoecdysteroid, a class of steroid hormones found in plants. It is an epimer of Inokosterone, with the 'R' configuration at the C-25 position.

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

PropertyValueCitation(s)
Molecular Formula C₂₇H₄₄O₇[1][2]
Molecular Weight 480.6 g/mol (Computed)[1]
Alternate MW 480.63 g/mol [2][3]
CAS Number 19682-38-3[3]
Synonyms (2β,3β,5β,22R,25R)-2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one, Inokosteron[3]

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process combining chromatographic separation and spectroscopic analysis.

This compound can be isolated from the roots of Achyranthes bidentata Blume.[3]. The general methodology involves extraction followed by multi-stage chromatographic purification.

Protocol:

  • Extraction: The dried and powdered plant material (e.g., roots of Achyranthes bidentata) is subjected to solvent extraction, typically using a polar solvent like methanol (B129727) or ethanol, to obtain a crude extract.

  • Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing ecdysteroids is subjected to a series of chromatographic techniques for purification. This may include:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform an initial separation.

    • High-Performance Liquid Chromatography (HPLC): A highly efficient technique for the final purification and isolation of individual compounds. A reversed-phase column (e.g., C18) is often used with a gradient of solvents like water and acetonitrile.[3][4]

  • Purity Assessment: The purity of the isolated this compound is assessed using analytical HPLC.

The definitive structure of the isolated compound is determined using a combination of spectroscopic methods.

Protocol:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule. Techniques like High-Resolution Mass Spectrometry (HR-MS) are used for precise mass determination.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms and the stereochemistry of the molecule. The ¹³C-NMR data for this compound has been reported.[3]

  • Hyphenated Techniques: The use of combined techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) allows for the separation and online spectroscopic analysis of compounds in a mixture, which is particularly useful for complex natural product extracts.[5][6]

Mandatory Visualizations

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a natural source.

G Experimental Workflow for this compound A Plant Material (e.g., Achyranthes bidentata roots) B Solvent Extraction A->B C Crude Extract B->C D Fractionation C->D E Ecdysteroid-rich Fraction D->E F Chromatographic Purification (Column Chromatography, HPLC) E->F G Isolated this compound F->G H Structural Elucidation (MS, NMR, LC-MS, LC-NMR) G->H I Pure this compound (Structure Confirmed) H->I

Caption: Workflow for this compound Isolation and Characterization.

As a phytoecdysteroid, this compound is expected to exert its biological effects through the ecdysteroid signaling pathway. This pathway is highly conserved in insects and plays a crucial role in development and molting.

The key components of this pathway are the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), which form a heterodimer.[1][2]

Caption: Generalized Ecdysteroid Signaling Pathway.

References

25R-Inokosterone: A Comprehensive Literature Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the State of Research

Introduction

25R-Inokosterone, a phytoecdysteroid, has garnered interest within the scientific community for its potential anabolic and therapeutic properties. As a member of the ecdysteroid class of hormones, it shares structural similarities with insect molting hormones. While the primary role of ecdysteroids in arthropods is well-established, their effects on mammals are a growing area of investigation. This technical guide provides a comprehensive literature review of the research surrounding this compound and related ecdysteroids, with a focus on its mechanism of action, anabolic potential, and available experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the current state of this compound research.

Chemical and Physical Properties

This compound is a polyhydroxylated steroidal ketone. Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular FormulaC27H44O7--INVALID-LINK--
Molecular Weight480.6 g/mol --INVALID-LINK--
IUPAC Name(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one--INVALID-LINK--
SynonymsInokosterone--INVALID-LINK--

Mechanism of Action and Signaling Pathways

The anabolic effects of ecdysteroids in mammals are believed to be mediated through signaling pathways that influence protein synthesis and muscle growth. Unlike anabolic androgenic steroids, ecdysteroids do not appear to bind to the androgen receptor. Research on the more studied ecdysteroid, 20-hydroxyecdysone (B1671079) (20E), suggests a non-genomic signaling cascade initiated at the cell membrane.

A key pathway implicated in the anabolic effects of ecdysteroids is the PI3K/Akt signaling pathway . Studies on C2C12 murine myotubes have shown that 20E can elicit a rapid increase in intracellular calcium, leading to the activation of Akt and a subsequent increase in protein synthesis.[1][2][3] This effect was inhibited by a phosphoinositide 3-kinase (PI3K) inhibitor, confirming the involvement of this pathway.[2]

The proposed signaling cascade is as follows:

PI3K_Akt_Signaling This compound This compound GPCR GPCR This compound->GPCR Binds to PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+ Ca2+ IP3->Ca2+ Increases PI3K PI3K Ca2+->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Increases

Figure 1: Proposed PI3K/Akt signaling pathway for this compound.

While direct evidence for this compound activating this pathway is still emerging, its structural similarity to 20E strongly suggests a comparable mechanism of action.

Some research also suggests that ecdysteroids may exert effects through binding to estrogen receptor beta (ERβ) . However, specific binding affinity data for this compound to ERβ is not currently available in the reviewed literature.

Anabolic Effects and Quantitative Data

The primary interest in this compound stems from its potential as an anabolic agent for promoting muscle growth and strength. While direct quantitative data for this compound is limited, studies on other phytoecdysteroids provide valuable insights.

In Vitro Studies:

In C2C12 murine myotubes, a common model for studying myogenesis, phytoecdysteroids have been shown to increase protein synthesis by up to 20%.[2][4]

EcdysteroidCell LineEffectMagnitude of EffectSource
20-HydroxyecdysoneC2C12 myotubesIncreased protein synthesisUp to 20% increase[2][4]
20-HydroxyecdysoneHuman primary myotubesIncreased protein synthesisUp to 20% increase

In Vivo Studies:

Animal studies, primarily in rats, have demonstrated the anabolic effects of ecdysteroids, showing increases in grip strength.

EcdysteroidAnimal ModelEffectSource
EcdysteroidsRatIncreased grip strength

Dose-Response Data:

A critical gap in the current literature is the lack of specific dose-response data for the anabolic effects of this compound. Future research should focus on quantifying the dose-dependent effects on muscle hypertrophy, for instance, by measuring myotube diameter in C2C12 cells or muscle fiber cross-sectional area in animal models.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound's anabolic properties.

1. C2C12 Myoblast Culture and Differentiation for Myotube Formation Assay:

  • Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Differentiation Induction: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) once the cells reach 80-90% confluency.

  • Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the differentiation medium at various concentrations. A vehicle control group is essential.

  • Myotube Analysis: After a set period of differentiation (e.g., 4-6 days), myotube formation can be quantified. Myotubes are typically fixed with 4% paraformaldehyde and stained with antibodies against myosin heavy chain (MHC) to visualize the fused muscle fibers. Nuclei are counterstained with DAPI.

  • Quantification: Myotube diameter and the fusion index (percentage of nuclei within myotubes) are measured using imaging software.

C2C12_Differentiation_Workflow A Seed C2C12 Myoblasts B Grow to 80-90% Confluency (DMEM + 10% FBS) A->B C Induce Differentiation (DMEM + 2% Horse Serum) B->C D Treat with this compound (or Vehicle Control) C->D E Incubate for 4-6 Days D->E F Fix and Stain for MHC and DAPI E->F G Image Acquisition and Analysis (Myotube Diameter, Fusion Index) F->G

Figure 2: Experimental workflow for C2C12 myotube formation assay.

2. Protein Synthesis Assay in C2C12 Myotubes:

  • Cell Culture and Differentiation: C2C12 cells are cultured and differentiated into myotubes as described above.

  • Treatment: Differentiated myotubes are treated with various concentrations of this compound or vehicle control for a specified duration.

  • Metabolic Labeling: A common method involves the incorporation of a labeled amino acid analog, such as O-propargyl-puromycin (OPP), into newly synthesized proteins.

  • Detection: The incorporated OPP can be detected via a click chemistry reaction with a fluorescent azide, allowing for quantification of protein synthesis using fluorescence microscopy or a plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the rate of protein synthesis and is normalized to the total protein content or cell number.

Pharmacokinetics and Toxicology

Pharmacokinetics:

There is a notable lack of publicly available data on the pharmacokinetics of this compound, including its oral bioavailability, half-life, and metabolism. Studies on related compounds in rats suggest that ecdysteroids can be absorbed orally, but detailed parameters for this compound are needed.

Toxicology:

Similarly, comprehensive toxicology data for this compound is scarce. Acute toxicity studies to determine the LD50 (the dose that is lethal to 50% of a test population) have not been widely published. The available safety data sheets for the stereoisomer 25S-Inokosterone indicate that no data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, or other toxicological endpoints.

Discussion and Future Directions

The current body of research suggests that this compound holds promise as a potential anabolic agent. The likely mechanism of action via the PI3K/Akt signaling pathway, as inferred from studies on other ecdysteroids, provides a solid foundation for further investigation. However, the significant gaps in the literature, particularly the lack of specific quantitative data for this compound, hinder its development as a therapeutic agent.

Future research should prioritize the following:

  • Receptor Binding Studies: Determining the binding affinity of this compound to the ecdysone (B1671078) receptor and estrogen receptor beta is crucial to fully elucidate its molecular targets.

  • Dose-Response Studies: Comprehensive in vitro and in vivo studies are needed to establish a clear dose-response relationship for its anabolic effects.

  • Pharmacokinetic Profiling: Detailed pharmacokinetic studies in animal models are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to determine its oral bioavailability.

  • Toxicology and Safety Assessment: Rigorous toxicology studies are required to establish the safety profile of this compound.

Conclusion

This compound is an intriguing natural compound with potential applications in muscle growth and performance enhancement. While preliminary evidence from related ecdysteroids is promising, a significant amount of research is still required to fully characterize its efficacy, mechanism of action, and safety profile. This technical guide has summarized the current state of knowledge and highlighted the critical areas for future investigation that will be necessary to unlock the full therapeutic potential of this compound.

References

The Dawn of Inokosterone: A Technical Review of Its Discovery and Early Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide to the foundational studies on inokosterone and its epimers, tailored for researchers, scientists, and drug development professionals. It meticulously summarizes the early isolation, structural elucidation, and biological evaluation of these significant phytoecdysteroids, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes.

Introduction

The field of phytoecdysteroids, plant-derived analogues of insect molting hormones, was significantly advanced in the late 1960s with the discovery of inokosterone. Isolated from the roots of Achyranthes species, this polyhydroxylated steroid quickly garnered interest for its potent biological activity. This document revisits the seminal work that first brought inokosterone and its isomers to light, offering a granular look at the experimental foundations that underpin modern research.

Isolation of Inokosterone and Ecdysterone

The pioneering work on the isolation of insect-molting substances from the roots of Achyranthes fauriei was published in 1967 by Takemoto and his colleagues. Their research laid the groundwork for understanding the ecdysteroid content of this plant genus.

Experimental Protocol: Extraction and Purification (Takemoto et al., 1967)

The original researchers employed a multi-step process to isolate the active compounds from the plant material.

  • Extraction: The roots of Achyranthes fauriei were first extracted with methanol (B129727). This initial extraction was aimed at capturing a broad range of compounds soluble in this polar solvent.

  • Solvent Partitioning: The concentrated methanol extract was then partitioned between water and n-butanol. The biologically active components, including the ecdysteroids, preferentially moved into the n-butanol layer.

  • Column Chromatography (Silica Gel): The butanol-soluble fraction was subjected to column chromatography over silica (B1680970) gel. The column was eluted with a chloroform-methanol solvent system. This step was crucial for the initial separation of the complex mixture into fractions of varying polarity.

  • Column Chromatography (Alumina): Fractions that showed biological activity were further purified using a second column chromatography step, this time with alumina (B75360) as the stationary phase. Elution was carried out with an ethyl acetate-methanol gradient.

  • Crystallization: The final purification of inokosterone and ecdysterone was achieved through repeated crystallization from ethyl acetate-methanol, yielding the pure crystalline compounds.

This systematic approach of extraction, partitioning, and sequential chromatography was fundamental to obtaining pure ecdysteroids from a complex plant matrix.

G cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification A Dried Roots of Achyranthes fauriei B Methanol Extraction A->B C Concentrated Extract B->C D Partitioning (Water/n-Butanol) C->D E n-Butanol Fraction (Active) D->E F Silica Gel Column (Chloroform-Methanol) E->F G Active Fractions F->G H Alumina Column (Ethyl Acetate-Methanol) G->H I Purified Fractions H->I J Crystallization I->J K Pure Inokosterone & Ecdysterone Crystals J->K

Figure 1: Workflow for the isolation of inokosterone. (Within 100 characters)

Structural Elucidation

Following the successful isolation, the next critical step was to determine the chemical structures of these new compounds. This was accomplished using a combination of physicochemical data and chemical degradation studies.

Physicochemical Properties

The initial characterization of inokosterone was based on fundamental physicochemical data. Although the original 1967 papers are not widely available in full text, subsequent reviews and the 1976 work by Hikino et al. provide insight into these properties.

Table 1: Physicochemical Data for Inokosterone

PropertyValue
Molecular FormulaC₂₇H₄₄O₇
Melting Point255-257 °C (dec.)
Optical Rotation [α]D+6.5° (in pyridine)
UV (λmax in MeOH)243 nm (ε 11,500)
IR (KBr, cm⁻¹)3400 (OH), 1655 (α,β-unsaturated C=O)

Data compiled from various secondary sources referencing the original work.

The UV absorption at 243 nm was characteristic of a 7-en-6-one chromophore, a hallmark of the ecdysteroid skeleton. The IR spectrum confirmed the presence of multiple hydroxyl groups and the conjugated ketone functionality.

The Discovery of C-25 Epimers

A pivotal development in the understanding of inokosterone came from the realization that the naturally isolated substance was not a single compound but a mixture of two epimers. A 1976 study by Hikino and colleagues concluded that natural inokosterone is a mixture of C-25 epimers of (20R,22R)-2β,3β,14α,20,22,26-hexahydroxy-5β-cholest-7-en-6-one.

It was not until 2004 that the two epimers, 25S-inokosterone and 25R-inokosterone, were successfully separated from Achyranthes bidentata and their absolute configurations and ¹³C NMR data were reported for the first time[1].

G cluster_epimers C-25 Epimers Inokosterone Inokosterone (Natural Isolate) EpimerS 25S-Inokosterone Inokosterone->EpimerS Separation EpimerR This compound Inokosterone->EpimerR Separation

Figure 2: Inokosterone as a mixture of C-25 epimers. (Within 100 characters)

Table 2: ¹³C NMR Data for Inokosterone Epimers (100 MHz, in Pyridine-d₅)

Carbon No.25S-Inokosterone (δc)This compound (δc)
137.837.8
268.268.2
368.268.2
432.132.1
551.151.1
6204.0204.0
7121.8121.8
8163.5163.5
931.731.7
1037.437.4
.........
2435.135.4
2534.634.2
2666.065.8
2717.517.4

Data adapted from Zhu et al., 2004.[1] Note: This represents a partial list for illustrative purposes.

Early Biological Activity Studies

The initial interest in inokosterone was driven by its potent insect-molting activity. Early bioassays were crucial for guiding the isolation process and confirming the biological relevance of the isolated compounds.

Musca Bioassay

The moulting activity of inokosterone and its derivatives was often evaluated using the housefly (Musca domestica) bioassay. This assay involves injecting the test compound into fly larvae and observing the physiological response, typically puparium formation.

Later studies on synthetic C-25 epimers of inokosterone derivatives revealed that the stereochemistry at this position significantly influences biological activity. For instance, it was found that (25S)-26-halo analogues were more active in the Musca bioassay than the corresponding (25R) analogues, highlighting the importance of the side-chain configuration for receptor binding.

Conclusion

The early studies on inokosterone conducted in the late 1960s were a landmark in natural product chemistry. Through meticulous extraction, purification, and structural analysis, researchers unveiled a potent phytoecdysteroid that continues to be of significant scientific interest. The subsequent discovery of its epimeric nature at the C-25 position added a layer of complexity and opened new avenues for structure-activity relationship studies. The experimental protocols and foundational data from this era, as detailed in this guide, remain a cornerstone for all subsequent research in the field of ecdysteroids.

References

Methodological & Application

Application Notes and Protocols for Quantifying 25R-Inokosterone in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of steroid hormones found in various plants that play a role in plant defense against insect pests. These compounds are of significant interest to researchers and drug development professionals due to their potential anabolic, adaptogenic, and other pharmacological effects in mammals. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies. This document provides detailed application notes and protocols for the extraction, separation, and quantification of this compound from plant materials using High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Extraction of this compound from Plant Material

The extraction of this compound, a polar steroid, from plant matrices is a critical first step for accurate quantification. Methanol (B129727) and ethanol (B145695) are commonly employed solvents for the extraction of phytoecdysteroids.

General Extraction Protocol
  • Sample Preparation: Dry the plant material (e.g., roots, leaves) at a controlled temperature (40-50°C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).

  • Solvent Extraction:

    • Macerate a known weight of the powdered plant material (e.g., 10 g) with a suitable volume of 80% methanol or ethanol (e.g., 100 mL) at room temperature for 24 hours with occasional shaking.

    • Alternatively, for more efficient extraction, perform Soxhlet extraction or ultrasonic-assisted extraction (UAE) for a shorter duration (e.g., 1-2 hours).

  • Filtration and Concentration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1). The extraction process can be repeated three times with fresh solvent to ensure maximum recovery. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Sample Clean-up (Optional but Recommended): The crude extract can be further purified using Solid-Phase Extraction (SPE). A C18 SPE cartridge is suitable for this purpose.

    • Condition the cartridge with methanol followed by water.

    • Load the aqueous suspension of the extract onto the cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the ecdysteroid-containing fraction with an appropriate concentration of methanol or ethanol.

  • Final Preparation: Evaporate the purified fraction to dryness and reconstitute the residue in a known volume of the mobile phase to be used for the chromatographic analysis.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a robust and cost-effective technique for the screening and quantification of phytoecdysteroids in multiple samples simultaneously.

HPTLC Protocol
  • HPTLC Plate: Pre-coated silica (B1680970) gel 60 F254 plates.

  • Sample Application: Apply the standard solution of this compound and the prepared plant extracts as bands using an automated TLC sampler.

  • Mobile Phase: A mixture of chloroform (B151607) and ethanol (4:1, v/v) has been shown to be effective for the separation of ecdysteroids[1]. The mobile phase composition may need to be optimized for the best resolution.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Detection and Densitometry: After development, dry the plate and visualize the bands under UV light at 254 nm. Densitometric scanning can be performed using a TLC scanner.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the this compound standard. The concentration of this compound in the plant extracts can then be determined from this curve.

Representative HPTLC Method Validation Data for Ecdysteroids

The following table summarizes typical validation parameters for the HPTLC quantification of ecdysteroids, such as 20-hydroxyecdysone, which is structurally similar to inokosterone[2].

Parameter20-HydroxyecdysoneReference
Linearity Range 750 - 2250 ng/band
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 40.90 ng/band
Limit of Quantification (LOQ) 123.94 ng/band
Recovery 98.15 - 101.56%
Precision (%RSD) < 2%

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV detection is a widely used, reliable, and sensitive method for the quantification of phytoecdysteroids.

HPLC-UV Protocol
  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with acetonitrile (B52724) and water is often employed for the separation of ecdysteroids[3]. A typical gradient might start with a lower concentration of acetonitrile and gradually increase. The mobile phase can be acidified with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Ecdysteroids exhibit a characteristic UV absorbance maximum around 242-254 nm due to the α,β-unsaturated ketone chromophore in their structure.

  • Quantification: Similar to the HPTLC method, a calibration curve is generated using a standard solution of this compound.

Representative HPLC Method Validation Data for Ecdysteroids

The table below presents typical validation data for the HPLC-UV quantification of ecdysterone and turkesterone, which can serve as a reference for a this compound method[3][4].

ParameterEcdysteroneTurkesteroneReference
Linearity Range 10 - 100 µg/mL10 - 100 µg/mL[3][4]
Correlation Coefficient (r²) > 0.999> 0.999[3][4]
Limit of Detection (LOD) 3.62 µg/mL3.77 µg/mL[3][4]
Limit of Quantification (LOQ) 10.98 µg/mL11.43 µg/mL[3][4]
Recovery 98 - 102%98 - 102%[3][4]
Precision (%RSD) < 2%< 2%[3][4]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the quantification of this compound, especially in complex matrices and at low concentrations.

LC-MS/MS Protocol
  • LC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 or similar column, often with a smaller particle size for better resolution and faster analysis.

  • Mobile Phase: Similar to HPLC-UV, a gradient of acetonitrile or methanol and water, often with formic acid as an additive to promote protonation.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for ecdysteroids.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule [M+H]⁺ of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting specific product ions in the third quadrupole.

  • Method Development: The optimal MRM transitions (precursor ion → product ions) and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.

  • Quantification: An internal standard (ideally, a stable isotope-labeled version of this compound) should be used to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Representative LC-MS/MS Method Validation Data for Ecdysteroids

The following table provides an example of the performance of a validated LC-MS/MS method for the quantification of ecdysteroid hormones, demonstrating the high sensitivity of this technique[5].

ParameterEcdysteroid HormonesReference
Limit of Quantification (LOQ) 0.01 - 0.1 pg/mL[5]
Recovery 96 - 119.9%[5]
Precision (%RSD) < 15%[5]

Diagrams

Experimental Workflow```dot

experimental_workflow plant_material Plant Material (Dried and Powdered) extraction Extraction (Methanol/Ethanol) plant_material->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration spe Solid-Phase Extraction (SPE) Clean-up filtration_concentration->spe final_sample Final Sample for Analysis spe->final_sample hptlc HPTLC Analysis final_sample->hptlc hplc HPLC-UV Analysis final_sample->hplc lcms LC-MS/MS Analysis final_sample->lcms quantification Quantification hptlc->quantification hplc->quantification lcms->quantification

Caption: Simplified ecdysteroid signaling pathway in insects.

Conclusion

The protocols described in these application notes provide a comprehensive guide for the quantification of this compound in plant extracts. The choice of analytical technique—HPTLC, HPLC-UV, or LC-MS/MS—will depend on the specific requirements of the study, such as the need for high throughput, sensitivity, or selectivity. For routine quality control, HPTLC and HPLC-UV are often sufficient, while LC-MS/MS is the method of choice for trace-level quantification and in complex biological matrices. Proper validation of the chosen method is essential to ensure accurate and reliable results.

References

Application Notes and Protocols for the HPLC-MS Analysis of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of 25R-Inokosterone using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). It includes recommended protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical validation parameters. This guide is intended to serve as a comprehensive resource for researchers involved in the quantification and characterization of this compound in various matrices, including plant extracts and biological samples.

Introduction

This compound is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. It is an epimer of 25S-Inokosterone, differing in the stereochemistry at the C-25 position. Phytoecdysteroids, including this compound, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include anabolic, adaptogenic, and anti-diabetic effects. Accurate and sensitive analytical methods are crucial for the quality control of raw materials, standardization of extracts, and pharmacokinetic studies. HPLC coupled with mass spectrometry (HPLC-MS) offers the high selectivity and sensitivity required for the reliable quantification of this compound, even in complex matrices.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are recommended protocols for plant materials and biological fluids.

2.1.1. Extraction from Plant Material (e.g., Achyranthes bidentata)

  • Grinding: Dry the plant material (e.g., roots) at a controlled temperature (e.g., 40-50 °C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material.

    • Transfer the powder to a conical flask and add 50 mL of 70-80% methanol (B129727) or ethanol.

    • Perform extraction using one of the following methods:

      • Ultrasonic Extraction: Sonicate the mixture for 30-60 minutes at room temperature.

      • Soxhlet Extraction: Extract for 2-4 hours.

      • Maceration: Let the mixture stand for 24 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.

  • Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase (e.g., 10% methanol in water) to achieve a suitable concentration for HPLC-MS analysis.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

2.1.2. Extraction from Biological Fluids (e.g., Plasma, Urine)

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) or methanol containing an appropriate internal standard.

    • Vortex the mixture for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4 °C.

  • Liquid-Liquid Extraction (alternative for plasma/urine):

    • To 100 µL of the biological fluid, add an internal standard and 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the supernatant (from either method) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

HPLC-MS Method

2.2.1. Chromatographic Conditions

The separation of this compound and its epimer, 25S-Inokosterone, is a critical step. A reversed-phase C18 column is commonly used.

ParameterRecommended Conditions
HPLC System A high-performance or ultra-high-performance liquid chromatography system.
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Elution Time (min)
Flow Rate 0.3 mL/min
Column Temperature 30-40 °C
Injection Volume 5-10 µL

2.2.2. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is recommended for quantitative analysis using Multiple Reaction Monitoring (MRM).

ParameterRecommended Settings
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage 4500 - 5500 V
Source Temperature 400 - 550 °C
Nebulizer Gas 40 - 60 psi
Drying Gas 40 - 60 psi
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (Molecular Weight: 480.65 g/mol )

The following precursor and product ions are suggested based on the known fragmentation pattern of inokosterone.[1] Note: These parameters should be optimized for the specific instrument used.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
This compound481.3463.3Optimize (e.g., 15-25)
This compound481.3301.2Optimize (e.g., 20-35)
Internal StandardTo be determinedTo be determinedOptimize

Data Presentation and Method Validation

A comprehensive validation of the analytical method is essential to ensure reliable and accurate results. The following parameters should be evaluated according to international guidelines (e.g., ICH Q2(R1)).

Table 1: Typical Quantitative and Validation Parameters for HPLC-MS/MS Analysis of this compound

ParameterTypical Acceptance Criteria/Values
Linearity (r²) ≥ 0.99
Range e.g., 1 - 1000 ng/mL
Limit of Detection (LOD) To be determined experimentally (e.g., < 0.5 ng/mL)
Limit of Quantification (LOQ) To be determined experimentally (e.g., < 1.0 ng/mL)
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) Intraday: ≤ 15% Interday: ≤ 15%
Specificity No significant interfering peaks at the retention time of the analyte.
Matrix Effect To be evaluated to ensure it does not affect quantification.
Stability Analyte stability in solution and in the matrix to be assessed.

Disclaimer: The values presented in Table 1 are typical for similar analyses and should be experimentally determined and validated for the specific application and laboratory.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction e.g., Methanol Filtration Filtration Extraction->Filtration 0.22 µm HPLC HPLC Filtration->HPLC MS MS HPLC->MS ESI+ Data_Acquisition Data_Acquisition MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Report Quantification->Report

Caption: General workflow for the HPLC-MS analysis of this compound.

Logic of MRM for Quantification

mrm_logic Precursor_Ion Precursor Ion (Q1) [M+H]⁺ (m/z 481.3) Collision_Cell Collision Cell (Q2) (Fragmentation) Precursor_Ion->Collision_Cell Isolation Product_Ion Product Ion (Q3) (m/z 463.3) Collision_Cell->Product_Ion Selection Detector Detector Product_Ion->Detector Detection

Caption: Principle of Multiple Reaction Monitoring (MRM) for this compound.

Method Validation Parameters

validation_parameters cluster_quantitative Quantitative Aspects cluster_accuracy_precision Accuracy & Precision cluster_specificity_robustness Specificity & Robustness Method_Validation Method Validation Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Specificity Specificity Method_Validation->Specificity Range Range Linearity->Range LOD_LOQ LOD & LOQ Range->LOD_LOQ Precision Precision Accuracy->Precision Robustness Robustness Specificity->Robustness

Caption: Key parameters for HPLC-MS method validation.

References

25R-Inokosterone for Inducible Gene Expression in Insect Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 25R-Inokosterone in an ecdysone (B1671078) receptor-based inducible gene expression system in insect cells. This system offers a powerful tool for the controlled expression of target genes, which is essential for various research and drug development applications, including functional genomics, protein production, and screening assays.

Introduction

The ecdysone-inducible gene expression system is a powerful and versatile tool for tightly controlling the expression of a gene of interest. This system is based on the insect molting hormone, ecdysone, and its receptor. In the absence of the hormone, the ecdysone receptor (EcR) and its heterodimeric partner, the ultraspiracle protein (USP), bind to a specific response element in the promoter of a target gene, repressing its transcription. The introduction of an ecdysone analog, such as 20-hydroxyecdysone (B1671079) (20E) or a synthetic mimic like this compound, triggers a conformational change in the receptor complex. This change leads to the recruitment of coactivators and the initiation of high-level gene expression.

A key advantage of this system is its low basal expression and high inducibility, offering a wide dynamic range for regulating gene activity. The components of this system are not endogenous to mammalian or other vertebrate cells, minimizing off-target effects. This compound, a phytoecdysteroid, serves as a potent and specific inducer for this system.

Principle of the Ecdysone-Inducible System

The inducible expression system relies on two key components delivered on separate vectors:

  • Receptor Plasmid: This plasmid constitutively expresses the ecdysone receptor (EcR) and the retinoid X receptor (RXR), the mammalian homolog of USP.

  • Inducible Expression Plasmid: This plasmid, such as pIZT/V5-His, contains the gene of interest (GOI) cloned downstream of a promoter bearing the ecdysone response element (E/GRE).

Upon co-transfection of these plasmids into insect cells (e.g., Sf9 cells), the EcR and RXR proteins are produced. In the absence of an inducer, the EcR-RXR heterodimer binds to the E/GRE sequence and represses transcription of the GOI. The addition of this compound to the cell culture medium leads to its binding to the EcR, activating the transcription of the GOI.

Quantitative Data

The following table summarizes the potency of various ecdysone agonists in inducing gene expression in Sf9 insect cells, as determined by a luciferase reporter assay. The EC50 value represents the concentration of the agonist that elicits a half-maximal response.

InducerEC50 (log M) in Sf9 CellsPotency Rank
Ponasterone A-5.271 (Most Potent)
Tebufenozide-5.12
20-Hydroxyecdysone-4.213 (Least Potent)

Data derived from a study using a luciferase reporter plasmid (ere.b.act.luc) in Sf9 cells.[1][2]

Experimental Protocols

Maintenance and Culture of Sf9 Insect Cells

Materials:

  • Sf9 (Spodoptera frugiperda) cells

  • Complete insect cell culture medium (e.g., Sf-900™ II SFM)

  • 25 cm² and 75 cm² tissue culture flasks

  • 27°C incubator (non-humidified, no CO₂)

  • Hemocytometer

  • Trypan blue solution (0.4%)

Protocol:

  • Maintain Sf9 cells as a monolayer or in suspension culture in a 27°C incubator.

  • For monolayer cultures, subculture cells every 2-3 days when they reach 80-90% confluency. To subculture, gently dislodge the cells by tapping the flask and transfer 10-20% of the cell suspension to a new flask containing fresh medium.

  • For suspension cultures, maintain cell densities between 0.5 x 10⁶ and 2.5 x 10⁶ cells/mL. Subculture by diluting the cell suspension with fresh medium to a density of 0.5 x 10⁶ cells/mL.

  • Regularly assess cell viability using the trypan blue exclusion method. Healthy cultures should have a viability of >95%.

Transient Co-transfection of Sf9 Cells

This protocol describes the transient co-transfection of Sf9 cells with a receptor plasmid and an inducible expression plasmid (e.g., pIZT/V5-His containing the gene of interest) in a 6-well plate format.

Materials:

  • Healthy, log-phase Sf9 cells

  • Receptor plasmid (expressing EcR and RXR)

  • Inducible expression plasmid (e.g., pIZT/V5-His-GOI)

  • Transfection reagent suitable for insect cells (e.g., liposome-based reagent)

  • Serum-free insect cell culture medium

  • 6-well tissue culture plates

Protocol:

  • One day before transfection, seed 0.9 x 10⁶ Sf9 cells per well in a 6-well plate.

  • On the day of transfection, prepare the DNA-transfection reagent complexes in sterile tubes. For each well:

    • Tube A (DNA): Dilute 1 µg of the receptor plasmid and 1 µg of the inducible expression plasmid in 100 µL of serum-free medium.

    • Tube B (Transfection Reagent): Dilute the transfection reagent in 100 µL of serum-free medium according to the manufacturer's instructions.

  • Add the contents of Tube B to Tube A, mix gently by pipetting, and incubate at room temperature for 15-30 minutes to allow complex formation.

  • During the incubation, aspirate the medium from the cells in the 6-well plate and wash once with serum-free medium.

  • After incubation, add 800 µL of serum-free medium to the DNA-transfection reagent complex to bring the final volume to 1 mL.

  • Add the 1 mL of the complex mixture dropwise to the well containing the cells.

  • Incubate the plate at 27°C for 4-6 hours.

  • After the incubation, remove the transfection mixture and replace it with 2 mL of complete insect cell culture medium.

  • Incubate the plate at 27°C for 24-48 hours to allow for receptor expression before inducing with this compound.

Induction of Gene Expression with this compound

Materials:

  • Co-transfected Sf9 cells

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Complete insect cell culture medium

Protocol:

  • Dose-Response Optimization: To determine the optimal concentration of this compound, perform a dose-response experiment. 24-48 hours post-transfection, replace the medium with fresh complete medium containing a range of this compound concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Include a DMSO-only control.

  • Time-Course Optimization: To determine the optimal induction time, induce the cells with the determined optimal concentration of this compound and harvest cells or supernatant at different time points (e.g., 12h, 24h, 48h, 72h).

  • For a standard induction, based on typical ecdysone analogs, a final concentration of 1-10 µM this compound is a good starting point.

  • Add the appropriate volume of this compound stock solution to the culture medium to achieve the desired final concentration.

  • Incubate the cells at 27°C for the desired induction period (typically 24-72 hours).

  • Harvest the cells or supernatant for downstream analysis (e.g., Western blot, functional assay, or luciferase assay).

Luciferase Reporter Assay for Quantifying Induction

This protocol is designed for a 96-well plate format to quantify the induction of a luciferase reporter gene.

Materials:

  • Co-transfected Sf9 cells expressing a luciferase reporter gene

  • This compound

  • Luciferase Assay System (e.g., Promega Luciferase Assay System)

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the co-transfected Sf9 cells in an opaque-walled 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium.

  • Induction: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the wells. Include a no-inducer control (medium only) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 27°C for 24-48 hours.

  • Cell Lysis:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Aspirate the culture medium from the wells.

    • Add 20-50 µL of 1X Cell Culture Lysis Reagent to each well.

    • Place the plate on a shaker for 10-15 minutes at room temperature to ensure complete lysis.

  • Luminescence Measurement:

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Mix briefly by gentle tapping or orbital shaking.

    • Immediately measure the luminescence in a luminometer. The light output is typically stable for about 1 minute.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Plot the relative light units (RLU) against the concentration of this compound to generate a dose-response curve.

    • Calculate the EC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

Caption: Ecdysone-inducible signaling pathway.

Experimental Workflow

Experimental_Workflow start Start culture_cells Culture Sf9 Cells start->culture_cells transfection Co-transfect with Receptor & Inducible Plasmids culture_cells->transfection incubation_24_48 Incubate 24-48h transfection->incubation_24_48 induction Induce with This compound incubation_24_48->induction incubation_induce Incubate for Desired Time induction->incubation_induce harvest Harvest Cells/Supernatant incubation_induce->harvest analysis Downstream Analysis (Western, Luciferase Assay, etc.) harvest->analysis end End analysis->end

Caption: Experimental workflow for inducible gene expression.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no gene expression Poor transfection efficiencyOptimize transfection reagent and DNA concentration. Ensure Sf9 cells are in log phase and have high viability.
Suboptimal this compound concentrationPerform a dose-response curve to determine the optimal concentration.
Insufficient induction timePerform a time-course experiment to determine the optimal induction period.
Problem with plasmid constructsVerify the integrity of the receptor and inducible expression plasmids by sequencing.
High basal expression (leaky) High concentration of receptor plasmidReduce the amount of receptor plasmid used in the co-transfection.
Intrinsic activity of the promoterUse a minimal promoter in the inducible expression vector.
Cell death after induction Toxicity of the expressed proteinReduce the concentration of this compound or shorten the induction time. Consider using a weaker promoter.

Conclusion

The this compound-inducible gene expression system in insect cells provides a robust and reliable method for the controlled expression of target genes. By following the detailed protocols and optimizing the experimental conditions, researchers can achieve high levels of induced gene expression with low basal activity, facilitating a wide range of studies in molecular biology, drug discovery, and biotechnology.

References

Application Notes and Protocols for 25R-Inokosterone in the Baculovirus Expression Vector System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Baculovirus Expression Vector System (BEVS) is a robust and versatile platform for producing high levels of recombinant proteins in insect cells.[1][2][3] This system is particularly advantageous for expressing complex eukaryotic proteins requiring post-translational modifications.[3] Inducible expression systems offer an additional layer of control, allowing for the temporal separation of cell growth and protein production, which is especially beneficial for expressing cytotoxic or metabolically burdensome proteins.

This document provides detailed application notes and protocols for the proposed use of 25R-Inokosterone, a phytoecdysteroid, as an inducing agent in an ecdysone-inducible baculovirus expression system. While specific data on this compound in commercially available BEVS is limited, the principles outlined below are based on the well-established mechanism of ecdysone (B1671078) receptor-mediated gene expression and standard BEVS protocols.[4][5][6][7]

Principle of the Ecdysone-Inducible System

The ecdysone-inducible system relies on the insect steroid hormone receptor, a heterodimer of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[8] In the absence of an ecdysteroid ligand, the EcR/USP complex binds to ecdysone response elements (EcREs) in the promoter of the target gene and represses transcription. The introduction of an ecdysone agonist, such as this compound, induces a conformational change in the EcR, leading to the recruitment of coactivators and the initiation of high-level transcription of the gene of interest.

Core Components of the System

  • Insect Cell Line: Typically, Spodoptera frugiperda (Sf9 or Sf21) or Trichoplusia ni (High Five™) cells are used. Sf9 cells are robust for virus production, while High Five™ cells often yield higher levels of secreted proteins.

  • Baculovirus Transfer Vector: A plasmid containing the gene of interest under the control of an ecdysone-responsive promoter. This vector also contains sequences for transposition into a bacmid.

  • Bacmid DNA: A large circular DNA molecule containing the baculovirus genome, which can be propagated in E. coli. The transfer vector transposes the gene of interest into the bacmid.

  • Inducing Agent: this compound, a phytoecdysteroid that acts as an ecdysone agonist.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ecdysone signaling pathway that governs inducible gene expression and the general workflow for protein production using this system.

EcdysoneSignaling cluster_cell Insect Cell Inokosterone This compound Receptor EcR/USP Heterodimer Inokosterone->Receptor Binds to EcRE Ecdysone Response Element (EcRE) Receptor->EcRE Binds to Gene Gene of Interest EcRE->Gene Activates Transcription mRNA mRNA Gene->mRNA Protein Recombinant Protein mRNA->Protein Translation BEVS_Workflow cluster_cloning Plasmid Construction cluster_transfection Virus Generation cluster_expression Protein Expression cluster_purification Purification A Clone Gene of Interest into Transfer Vector B Transform E. coli and Isolate Bacmid A->B C Transfect Insect Cells with Bacmid B->C D Harvest P1 Viral Stock C->D E Amplify to P2/P3 Stock D->E F Infect Insect Cells with High-Titer Virus E->F G Induce with This compound F->G H Harvest Cells/Supernatant G->H I Purify Recombinant Protein H->I

References

Application Notes and Protocols for 25R-Inokosterone Induction in Sf9 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Baculovirus Expression Vector System (BEVS) in conjunction with Spodoptera frugiperda (Sf9) insect cells is a robust platform for the production of recombinant proteins. For applications requiring precise control over protein expression, inducible promoters offer significant advantages, allowing for the separation of cell growth and protein production phases. This can be particularly beneficial for the expression of cytotoxic or complex proteins. The ecdysone-inducible system is a powerful tool for regulating gene expression in insect cells. This system relies on the activation of a chimeric ecdysone (B1671078) receptor by an ecdysteroid, such as 25R-Inokosterone, a phytoecdysteroid that is a potent analog of the insect molting hormone 20-hydroxyecdysone (B1671079) (20E).

This document provides detailed protocols and application notes for the induction of recombinant protein expression in Sf9 cells using this compound. The information is intended to serve as a comprehensive guide for researchers, from initial optimization to large-scale production.

Principle of the Ecdysone-Inducible System

The ecdysone-inducible expression system in Sf9 cells typically involves a two-vector system. The first vector constitutively expresses the two components of the ecdysone receptor: the ecdysone receptor protein (EcR) and the ultraspiracle protein (USP). The second vector contains the gene of interest (GOI) under the control of a promoter with ecdysone response elements (EcREs).

In the absence of an inducer, the EcR/USP heterodimer does not activate transcription. Upon addition of this compound, the ligand binds to the EcR, causing a conformational change that allows the complex to bind to the EcREs and recruit the cellular transcription machinery, leading to the expression of the GOI.

Signaling Pathway

The signaling pathway for this compound-mediated gene induction in a genetically modified Sf9 cell line is depicted below.

Ecdysone_Signaling_Pathway cluster_cell Sf9 Cell cluster_nucleus Nucleus EcR Ecdysone Receptor (EcR) EcR_USP EcR/USP Heterodimer EcR->EcR_USP forms USP Ultraspiracle (USP) USP->EcR_USP heterodimer Inokosterone_bound_complex Activated Receptor Complex EcR_USP->Inokosterone_bound_complex to EcRE Ecdysone Response Element (EcRE) GOI Gene of Interest (GOI) mRNA mRNA GOI->mRNA Transcription Protein Recombinant Protein mRNA->Protein Translation Inokosterone_bound_complex->EcRE binds to Inokosterone This compound Inokosterone->Inokosterone_bound_complex binds Inokosterone_ext This compound (Inducer) Inokosterone_ext->Inokosterone enters cell Experimental_Workflow A Sf9 Cell Culture (Exponential Growth Phase) B Cell Seeding (Target Density) A->B C Addition of this compound (Induction) B->C D Incubation (27°C, Shaking) C->D E Time-Course Sampling D->E F Harvest (Cell Pellet / Supernatant) E->F G Protein Expression Analysis (e.g., SDS-PAGE, Western Blot) F->G H Protein Purification G->H Proceed if expression is successful

Preparing Stock Solutions of 25R-Inokosterone for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the preparation of 25R-Inokosterone stock solutions for use in cell culture experiments. This compound, a phytoecdysteroid, is a valuable compound for studying various cellular processes. Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution and sterilization, and recommendations for storage to ensure the stability and efficacy of this compound in in vitro studies.

Introduction to this compound

This compound is a member of the ecdysteroid family of steroid hormones. Ecdysteroids are known to play a crucial role in the developmental processes of arthropods and are also found in various plants as secondary metabolites. In mammalian cell culture, ecdysteroids and their analogs are utilized for a range of applications, including the investigation of cellular signaling pathways and the development of inducible gene expression systems. Accurate and consistent preparation of this compound stock solutions is the first and a critical step in ensuring the reliability of such studies.

Properties of this compound

Understanding the physicochemical properties of this compound is essential for selecting the appropriate solvent and storage conditions.

PropertyData
Molecular Formula C₂₇H₄₄O₇
Molecular Weight 480.6 g/mol
Appearance Crystalline solid
Solubility Soluble in ethanol (B145695), DMSO, and methanol.
Storage of Powder Store at -20°C for long-term stability.

Preparing this compound Stock Solutions

This section details the recommended protocol for preparing a 10 mM stock solution of this compound. It is advisable to prepare a high-concentration stock solution that can be diluted to the desired working concentration for cell culture experiments.

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (200 proof), sterile

  • Sterile microcentrifuge tubes or glass vials

  • Sterile 0.22 µm syringe filters

  • Pipettes and sterile tips

  • Vortex mixer

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 480.6 g/mol = 0.004806 g = 4.81 mg

  • Weigh the this compound powder:

    • Carefully weigh out 4.81 mg of this compound powder and place it in a sterile microcentrifuge tube or glass vial.

  • Dissolve in DMSO:

    • Add 1 mL of cell culture grade DMSO to the tube containing the powder.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterile Filtration:

    • To ensure sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent microbial contamination of your cell cultures.[1][2]

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for long-term storage. Steroids are generally stable when stored frozen in a suitable solvent.[3]

Protocol for Preparing a 10 mM Stock Solution in Ethanol

The procedure is similar to that for DMSO.

  • Weigh 4.81 mg of this compound powder and place it in a sterile container.

  • Add 1 mL of 200 proof ethanol and vortex until fully dissolved.

  • Sterile filter the solution using a 0.22 µm syringe filter.

  • Aliquot and store at -20°C.

Note on Solvent Choice: The choice between DMSO and ethanol will depend on the specific requirements of your cell line and experiment. It is important to ensure that the final concentration of the solvent in the cell culture medium is not toxic to the cells. Typically, the final solvent concentration should be kept below 0.5% (v/v).

Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Sterilization & Storage cluster_2 Application weigh Weigh this compound Powder dissolve Dissolve in DMSO or Ethanol weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat

Workflow for preparing and using this compound stock solution.
Ecdysone (B1671078) Receptor Signaling Pathway

This compound, as an ecdysteroid, is expected to act through the ecdysone receptor (EcR), a nuclear receptor. The canonical signaling pathway involves the formation of a heterodimer with the ultraspiracle protein (USP), which then binds to ecdysone response elements (EcREs) on the DNA to regulate gene transcription.[4][5][6]

G Inokosterone This compound EcR Ecdysone Receptor (EcR) Inokosterone->EcR Binds Heterodimer EcR/USP Heterodimer EcR->Heterodimer USP Ultraspiracle Protein (USP) USP->Heterodimer EcRE Ecdysone Response Element (EcRE) Heterodimer->EcRE Binds to DNA Transcription Gene Transcription EcRE->Transcription Regulates

Simplified diagram of the canonical ecdysone signaling pathway.

Quality Control and Best Practices

  • Solvent Purity: Always use high-purity, cell culture grade solvents to avoid introducing contaminants that could affect your cells.

  • Aseptic Technique: Perform all steps of stock solution preparation in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

  • Solubility Check: After dissolving the powder, visually inspect the solution to ensure there are no undissolved particles.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques like HPLC.

  • Solvent Toxicity Control: Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

  • Storage Conditions: Store stock solutions in tightly sealed containers to prevent evaporation of the solvent, which would alter the concentration.[3]

Conclusion

The protocols and guidelines presented in this document are designed to assist researchers in the consistent and reliable preparation of this compound stock solutions for cell culture applications. Adherence to these procedures will contribute to the accuracy and reproducibility of experimental data. As with any experimental protocol, optimization may be required for specific cell lines or experimental conditions.

References

25R-Inokosterone: Application Notes and Protocols for Molecular Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of compounds that are analogues of insect molting hormones. In molecular biology, ecdysteroids are primarily utilized as inducers for gene expression in systems employing the ecdysone (B1671078) receptor (EcR). The ecdysone-inducible system offers a powerful tool for the temporal and dose-dependent control of target gene expression in a variety of host cells, including mammalian and insect cells. This system relies on the heterodimeric complex of the ecdysone receptor (EcR) and the ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR). Upon binding of an ecdysteroid ligand, such as this compound, the EcR/RXR complex undergoes a conformational change, leading to the recruitment of coactivators and the initiation of transcription of a target gene downstream of an ecdysone response element (EcRE). The low basal expression and high induction levels make this system a valuable alternative to other inducible expression systems.

Applications in Molecular Biology

The primary application of this compound in molecular biology research is as an inducer for the ecdysone-inducible gene expression system. This system is employed in a wide range of studies, including:

  • Functional Genomics: To study the function of a specific gene by controlling its expression.

  • Drug Discovery: To screen for compounds that modulate the activity of a target protein expressed in an inducible manner.

  • Biopharmaceutical Production: To control the production of recombinant proteins, particularly those that may be toxic to the host cell if expressed constitutively.

  • Developmental Biology: To mimic hormonal pulses and study their effects on cellular differentiation and development.

Data Presentation: Comparison of Ecdysone Receptor Agonists

EcdysteroidCell LineEC50 (-log M)Relative PotencyReference
Ponasterone A S2 (Diptera)5.57~10x vs 20E[1]
Sf9 (Lepidoptera)5.27~10x vs 20E[1]
20-Hydroxyecdysone (20E) S2 (Diptera)4.9Baseline[1]
Sf9 (Lepidoptera)4.21Baseline[1]
Muristerone A Mammalian CellsNot specifiedHigh Potency[2][3]
This compound Data not availableData not availableData not available

EC50 values are presented as the negative logarithm of the molar concentration required to elicit a half-maximal response.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of the ecdysone-inducible system and a general workflow for its implementation.

Ecdysone_Signaling_Pathway cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR Ecdysone Receptor (EcR) EcR_RXR EcR/RXR Heterodimer EcR->EcR_RXR RXR Retinoid X Receptor (RXR) RXR->EcR_RXR EcRE Ecdysone Response Element (EcRE) EcR_RXR->EcRE Binds to Target_Gene Target Gene EcRE->Target_Gene Promotes Transcription mRNA mRNA Target_Gene->mRNA Protein Protein of Interest mRNA->Protein Translation Inokosterone This compound Inokosterone->EcR Binds

Caption: Ecdysone-Inducible Gene Expression Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_transfection Transfection & Selection cluster_induction Induction & Analysis Plasmid_Construction 1. Construct Expression Vector (EcRE-Target Gene) Transfection 3. Co-transfect Host Cells Plasmid_Construction->Transfection Receptor_Vector 2. Prepare Receptor Vector (EcR and RXR) Receptor_Vector->Transfection Selection 4. Select Stable Cell Line Transfection->Selection Induction 5. Induce with this compound Selection->Induction Analysis 6. Analyze Gene/Protein Expression Induction->Analysis

Caption: General Experimental Workflow for Ecdysone-Inducible System.

Experimental Protocols

Note: The following protocols are adapted from established procedures for ponasterone A, a potent ecdysteroid commonly used in ecdysone-inducible systems.[4] Optimal concentrations and incubation times for this compound should be determined empirically.

Protocol 1: Transient Transfection and Induction in Mammalian Cells (e.g., HEK293)

Materials:

  • HEK293 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Expression vector containing the gene of interest downstream of an EcRE-containing promoter.

  • Receptor plasmid expressing EcR and RXR.

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Assay reagents for detecting the protein of interest (e.g., antibodies for Western blot, substrate for enzymatic assay).

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the expression vector and the receptor plasmid according to the manufacturer's protocol for the chosen transfection reagent. A typical ratio is 3:1 of expression vector to receptor vector.

    • Include a negative control (no inducer) and a positive control (if available).

  • Induction:

    • 24 hours post-transfection, replace the medium with fresh complete medium containing the desired concentration of this compound. A starting concentration range of 1-10 µM is recommended for initial optimization.

    • For the negative control, add the same volume of vehicle (ethanol).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis:

    • Wash the cells once with PBS.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Analysis:

    • Collect the cell lysates and clarify by centrifugation.

    • Analyze the expression of the protein of interest using a suitable method (e.g., Western blot, ELISA, enzymatic assay).

Protocol 2: Generation of a Stable Inducible Cell Line

Materials:

  • Mammalian cell line of choice (e.g., CHO, HEK293)

  • Receptor plasmid containing a selection marker (e.g., neomycin resistance).

  • Expression vector containing a different selection marker (e.g., hygromycin resistance).

  • Selection antibiotics (e.g., G418, hygromycin B).

  • Cloning cylinders or limiting dilution supplies.

Procedure:

  • Transfection of Receptor Plasmid:

    • Transfect the host cells with the receptor plasmid.

    • 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418) to the culture medium.

    • Maintain the cells under selection, replacing the medium every 3-4 days, until resistant colonies appear.

  • Isolation and Expansion of Receptor-Expressing Clones:

    • Isolate individual resistant colonies using cloning cylinders or by limiting dilution.

    • Expand the clones and screen for the expression of EcR and RXR by Western blot or RT-qPCR.

  • Transfection of Expression Vector:

    • Select the clone with the highest receptor expression and transfect it with the expression vector containing the gene of interest and a second selection marker.

  • Second Selection and Screening:

    • 48 hours post-transfection, apply the second selection antibiotic (e.g., hygromycin B) in addition to the first.

    • Isolate and expand double-resistant clones.

  • Screening for Inducibility:

    • Screen the double-stable clones for inducible expression of the target gene by treating them with a range of this compound concentrations and analyzing the expression levels as described in Protocol 1.

    • Select the clone with the lowest basal expression and the highest induced expression for future experiments.

Protocol 3: Induction of Gene Expression in Spodoptera frugiperda (Sf9) Insect Cells

Materials:

  • Sf9 cells

  • Insect cell culture medium (e.g., Sf-900™ III SFM)

  • Expression vector compatible with insect cells.

  • Receptor plasmid compatible with insect cells.

  • Transfection reagent for insect cells (e.g., Cellfectin™ II)

  • This compound stock solution.

Procedure:

  • Cell Seeding: Seed Sf9 cells in a 6-well plate at a density of 2 x 10^6 cells per well. Allow the cells to attach for at least 1 hour.

  • Co-transfection: Co-transfect the Sf9 cells with the expression and receptor plasmids using a suitable insect cell transfection reagent.

  • Induction:

    • 48-72 hours post-transfection, add this compound directly to the culture medium to the desired final concentration (start with a range of 1-10 µM for optimization).

  • Incubation: Incubate the cells at 27°C for 24-72 hours.

  • Analysis: Harvest the cells and/or the culture medium and analyze the expression of the protein of interest.

Conclusion

This compound, as an ecdysone receptor agonist, holds significant potential for the precise control of gene expression in molecular biology research. While specific quantitative data for its activity is still emerging, the provided protocols, adapted from closely related and well-characterized ecdysteroids, offer a solid foundation for its application. Empirical determination of optimal concentrations and conditions is crucial for achieving the desired level of inducible gene expression in any given experimental system. The ecdysone-inducible system, with inducers like this compound, remains a powerful and versatile tool for the scientific community.

References

Application Notes and Protocols for Inducing Target Gene Expression with 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a naturally occurring steroid hormone found in plants, that acts as an agonist for the ecdysone (B1671078) receptor (EcR). The ecdysone-inducible expression system is a powerful tool for the temporal and dose-dependent control of gene expression in mammalian cells. This system relies on the heterodimer of the ecdysone receptor (EcR) and the ultraspiracle protein (USP), or its mammalian homolog, the retinoid X receptor (RXR).[1][2][3] Binding of an ecdysteroid agonist, such as this compound, to the EcR component of the heterodimer initiates a conformational change that leads to the recruitment of coactivators and the subsequent activation of transcription from a target promoter containing ecdysone response elements (EcREs).[1][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce target gene expression in mammalian cells engineered with the ecdysone-inducible system. While a potent inducer, ponasterone A, is commonly used with this system, this compound presents an alternative phytoecdysteroid for researchers exploring different ecdysone analogs. It is important to note that studies have shown inokosterone to be a less potent activator of the VgEcR/RXR heterodimer compared to other ecdysteroids like ponasterone A and muristerone A.

Data Presentation

The following table summarizes the relative activity of inokosterone in inducing gene expression in a mammalian cell line co-transfected with the VgEcR and RXR expression plasmids and an E/GRE-luciferase reporter plasmid. The data is adapted from a comparative study of various ecdysteroids.

EcdysteroidRelative Luciferase Activity (at 10 µM)
Ponasterone A~100%
Muristerone A~120%
Inokosterone ~5%
20-Hydroxyecdysone (B1671079)<5%

This data is illustrative and based on published findings. Actual induction levels may vary depending on the cell line, plasmid constructs, and experimental conditions.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and procedures, the following diagrams have been generated using the DOT language.

ecdysone_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25R_Inokosterone This compound 25R_Inokosterone_cyto This compound 25R_Inokosterone->25R_Inokosterone_cyto Cellular uptake EcR_RXR EcR-RXR Heterodimer 25R_Inokosterone_cyto->EcR_RXR Nuclear import and binding 25R_Inokosterone_cyto->EcR_RXR EcR EcR EcR->EcR_RXR RXR RXR RXR->EcR_RXR EcRE Ecdysone Response Element EcR_RXR->EcRE Binding Coactivators Coactivators EcR_RXR->Coactivators Recruitment Corepressors Corepressors EcR_RXR->Corepressors In absence of ligand Target_Gene Target Gene EcRE->Target_Gene Promotes mRNA mRNA Target_Gene->mRNA Transcription Protein Induced Protein mRNA->Protein Translation Coactivators->EcRE Activation Corepressors->EcRE Repression

Caption: Ecdysone-Inducible Gene Expression Pathway.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture 1. Cell Culture & Transfection Induction 2. Induction with This compound Cell_Culture->Induction Harvest 3. Cell Lysis & Sample Preparation Induction->Harvest Luciferase Luciferase Assay Harvest->Luciferase Reporter Gene Expression qPCR RT-qPCR Harvest->qPCR Transcript Level Analysis WesternBlot Western Blot Harvest->WesternBlot Protein Level Analysis

Caption: Experimental Workflow for Gene Induction.

Experimental Protocols

The following are detailed protocols for key experiments involved in inducing and measuring target gene expression using this compound.

Cell Culture and Transfection

This protocol describes the general procedure for maintaining and transfecting mammalian cells with the components of the ecdysone-inducible system.

Materials:

  • Mammalian cell line of choice (e.g., HEK293, CHO)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Expression vector for the ecdysone receptor (pERV3 or similar, containing VgEcR and RXR)

  • Inducible expression vector containing the gene of interest downstream of an E/GRE promoter

  • Reporter plasmid (e.g., E/GRE-Luciferase) for system validation

  • Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)

  • 6-well or 96-well cell culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in the desired plate format to achieve 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For a 6-well plate, dilute the plasmid DNA (e.g., 1 µg of receptor plasmid and 1 µg of inducible plasmid) in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for the recommended time at room temperature to allow complex formation.

  • Transfection: Add the transfection complexes dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before induction.

Induction with this compound

This protocol outlines the preparation and application of this compound to induce gene expression.

Materials:

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare a series of dilutions in complete growth medium to achieve the desired final concentrations for a dose-response experiment (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell system.

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.

  • Induction:

    • Aspirate the medium from the transfected cells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired induction period (typically 18-48 hours) at 37°C in a CO2 incubator.

Luciferase Reporter Assay

This protocol is for quantifying the activity of a luciferase reporter gene to assess the level of induced gene expression.

Materials:

  • Luciferase Assay System (e.g., from Promega, Thermo Fisher Scientific)

  • Lysis buffer

  • Luciferase substrate

  • Luminometer

Procedure:

  • Cell Lysis:

    • After the induction period, aspirate the medium from the cells.

    • Wash the cells once with PBS.

    • Add the appropriate volume of lysis buffer to each well and incubate for the time recommended by the manufacturer (e.g., 15 minutes at room temperature with gentle rocking).

  • Luminescence Measurement:

    • Transfer the cell lysate to a luminometer-compatible plate or tube.

    • Add the luciferase substrate to the lysate.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration of the lysate.

    • Calculate the fold induction by dividing the normalized luciferase activity of the induced samples by that of the vehicle control.

Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol is for measuring the transcript levels of the induced gene of interest.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the induced and control cells using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative expression of the target gene using the ΔΔCt method.

Western Blotting

This protocol is for detecting and quantifying the protein expression of the induced gene of interest.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the induced protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cells in lysis buffer and collect the total protein.

    • Quantify the protein concentration.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody.

    • Wash the membrane and incubate with the secondary antibody.

  • Detection:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Considerations and Troubleshooting

  • Low Induction with this compound: As literature suggests that inokosterone can be a weak activator, consider using higher concentrations (in the micromolar range) and performing a thorough dose-response analysis.

  • Synergistic Activation: To potentially enhance the induction by this compound, consider co-treatment with an RXR agonist. The EcR/RXR heterodimer can be activated by ligands for both receptors, which may lead to a synergistic effect on gene expression.

  • Cell Line Variability: The efficiency of the ecdysone-inducible system can vary between different cell lines. It is advisable to test and optimize the system in your specific cell line of interest.

  • Toxicity: At high concentrations, this compound or the DMSO vehicle may exhibit cytotoxicity. It is important to assess cell viability in parallel with the induction experiments.

By following these detailed protocols and considering the specific properties of this compound, researchers can effectively utilize this phytoecdysteroid to control target gene expression in their experimental systems.

References

Application Notes and Protocols for Ecdysone-Inducible CRISPR/Cas9 Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically inducible CRISPR/Cas9 systems offer precise temporal control over genome editing, a critical feature for studying dynamic cellular processes, developmental biology, and disease progression. By placing the expression of Cas9 nuclease or its guide RNA (gRNA) under the control of an inducible promoter, researchers can activate gene editing at specific time points and for defined durations. This circumvents issues associated with constitutive Cas9 expression, such as cellular toxicity and the accumulation of off-target mutations.

The ecdysone-inducible system is a tightly regulated gene expression switch that is orthogonal to mammalian cells, meaning its components do not interfere with endogenous cellular pathways. The system relies on the insect steroid hormone ecdysone (B1671078) and its analogs, which are generally inert in mammalian systems. This application note provides a detailed overview and protocols for utilizing the ecdysone-inducible system to control CRISPR/Cas9-mediated gene editing.

A key consideration for this system is the choice of the inducing agent. While various ecdysteroids exist, including the phytoecdysone 25R-Inokosterone, studies have shown that for the most commonly used ecdysone receptor variant (VgEcR), inokosterone is a very poor activator. Therefore, the use of potent ecdysone analogs such as Ponasterone A (PonA) or muristerone A is strongly recommended to achieve robust and high-level induction of gene expression.

Principle of the Ecdysone-Inducible System

The ecdysone-inducible system is a "two-hybrid" system consisting of two main protein components that must be expressed in the target cells:

  • A modified Ecdysone Receptor (EcR): A commonly used variant is VgEcR, which is a fusion protein. It contains the ligand-binding domain of the Drosophila melanogaster ecdysone receptor, the DNA-binding domain of the glucocorticoid receptor, and the transactivation domain of the Herpes Simplex Virus VP16 protein.

  • Retinoid X Receptor (RXR): This is the heterodimeric partner for VgEcR.

In the absence of an ecdysone analog, the VgEcR/RXR heterodimer does not bind effectively to its response element, and the target gene remains transcriptionally silent. When a potent inducer like Ponasterone A is introduced, it binds to the VgEcR ligand-binding domain, causing a conformational change. This allows the VgEcR/RXR heterodimer to bind with high affinity to a specific hybrid response element, known as the E/GRE (Ecdysone/Glucocorticoid Response Element) . The VP16 transactivation domain then recruits the cellular transcription machinery to the minimal promoter upstream of the gene of interest (e.g., Cas9 or a gRNA), leading to robust gene expression.

Coupling with CRISPR/Cas9

The ecdysone-inducible system can be adapted for CRISPR/Cas9 applications in two primary ways:

  • Inducible Cas9 Expression: The Cas9 nuclease coding sequence is placed under the control of the E/GRE promoter. The gRNA can be expressed constitutively. Upon addition of the inducer, Cas9 is expressed, forms a complex with the gRNA, and mediates gene editing. This is useful for studies where the timing of the DNA cut is critical.

  • Inducible gRNA Expression: The Cas9 nuclease is expressed constitutively, while the gRNA is placed under the control of the E/GRE promoter. Gene editing is initiated only upon induced expression of the gRNA. This approach can be advantageous for multiplexed gene editing or when studying the function of specific gRNAs at precise times.

Data Presentation: Performance of Ecdysone-Inducible Systems

The performance of an inducible system is characterized by its dynamic range (fold induction), basal expression level (leakiness), and induction kinetics. The following tables summarize quantitative data for potent inducers of the VgEcR/RXR system.

Table 1: In Vitro Induction of a Luciferase Reporter Gene with Ponasterone A

Cell LineInducer Concentration (PonA)Time Post-InductionFold Induction
Various Mammalian Cells1-5 µM14 hours250-400
Various Mammalian Cells1-5 µM24-36 hours~600

Data synthesized from studies demonstrating robust induction with PonA. Fold induction can vary based on cell type, vector integration site, and specific experimental conditions.

Table 2: In Vivo Induction Kinetics in Transgenic Mice

InducerDosePeak InductionReturn to BasalFold Induction Range
Ponasterone A3-10 mg (single injection)9-12 hours~48 hours20-200
Muristerone A3-10 mg (single injection)9-12 hours~48 hours20-200

Data from transgenic mice expressing a reporter gene under the control of the ecdysone-inducible system, demonstrating rapid and reversible induction.[1]

Mandatory Visualizations

Signaling Pathway

Ecdysone_Inducible_System cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PonA Ponasterone A (Inducer) Active_Complex Active VgEcR/RXR/PonA Complex PonA->Active_Complex Binds VgEcR VgEcR Heterodimer Inactive VgEcR/RXR Heterodimer VgEcR->Heterodimer RXR RXR RXR->Heterodimer Heterodimer->Active_Complex Conformational Change EGRE E/GRE Response Element Active_Complex->EGRE Binds TATA Minimal Promoter Transcription Transcription EGRE->Transcription Recruits Transcription Machinery GOI Gene of Interest (e.g., Cas9 or gRNA) mRNA mRNA Transcription->mRNA

Caption: Ecdysone-inducible gene expression pathway.

Experimental Workflow

CRISPR_Workflow cluster_setup System Setup cluster_experiment Gene Editing Experiment P1 1. Construct Vectors - pERV: VgEcR and RXR - pIND: E/GRE-Cas9/gRNA P2 2. Transfect/Transduce Cells with both vectors P1->P2 P3 3. Select Stable Cells (e.g., Neomycin & Zeocin) P2->P3 P4 4. Validate Clones (e.g., Luciferase Reporter Assay) P3->P4 E1 5. Culture Validated Cells P4->E1 Use validated clone E2 6. Induce Expression Add Ponasterone A (e.g., 1-10 µM) E1->E2 E3 7. Harvest Cells (24-72h post-induction) E2->E3 E4 8. Analyze Gene Editing - T7E1/SURVEYOR assay - Sanger Sequencing (TIDE/ICE) - Next-Gen Sequencing E3->E4

Caption: Workflow for establishing and using an inducible CRISPR system.

Experimental Protocols

Protocol 1: Establishment of a Stable Cell Line with an Ecdysone-Inducible CRISPR/Cas9 System

This protocol describes the generation of a stable cell line that inducibly expresses Cas9. A similar strategy can be used for inducible gRNA expression.

Materials:

  • Mammalian cell line of interest

  • Receptor Vector (e.g., pERV3): Expresses VgEcR and RXR constitutively. Contains a selection marker (e.g., Neomycin resistance).

  • Inducible Vector (e.g., pIND): Contains the E/GRE response element and a minimal promoter upstream of a multiple cloning site (MCS). Contains a different selection marker (e.g., Zeocin resistance).

  • Cas9 coding sequence with a Nuclear Localization Signal (NLS).

  • Restriction enzymes and DNA ligase.

  • Transfection reagent.

  • Selection antibiotics (e.g., G418 for Neomycin and Zeocin).

  • Ponasterone A (or muristerone A).

  • Luciferase reporter vector containing an E/GRE element (for validation).

  • Luciferase assay reagents.

Procedure:

  • Vector Construction:

    • Clone the Cas9 coding sequence into the MCS of the inducible vector (e.g., pIND) to create pIND-Cas9. Verify the insertion and sequence integrity.

  • Transfection:

    • Co-transfect the receptor vector (e.g., pERV3) and the pIND-Cas9 vector into the target cells using your preferred transfection method.

    • As a control for validation, in a separate well, co-transfect pERV3 and an E/GRE-luciferase reporter vector.

  • Selection of Stable Cells:

    • 48 hours post-transfection, begin selection by adding both G418 and Zeocin to the culture medium at a pre-determined optimal concentration for your cell line.

    • Replenish the medium with fresh selection antibiotics every 3-4 days.

    • Continue selection for 2-3 weeks until distinct antibiotic-resistant colonies appear.

  • Isolation and Expansion of Clones:

    • Isolate individual colonies using cloning cylinders or by limiting dilution.

    • Expand each clone in separate culture vessels.

  • Validation of Clones:

    • For each expanded clone, seed cells into a 24-well plate.

    • In one set of wells, add Ponasterone A (e.g., 5 µM final concentration). In another set, add the vehicle control (e.g., ethanol).

    • To validate inducibility, it is recommended to transiently transfect each clone with an E/GRE-luciferase reporter plasmid. After 24-48 hours of induction, measure luciferase activity.

    • Select clones that show very low basal luciferase activity in the absence of PonA and high activity upon induction.

    • Confirm inducible Cas9 expression in the selected clones via Western blot or qRT-PCR at 24, 48, and 72 hours post-induction.

Protocol 2: Inducible Gene Editing and Analysis

Materials:

  • Validated stable cell line from Protocol 1.

  • Vector for constitutive expression of the target-specific gRNA.

  • Ponasterone A.

  • Genomic DNA extraction kit.

  • PCR primers flanking the target genomic locus.

  • T7 Endonuclease I (T7E1) or SURVEYOR nuclease.

  • Agarose (B213101) gel electrophoresis system.

Procedure:

  • gRNA Transduction/Transfection:

    • Introduce the gRNA expression vector into the validated inducible Cas9 stable cell line. This can be done via transient transfection or by creating a stable line using lentiviral transduction followed by selection (e.g., with puromycin).

  • Induction of Cas9 Expression:

    • Plate the cells and allow them to adhere.

    • Add Ponasterone A to the culture medium to a final concentration of 1-10 µM. Include a vehicle-only control.

    • Incubate the cells for 48-72 hours to allow for Cas9 expression, complex formation, and gene editing.

  • Genomic DNA Extraction:

    • Harvest the cells from both the induced and uninduced populations.

    • Extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • Analysis of On-Target Editing:

    • PCR Amplification: Amplify the genomic region surrounding the gRNA target site using high-fidelity DNA polymerase. A typical amplicon size is 400-800 bp.

    • Mismatch Cleavage Assay (T7E1 or SURVEYOR):

      • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.

      • Digest the re-annealed products with T7E1 or SURVEYOR nuclease, which cleaves at mismatched sites.

      • Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments in the induced sample indicates the presence of insertions or deletions (indels).

      • Quantify band intensities to estimate the percentage of gene editing.

    • Sequence Analysis: For more precise quantification and characterization of edits, Sanger sequence the PCR products and analyze the results using tools like TIDE or ICE. For comprehensive analysis of all editing outcomes, use Next-Generation Sequencing (NGS) of the amplicons.

Conclusion

The ecdysone-inducible CRISPR/Cas9 system provides a powerful tool for precise temporal control of gene editing. Key to its successful implementation is the use of potent inducers like Ponasterone A or muristerone A, as other ecdysteroids such as inokosterone are poor activators of the commonly employed VgEcR/RXR receptor complex. By following the detailed protocols for stable cell line generation and induction, researchers can achieve robust, time-controlled gene editing, enabling sophisticated studies of gene function in a wide range of biological contexts.

References

Application Notes and Protocols for 25R-Inokosterone Induction in Responsive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of steroid hormones found in plants that are analogs of insect molting hormones. Inokosterone and its isomers, like other ecdysteroids, exert their effects in insects and other arthropods primarily through the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR).[1][2] This ligand-receptor complex binds to specific DNA sequences known as ecdysone response elements (EcREs) to regulate the transcription of target genes.[1] This signaling cascade governs a wide array of developmental and physiological processes, including molting and metamorphosis.

In biomedical research, ecdysteroid-responsive systems are valuable tools for the inducible expression of genes in vitro and in vivo. While much of the research has focused on ecdysone and its more potent analog, ponasterone A, the principles of induction and the responsive cell systems are largely applicable to other ecdysteroids like this compound. This document provides a detailed overview of cell lines known to be responsive to ecdysteroids and offers protocols for utilizing this compound as an inducing agent.

Responsive Cell Lines

A variety of insect-derived cell lines have been shown to be responsive to ecdysteroids. The response is contingent on the expression of a functional EcR and USP. The most commonly used and well-characterized ecdysteroid-responsive cell lines are derived from Drosophila melanogaster.

Table 1: Common Ecdysteroid-Responsive Cell Lines

Cell LineOrganism of OriginTissue of OriginKey Characteristics
S2 Drosophila melanogasterLate embryonicMacrophage-like; widely used for protein expression and functional assays.[1]
Kc Drosophila melanogasterEmbryonicExhibit morphological changes and enzymatic activity induction upon ecdysteroid treatment.[3]
BmN4 Bombyx mori (Silkworm)OvaryUsed in studies of ecdysteroid-regulated gene expression and cell cycle control.[4]

It is important to note that the transcriptional response to ecdysteroids can be highly cell-line specific, with the majority of responsive genes showing differential regulation depending on the cellular context.[5]

Ecdysteroid Signaling Pathway

The canonical signaling pathway for ecdysteroids, including presumably this compound, is initiated by the binding of the hormone to the ligand-binding domain of the EcR, which is heterodimerized with USP. This binding event triggers a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of transcription of target genes containing EcREs in their promoter regions.

Ecdysteroid_Signaling Ecdysteroid Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR EcR EcR_USP EcR/USP Heterodimer USP USP Inokosterone This compound Inokosterone->EcR_USP Binds EcR_USP_DNA Active Transcription Complex EcR_USP->EcR_USP_DNA Translocates to Nucleus and Binds DNA EcRE EcRE (Ecdysone Response Element) Target_Gene Target Gene EcRE->Target_Gene mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation EcR_USP_DNA->Target_Gene Activates Transcription

Caption: Canonical ecdysteroid signaling pathway.

Experimental Protocols

The following protocols are based on established methods for ecdysone and other ecdysteroids and should be adapted and optimized for this compound.

Protocol 1: General Cell Culture and Maintenance of Drosophila S2 Cells
  • Culture Medium: Schneider's Drosophila Medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS).

  • Culture Conditions: Grow cells in non-vented flasks at 25-28°C.

  • Subculturing: S2 cells grow in suspension. Subculture every 3-4 days by diluting the cell suspension to a density of 1-2 x 10^6 cells/mL.

Protocol 2: Induction of Gene Expression with this compound

This protocol is designed for a typical 6-well plate format. Adjust volumes as needed.

Materials:

  • Drosophila S2 cells (or other responsive cell line)

  • Culture medium

  • This compound stock solution (e.g., 1 mM in ethanol (B145695) or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Plating: Seed S2 cells at a density of 1 x 10^6 cells/well in a 6-well plate. Allow cells to attach and resume growth for 24 hours.

  • Preparation of Induction Medium: Prepare a series of dilutions of this compound in culture medium. A typical starting range for ecdysteroids is 0.1 µM to 10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for this compound.

  • Induction: Remove the old medium from the wells and replace it with the induction medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal induction time will depend on the target gene and should be determined empirically through a time-course experiment.

  • Harvesting and Analysis: After incubation, harvest the cells for downstream analysis (e.g., RNA isolation for RT-qPCR, protein extraction for Western blotting, or cell-based assays).

Protocol 3: Dose-Response and Time-Course Experiments

To quantitatively assess the cellular response to this compound, it is crucial to perform dose-response and time-course experiments.

Dose-Response Experiment:

  • Plate cells as described in Protocol 2.

  • Prepare a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).

  • Induce the cells with the different concentrations for a fixed period (e.g., 24 hours).

  • Harvest the cells and analyze the expression of a known ecdysteroid-responsive gene (e.g., Eip75B or a reporter gene) using RT-qPCR.

  • Plot the gene expression level against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).

Time-Course Experiment:

  • Plate cells as described in Protocol 2.

  • Induce the cells with a fixed, optimal concentration of this compound (determined from the dose-response experiment).

  • Harvest cells at different time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Analyze the expression of the target gene at each time point to determine the kinetics of the induction.

Quantitative Data Presentation

The following tables are templates for presenting data from dose-response and time-course experiments.

Table 2: Example Dose-Response Data for a Reporter Gene

This compound (µM)Mean Fold Induction (± SEM)
0 (Vehicle)1.0 ± 0.1
0.012.5 ± 0.3
0.115.7 ± 1.2
1.055.2 ± 4.8
10.060.1 ± 5.3
100.058.9 ± 5.1

Table 3: Example Time-Course Data for a Reporter Gene

Time (hours)Mean Fold Induction (± SEM)
01.0 ± 0.1
23.2 ± 0.4
412.5 ± 1.1
835.8 ± 3.2
1252.1 ± 4.5
2454.6 ± 4.9
4845.3 ± 4.0

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the responsiveness of a cell line to this compound.

Experimental_Workflow Experimental Workflow for this compound Induction start Start cell_culture Cell Culture (e.g., S2 cells) start->cell_culture cell_plating Cell Plating cell_culture->cell_plating induction This compound Induction cell_plating->induction incubation Incubation induction->incubation harvesting Cell Harvesting incubation->harvesting analysis Downstream Analysis (RT-qPCR, Western Blot, etc.) harvesting->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow.

Conclusion

The use of this compound as an inducing agent in ecdysteroid-responsive cell lines offers a powerful system for the controlled expression of genes. While specific quantitative data for this compound is not as abundant as for other ecdysteroids, the protocols and principles outlined in this document provide a solid foundation for researchers to establish and optimize their experimental systems. Careful determination of optimal concentrations and induction times for each specific cell line and target gene is critical for successful and reproducible results.

References

Time-Course of Gene Expression After 25R-Inokosterone Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of compounds that are analogs of insect molting hormones. It acts as a potent agonist of the Ecdysone Receptor (EcR), a nuclear receptor that plays a pivotal role in regulating gene expression in arthropods. Upon binding to this compound, the EcR forms a heterodimer with the Ultraspiracle protein (USP), and this complex then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes. This binding initiates a transcriptional cascade that governs various physiological processes, including molting and metamorphosis. Understanding the temporal dynamics of this gene expression cascade is crucial for elucidating the molecular mechanisms of this compound action and for the development of novel insecticides or therapeutic agents.

These application notes provide a comprehensive overview of the expected time-course of gene expression following this compound treatment, based on studies of the closely related and well-characterized ecdysteroid, 20-hydroxyecdysone (B1671079) (20E). Detailed protocols for conducting such a time-course gene expression analysis are also provided.

Data Presentation: Expected Time-Course of Gene Expression

While specific time-course transcriptomic data for this compound is not extensively available, the gene expression patterns are expected to be highly similar to those induced by other potent EcR agonists like 20-hydroxyecdysone. The response is typically hierarchical, with an initial wave of "early-response" gene induction, followed by a secondary wave of "late-response" gene expression.

Table 1: Representative Early-Response Genes to Ecdysteroid Treatment

These genes are typically transcription factors and are induced rapidly, often within 1-4 hours of treatment. Their induction is independent of new protein synthesis.

Gene SymbolGene NamePeak Expression (Time Post-Treatment)Expected Fold ChangeFunction
E74Ecdysone-induced protein 74EF1 - 4 hours> 10-foldTranscription factor, regulates late genes
E75Ecdysone-induced protein 75B1 - 4 hours> 10-foldNuclear receptor, part of the regulatory cascade
BR-CBroad-Complex2 - 6 hours> 5-foldTranscription factor, essential for metamorphosis
Hr3Hormone receptor 34 - 8 hours> 8-foldNuclear receptor, regulates late-gene expression
Hr4Hormone receptor 44 - 8 hours> 5-foldNuclear receptor, involved in developmental timing

Table 2: Representative Late-Response Genes to Ecdysteroid Treatment

The expression of these genes is dependent on the protein products of the early-response genes and typically occurs several hours after the initial treatment.

Gene SymbolGene NameOnset of Expression (Time Post-Treatment)Expected Fold ChangeFunction
L71-1Larval serum protein 1 alpha8 - 24 hours> 20-foldStorage protein
ImpL3Ecdysone-inducible gene L312 - 48 hours> 15-foldApoptosis and tissue remodeling
Fbp1Fat body protein 112 - 48 hours> 25-foldYolk protein precursor
Sgs3Salivary gland secretion 324 - 72 hours> 50-foldGlue protein for puparium formation
Cyp18a1Cytochrome P450 18a124 - 72 hours> 10-foldEcdysteroid metabolism

Signaling Pathway

The signaling pathway of this compound is initiated by its binding to the Ecdysone Receptor (EcR). This ligand-receptor interaction triggers a cascade of molecular events leading to the activation of target genes.

Ecdysone_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25R_Inokosterone This compound EcR EcR 25R_Inokosterone->EcR Binds EcR_USP EcR-USP Heterodimer EcR->EcR_USP Heterodimerizes with USP USP USP USP->EcR_USP EcRE EcRE EcR_USP->EcRE Binds to Early_Genes Early-Response Genes (e.g., E74, E75, BR-C) EcRE->Early_Genes Activates Transcription Early_Proteins Early Proteins (Transcription Factors) Early_Genes->Early_Proteins Translation Late_Genes Late-Response Genes Late_Proteins Late Proteins (Effector Proteins) Late_Genes->Late_Proteins Translation Early_Proteins->Late_Genes Regulates Transcription

Caption: this compound signaling pathway.

Experimental Protocols

Protocol 1: Time-Course Treatment of Cells with this compound

This protocol describes the treatment of an insect cell line (e.g., Drosophila S2 cells) with this compound to collect samples at various time points for gene expression analysis.

Materials:

  • Insect cell line (e.g., Drosophila S2 cells)

  • Appropriate cell culture medium (e.g., Schneider's Drosophila Medium)

  • Fetal Bovine Serum (FBS)

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Incubator (25°C)

  • TRIzol reagent or other RNA extraction kit

Procedure:

  • Cell Seeding: Seed the insect cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. For S2 cells, a density of 1 x 10^6 cells/mL is often appropriate. Incubate the cells overnight at 25°C.

  • Preparation of Treatment Medium: Prepare the treatment medium by diluting the this compound stock solution to the desired final concentration in the cell culture medium. A final concentration in the range of 1-10 µM is typically effective. Prepare a vehicle control medium containing the same concentration of ethanol.

  • Treatment: Remove the old medium from the cells and wash once with PBS. Add 2 mL of the treatment medium or vehicle control medium to the appropriate wells.

  • Time-Course Sampling: At each desired time point (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), harvest the cells.

    • For adherent cells, aspirate the medium, wash with PBS, and then add 1 mL of TRIzol reagent directly to the well.

    • For suspension cells, transfer the cell suspension to a microcentrifuge tube, centrifuge at 500 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of TRIzol reagent.

  • RNA Extraction: Proceed with RNA extraction according to the TRIzol manufacturer's protocol or the protocol of your chosen RNA extraction kit.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure that the A260/280 ratio is ~2.0 and the RNA Integrity Number (RIN) is > 8.

  • Storage: Store the RNA samples at -80°C until further analysis.

Protocol 2: Time-Course Gene Expression Analysis by RNA-Sequencing (RNA-Seq)

This protocol outlines the major steps for analyzing the time-course gene expression changes using RNA-Seq.

Materials:

  • High-quality total RNA from Protocol 1

  • RNA-Seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

  • Bioinformatics analysis software and pipelines

Procedure:

  • Library Preparation:

    • Start with 1 µg of total RNA for each sample.

    • Perform poly(A) mRNA selection or ribosomal RNA (rRNA) depletion.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

    • Purify the library and assess its quality and quantity.

  • Sequencing:

    • Pool the libraries in equimolar concentrations.

    • Perform sequencing on an Illumina platform to generate paired-end reads (e.g., 2 x 150 bp).

  • Bioinformatics Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Trimming: Use tools like Trimmomatic to remove adapter sequences and low-quality reads.

    • Alignment: Align the trimmed reads to the reference genome of the organism using a splice-aware aligner like HISAT2 or STAR.

    • Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound-treated samples and the vehicle controls at each time point.

    • Time-Course Analysis: Employ specialized tools for time-course data, such as the maSigPro R package, to identify genes with significant expression changes over time and to cluster genes with similar expression profiles.

    • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., using DAVID or Metascape) on the lists of differentially expressed genes to identify the biological processes and pathways affected by this compound treatment.

Experimental Workflow

The following diagram illustrates the overall workflow for a time-course gene expression study.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase Cell_Culture Insect Cell Culture Treatment This compound Treatment (Time-Course) Cell_Culture->Treatment Sampling Sample Collection (Multiple Time Points) Treatment->Sampling RNA_Extraction RNA Extraction & QC Sampling->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatics Analysis (QC, Alignment, DE, Clustering) Sequencing->Bioinformatics Interpretation Data Interpretation (Pathway Analysis, etc.) Bioinformatics->Interpretation

Caption: Workflow for time-course gene expression analysis.

25R-Inokosterone: A Potent and Stable Alternative for Inducible Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The ecdysone-inducible gene expression system is a powerful tool for temporal and dose-dependent control of gene expression in mammalian cells. This system relies on the activation of a modified insect ecdysone (B1671078) receptor (EcR) by an ecdysteroid analog, leading to the transcription of a target gene. Ponasterone A and muristerone A have traditionally been the inducers of choice for this system. However, the emergence of 25R-Inokosterone presents a compelling alternative, offering high efficacy and stability. This document provides detailed application notes and protocols for the use of this compound as an inducer in the ecdysone-based inducible system, with a comparative overview of its performance against other common inducers.

Principle of the Ecdysone-Inducible System

The ecdysone-inducible system is a two-component system consisting of a receptor plasmid and an expression plasmid. The receptor plasmid constitutively expresses the ecdysone receptor (EcR) and the retinoid X receptor (RXR). In the absence of an inducer, the EcR-RXR heterodimer binds to the ecdysone response element (EcRE) in the promoter of the expression plasmid and represses transcription. The introduction of an ecdysteroid inducer, such as this compound, ponasterone A, or muristerone A, leads to a conformational change in the EcR, converting it into a transcriptional activator. This activated complex then drives the expression of the gene of interest cloned downstream of the EcRE-containing promoter.

Advantages of this compound

While direct comparative studies are limited, the available information suggests that phytoecdysteroids like this compound offer several advantages as inducers in mammalian gene expression systems:

  • High Potency: Ecdysteroids, in general, can induce gene expression by several orders of magnitude.

  • Low Basal Expression: The system maintains tight control in the absence of the inducer, leading to negligible background expression.

  • No Known Pleiotropic Effects in Mammalian Cells: Ecdysteroids are insect hormones and are not known to have significant off-target effects in mammalian cells, making them ideal for specific gene induction.

  • Good Bioavailability: The lipophilic nature of these compounds allows for efficient penetration of cell membranes.

Comparative Data of Ecdysone Inducers

InducerCommon Working ConcentrationFold Induction (Reported)Key Characteristics
This compound 1-10 µM (Predicted)Data not availableA phytoecdysteroid with potential for high activity and stability.
Ponasterone A 1-10 µMUp to 1000-foldA widely used and potent ecdysteroid inducer.
Muristerone A 0.1-5 µMUp to 1000-foldAnother potent ecdysteroid inducer.

Experimental Protocols

The following protocols provide a general framework for using this compound in an ecdysone-inducible expression system. Optimization of conditions such as cell type, transfection reagent, and inducer concentration is recommended for each specific application.

Protocol 1: Transient Transfection and Induction in Mammalian Cells

This protocol describes the transient co-transfection of the receptor and expression plasmids into mammalian cells, followed by induction of gene expression with this compound.

Materials:

  • Mammalian cell line of choice (e.g., HEK293, CHO)

  • Complete cell culture medium

  • Receptor plasmid (expressing EcR and RXR)

  • Expression plasmid (containing the gene of interest downstream of an EcRE-promoter)

  • Transfection reagent

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., luciferase assay substrate, lysis buffer)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection:

    • Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. A typical ratio for co-transfection is 1:10 (w/w) of the receptor plasmid to the expression plasmid.

    • Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with fresh, complete cell culture medium.

  • Induction:

    • 24 hours post-transfection, add this compound to the cell culture medium to the desired final concentration (a good starting point is a range of 1-10 µM). Include a vehicle control (e.g., ethanol) for comparison.

    • Incubate the cells for the desired induction period (typically 24-48 hours).

  • Assay:

    • After the induction period, harvest the cells.

    • Lyse the cells using a suitable lysis buffer.

    • Perform the appropriate assay to measure the expression of your gene of interest (e.g., luciferase assay, Western blot, qPCR).

Protocol 2: Generation of a Stable Cell Line for Inducible Expression

This protocol outlines the generation of a stable cell line that constitutively expresses the ecdysone receptor components, allowing for inducible expression of a target gene upon transient transfection of the expression plasmid and addition of this compound.

Materials:

  • Mammalian cell line of choice

  • Receptor plasmid containing a selection marker (e.g., neomycin resistance)

  • Complete cell culture medium

  • Selection antibiotic (e.g., G418)

  • Cloning cylinders or limiting dilution supplies

  • This compound stock solution

Procedure:

  • Transfection and Selection:

    • Transfect the receptor plasmid into the host cell line.

    • 48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium.

    • Maintain the cells under selection pressure, replacing the medium with fresh medium containing the antibiotic every 3-4 days.

  • Isolation of Stable Clones:

    • After 2-3 weeks of selection, resistant colonies will appear.

    • Isolate individual colonies using cloning cylinders or by performing limiting dilution.

    • Expand the isolated clones.

  • Screening of Clones:

    • Screen the stable clones for the optimal expression of the receptor components and inducible response.

    • Transiently transfect each clone with an expression plasmid containing a reporter gene (e.g., luciferase).

    • Induce the transfected cells with a range of this compound concentrations (e.g., 0.1-10 µM) and a vehicle control.

    • Measure the reporter gene activity to identify the clone with the highest induction and lowest basal expression.

  • Use of the Stable Cell Line:

    • The selected stable cell line can now be used for subsequent experiments by simply transfecting the expression plasmid for your gene of interest and inducing with this compound.

Visualizations

Signaling Pathway of the Ecdysone-Inducible System

Ecdysone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer This compound (or other ecdysteroid) EcR_RXR_inactive EcR-RXR Heterodimer (Inactive) Inducer->EcR_RXR_inactive Binds to EcR EcR_RXR_active EcR-RXR-Inducer Complex (Active) EcR_RXR_inactive->EcR_RXR_active Conformational Change & Nuclear Translocation EcRE Ecdysone Response Element (EcRE) EcR_RXR_active->EcRE Binds to Promoter Transcription Transcription EcR_RXR_active->Transcription Initiates Gene Gene of Interest Transient_Induction_Workflow Start Start Seed_Cells Seed Mammalian Cells Start->Seed_Cells Transfect Co-transfect Receptor and Expression Plasmids Seed_Cells->Transfect Induce Induce with this compound Transfect->Induce Incubate Incubate (24-48h) Induce->Incubate Harvest Harvest and Lyse Cells Incubate->Harvest Assay Perform Assay (e.g., Luciferase, Western Blot) Harvest->Assay End End Assay->End

Troubleshooting & Optimization

Technical Support Center: 25R-Inokosterone Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 25R-Inokosterone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a phytoecdysteroid, a naturally occurring steroid hormone analog found in some plants.[1] Like many steroid-based molecules, its chemical structure possesses significant hydrophobic character, leading to limited solubility in aqueous solutions. This can pose a challenge for in vitro and in vivo experiments that require dissolving the compound in physiological buffers.

Q2: I'm observing a precipitate after adding my this compound stock solution (in an organic solvent) to my aqueous buffer. What is happening?

This phenomenon is known as "solvent-shifting" precipitation. This compound is likely soluble at high concentrations in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. However, when this concentrated stock solution is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. The poor water solubility of this compound causes it to precipitate out of the solution.

Q3: What is the maximum recommended final concentration of an organic solvent like DMSO in cell-based assays?

To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in most cell-based assays should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to perform a preliminary experiment to determine the tolerance of your specific cell line to the chosen organic solvent.

Q4: Can I use heat or sonication to dissolve this compound in my aqueous buffer?

Gentle heating and sonication can aid in the initial dissolution of this compound. However, if the compound precipitates as the solution cools to ambient temperature, it indicates that the solution is supersaturated and not stable. This can lead to precipitation during your experiment. These methods are best used to facilitate initial solubilization, potentially in the presence of a co-solvent, before further dilution. While the stability of this compound to heat has not been extensively documented, a study on the related compound 20-hydroxyecdysone (B1671079) demonstrated its stability during heat treatment in the preparation of biodegradable implants.[2]

Q5: How does temperature affect the solubility of ecdysteroids like this compound?

For many solid solutes, solubility increases with temperature.[3] However, the exact relationship is compound-specific. Studies on the effect of urban heat island conditions on spiders have shown that elevated temperatures can alter the titers of ecdysteroids, suggesting that temperature can influence the physiological concentration of these hormones, though this is not a direct measure of solubility.[4][5] It is recommended to conduct experiments at a constant and controlled temperature to ensure consistent solubility.

Troubleshooting Guide

Issue: this compound precipitates from my aqueous solution.

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound.

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce the final working concentration of this compound. check_conc->reduce_conc Yes check_solvent Was an organic solvent stock used? check_conc->check_solvent No end Clear Solution reduce_conc->end solvent_shift Solvent-shifting is the likely cause. check_solvent->solvent_shift Yes use_solubilizer Employ a solubilizing agent. check_solvent->use_solubilizer No optimize_dilution Optimize the dilution method. (e.g., slow addition, vortexing) solvent_shift->optimize_dilution optimize_dilution->use_solubilizer cyclodextrin (B1172386) Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) use_solubilizer->cyclodextrin Recommended for ecdysteroids co_solvent Use a co-solvent system (e.g., PEG300, Tween-80) use_solubilizer->co_solvent adjust_ph Adjust the pH of the buffer. use_solubilizer->adjust_ph cyclodextrin->end co_solvent->end adjust_ph->end

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

Table 1: Solubility of 20-Hydroxyecdysone in Various Solvents

SolventApproximate SolubilityNotes
PBS (pH 7.2)~10 mg/mLAqueous solutions are not recommended for storage for more than one day.[7][8]
Water10 mM (~4.8 mg/mL)[9]
Water10 mg/mL at 25°C[]
Water0.084 mg/mLSignificantly increased with the use of cyclodextrins.[11]
DMSO~30 mg/mL[7][8]
Ethanol~25 mg/mL[7][8]
Methanol20 - 49 mg/mL[12]

Table 2: Effect of Cyclodextrins on the Aqueous Solubility of 20-Hydroxyecdysone

CompoundSolubility in WaterFold Increase
20-Hydroxyecdysone0.084 mg/mL-
20-Hydroxyecdysone-β-CD Complex8.87 mg/mL~105x
20-Hydroxyecdysone-2(β-CD) Complex9.31 mg/mL~110x
Data from reference[11]

Experimental Protocols

Protocol 1: Determination of Kinetic Aqueous Solubility

This protocol provides a method to quickly estimate the solubility of this compound in a buffer of interest.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare a high-concentration stock solution of This compound in DMSO (e.g., 10-20 mM). add_buffer Add aqueous buffer to a 96-well plate. prep_stock->add_buffer add_stock Add increasing amounts of the DMSO stock solution to the wells. add_buffer->add_stock incubate Incubate at a constant temperature with shaking. add_stock->incubate measure Measure turbidity using a plate reader (e.g., at 620 nm). incubate->measure determine Determine the concentration at which precipitation occurs. measure->determine

Caption: Workflow for kinetic solubility determination.

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest. Ensure the final DMSO concentration is consistent across all wells and ideally below 1%.

  • Equilibration: Seal the plate and incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle agitation.

  • Detection of Precipitation: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Alternative Detection: Alternatively, after incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins

This protocol describes how to prepare a more soluble formulation of this compound using a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[13][14]

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 20% w/v SBE-β-CD) in the desired aqueous buffer or saline. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO (e.g., 12.5 mg/mL).[13]

  • Complexation: While vortexing the cyclodextrin solution, slowly add the this compound stock solution to the desired final concentration. For example, add 100 µL of a 12.5 mg/mL this compound stock in DMSO to 900 µL of a 20% SBE-β-CD solution to obtain a final concentration of 1.25 mg/mL.[13]

  • Equilibration: Allow the mixture to equilibrate by incubating at room temperature for at least one hour with continuous mixing.

  • Filtration (Optional): For sterile applications, the final solution can be filtered through a 0.22 µm syringe filter.

Disclaimer: The information provided is for research purposes only. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.

References

Technical Support Center: 25R-Inokosterone Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining the stability of 25R-Inokosterone in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a variable or lower-than-expected response to this compound. Could this be a stability issue?

A1: Yes, inconsistent or diminished cellular response is a primary indicator of this compound degradation in your cell culture medium. Ecdysteroids, like other steroid hormones, can be susceptible to degradation under typical cell culture conditions (37°C, neutral pH, presence of media components). This degradation can lead to a lower effective concentration of the active compound over the course of your experiment, resulting in unreliable data.

Q2: What are the primary factors that can cause this compound to degrade in cell culture media?

A2: Several factors can contribute to the degradation of this compound in an aqueous environment like cell culture media:

  • pH: The pH of the culture medium is a critical factor. Neutral to slightly alkaline pH, typical for most cell culture media (pH 7.2-7.4), may not be optimal for steroid stability. Some steroids are more stable in slightly acidic conditions.[1][2][3][4]

  • Enzymatic Degradation: If you are using serum-containing media or working with cell lines that have metabolic activity, enzymes present in the serum or secreted by the cells could metabolize or degrade the compound.

  • Oxidation: this compound has antioxidant properties, which implies it can be oxidized.[6] Dissolved oxygen in the media and the presence of reactive oxygen species (ROS) generated by cells can contribute to oxidative degradation.

  • Photodegradation: Exposure to light, especially UV radiation, can cause degradation of photosensitive compounds. It is crucial to determine if this compound is light-sensitive.[7][8]

  • Temperature: Standard incubation at 37°C, while necessary for the cells, can accelerate chemical degradation reactions compared to storage at lower temperatures.[2][4][9]

Q3: How can I determine if this compound is degrading in my specific experimental setup?

A3: The most reliable way to assess stability is to perform a time-course study. This involves incubating this compound in your complete cell culture medium (with and without cells) under your standard experimental conditions. You would then collect aliquots of the medium at different time points (e.g., 0, 4, 8, 24, 48 hours) and quantify the remaining concentration of this compound using a sensitive analytical method like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12][13][14]

Q4: Are there any general best practices to minimize degradation during my experiments?

A4: Yes, here are some immediate steps you can take:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and add it to the media immediately before treating your cells. Avoid storing diluted solutions of the compound in media for extended periods.

  • Minimize Light Exposure: Protect your stock solutions and media containing this compound from light by using amber tubes and minimizing exposure of your culture plates to direct light.

  • Use High-Quality Reagents: Use high-purity this compound and sterile, high-quality cell culture media and supplements.

  • Consider Serum-Free Media: If your cell line permits, consider using a serum-free medium to eliminate the variable of serum enzymes. If serum is required, use heat-inactivated serum to denature some of the enzymes.

Q5: What are some advanced strategies to improve the stability of this compound in my cell culture media?

A5: If basic best practices are insufficient, you can explore these advanced strategies:

  • pH Optimization: If your cells can tolerate a slightly more acidic environment, you could test the effect of a lower pH on stability. However, cell health should be the priority.

  • Use of Antioxidants: The addition of antioxidants to the media could protect this compound from oxidative degradation. However, this should be done cautiously as some antioxidants can have adverse effects on cell growth or the compound itself.

  • Cyclodextrin (B1172386) Encapsulation: Encapsulating this compound in a cyclodextrin complex can enhance its solubility and protect it from degradation.[15][16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, biocompatible option.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent dose-response curves between experiments. Degradation of this compound leading to variable effective concentrations.1. Prepare fresh this compound dilutions for each experiment. 2. Perform a stability study to determine the degradation rate in your media. 3. Consider media changes at shorter intervals if significant degradation occurs within 24 hours.
Loss of biological activity over time in long-term experiments (>24 hours). Significant degradation of the compound during the incubation period.1. Quantify the concentration of this compound at the beginning and end of your experiment. 2. Replenish the media with freshly prepared this compound at regular intervals (e.g., every 24 hours). 3. Explore stabilization strategies such as cyclodextrin encapsulation.
Precipitate forms after adding this compound to the media. Poor solubility of this compound in the aqueous media.1. Ensure your stock solution is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in media. 2. Avoid "shock" precipitation by adding the stock solution to the media dropwise while vortexing. 3. Consider using a formulation with improved solubility, such as a cyclodextrin complex.
High background or unexpected effects in control (vehicle-treated) cells. Degradation products of this compound may have off-target biological activity.1. Characterize potential degradation products using LC-MS/MS. 2. Test the biological activity of the media after incubating it with this compound for a prolonged period to see if it elicits a response in your cells.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

Objective: To quantify the degradation of this compound in a specific cell culture medium over time.

Methodology:

  • Preparation of Media: Prepare your complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Spiking of this compound: Add this compound from a concentrated stock solution to the prepared medium to achieve the final working concentration used in your experiments.

  • Incubation:

    • Cell-Free Condition: Dispense the this compound-containing medium into sterile tubes or wells of a culture plate.

    • With Cells: Seed your cells at your typical experimental density and, after they have adhered/acclimatized, replace the medium with the this compound-containing medium.

    • Incubate all samples under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Sample Collection: Collect aliquots of the medium at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). For the "With Cells" condition, ensure you collect the supernatant without disturbing the cell layer.

  • Sample Preparation for Analysis:

    • Immediately after collection, centrifuge the samples to remove any cells or debris.

    • Perform a protein precipitation step by adding 2 volumes of ice-cold acetonitrile (B52724) to the supernatant.[12]

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm for 5 minutes).

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Quantification: Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time. This will allow you to determine the degradation kinetics and half-life of the compound in your specific experimental setup.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To improve the stability and solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Methodology:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a good starting point.

  • Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD in purified water or a suitable buffer (e.g., PBS). Gently warm the solution to aid dissolution if necessary.

  • Complexation:

    • Dissolve your this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.

    • Allow the mixture to stir at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.

  • Solvent Removal (if applicable): If an organic solvent was used, remove it under vacuum (e.g., using a rotary evaporator).

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the this compound-HP-β-CD complex.

  • Characterization and Use:

    • The formation of the inclusion complex can be confirmed by techniques such as NMR, FTIR, or DSC.

    • The resulting powder can be readily dissolved in your cell culture medium for your experiments.

    • It is recommended to perform a stability study (as in Protocol 1) on the complexed this compound to verify the improvement in stability.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Instability start Inconsistent/Low Cellular Response q1 Is this compound degrading? start->q1 stability_study Perform Stability Study (Protocol 1) - Time-course analysis - LC-MS/MS quantification q1->stability_study Yes end_bad Re-evaluate Experimental Design (e.g., different compound, delivery method) q1->end_bad No q2 Significant Degradation? stability_study->q2 implement_bp Implement Best Practices: - Prepare fresh solutions - Minimize light exposure - Consider serum-free media q2->implement_bp Yes q2->end_bad No q3 Is Stability Improved? implement_bp->q3 advanced_strat Explore Advanced Strategies: - Replenish media frequently - Cyclodextrin Encapsulation (Protocol 2) - pH optimization (with caution) q3->advanced_strat No end_good Problem Resolved q3->end_good Yes advanced_strat->end_good

Caption: Troubleshooting workflow for addressing this compound instability issues.

G cluster_1 Potential Degradation Pathways of this compound in Media inoko This compound (Active Compound) hydrolysis Hydrolysis inoko->hydrolysis pH, Temp oxidation Oxidation inoko->oxidation O2, ROS enzymatic Enzymatic Degradation inoko->enzymatic Serum/Cell Enzymes photodegradation Photodegradation inoko->photodegradation Light degraded Inactive/Less Active Degradation Products hydrolysis->degraded oxidation->degraded enzymatic->degraded photodegradation->degraded

Caption: Factors contributing to this compound degradation in cell culture media.

G cluster_2 Cyclodextrin Encapsulation Workflow inoko_sol This compound in Organic Solvent mixing Mix and Stir (24-48h) inoko_sol->mixing hpbcd_sol HP-β-CD in Aqueous Solution hpbcd_sol->mixing lyophilize Lyophilize (Freeze-dry) mixing->lyophilize complex This compound-HP-β-CD Complex (Powder) lyophilize->complex reconstitute Reconstitute in Cell Culture Media complex->reconstitute stable_sol Stable Solution for Cell Treatment reconstitute->stable_sol

Caption: Workflow for stabilizing this compound with HP-β-Cyclodextrin.

References

Technical Support Center: Troubleshooting Low Protein Yield with 25R-Inokosterone Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing protein expression using the 25R-Inokosterone inducible system.

Frequently Asked Questions (FAQs)

Q1: We are observing very low or no protein expression after induction with this compound. What are the potential causes?

A1: Low or no protein expression can stem from several factors, ranging from the expression construct itself to the induction conditions. Common causes include:

  • Ineffective this compound Induction: The inducer may not be active due to improper storage or degradation.

  • Suboptimal Inducer Concentration: The concentration of this compound may be too low for efficient induction or too high, leading to cellular toxicity.

  • Problems with the Expression Construct: Errors in the plasmid sequence, such as frameshift mutations or incorrect cloning of the gene of interest, can prevent proper protein translation.[1]

  • Cell Line Issues: The cell line may have lost the expression vector, or the expression of the ecdysone (B1671078) receptor components (VgEcR and RXR) may be insufficient.

  • Protein Toxicity: The expressed protein may be toxic to the host cells, leading to cell death and low yield.[2]

  • Protein Degradation: The target protein might be unstable and rapidly degraded by cellular proteases.[3]

Q2: How can we optimize the concentration of this compound for maximal protein yield?

A2: The optimal concentration of this compound can vary depending on the cell line, the specific protein being expressed, and the expression vector. It is crucial to perform a dose-response experiment to determine the ideal concentration.

Table 1: Example Dose-Response Experiment for this compound

This compound Concentration (µM) Cell Viability (%) Relative Protein Yield (%)
0 (Uninduced Control)1000
0.19825
0.59560
1.09285
2.088100
5.07590
10.06070

Note: The above values are illustrative. Actual results will vary.

A starting point for optimization is typically in the range of 0.1 to 10 µM.[4] As seen in the table, excessively high concentrations can lead to decreased cell viability and, consequently, lower protein yield.

Q3: Our protein is expressed, but it is insoluble and forming inclusion bodies. What can we do?

A3: Inclusion bodies are aggregates of misfolded protein.[2] Several strategies can be employed to improve protein solubility:

  • Lower Induction Temperature: Reducing the temperature (e.g., from 37°C to 25-30°C) after induction can slow down the rate of protein synthesis, which often promotes proper folding.[1][5]

  • Optimize Induction Time: A shorter induction period might reduce the accumulation of misfolded protein.

  • Co-expression of Chaperones: Molecular chaperones can assist in the correct folding of the target protein.

  • Use of Solubility-Enhancing Tags: Fusing a highly soluble protein or tag (like MBP or GST) to your protein of interest can improve its solubility.[5]

Q4: What is the correct way to prepare and store this compound?

A4: Proper handling and storage of this compound are critical for maintaining its activity.

  • Preparation: Prepare a stock solution in a suitable solvent like DMSO.[6]

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. It is recommended to use the solution within one month when stored at -20°C and within six months at -80°C.[6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q5: Could the issue be with our cell line rather than the induction process?

A5: Yes, problems with the host cell line can significantly impact protein yield.

  • Vector Integrity: Ensure the cells have retained the expression plasmid, especially if not continuously cultured under selection pressure.[1]

  • Receptor Expression: The ecdysone-inducible system relies on the expression of the ecdysone receptor (EcR) and its heterodimerization partner, the retinoid X receptor (RXR).[4][7] Verify the expression of these components in your cell line.

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of induction.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration
  • Cell Seeding: Seed your adherent or suspension cells at a density that will allow for logarithmic growth throughout the experiment.

  • Induction: The following day, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Include an uninduced control (0 µM).

  • Incubation: Incubate the cells for the desired expression period (e.g., 24, 48, or 72 hours).

  • Cell Lysis: Harvest the cells and prepare cell lysates.

  • Analysis: Analyze the protein expression levels in the total cell lysate by SDS-PAGE and Western blotting. Quantify the protein of interest and assess cell viability for each concentration.

Protocol 2: Analysis of Soluble and Insoluble Protein Fractions
  • Cell Harvesting and Lysis: Following induction, harvest the cells by centrifugation and resuspend the cell pellet in a suitable lysis buffer.

  • Sonication/Homogenization: Disrupt the cells to release the intracellular contents.

  • Separation: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 15-30 minutes at 4°C.[2]

  • Sample Preparation:

    • Soluble Fraction: Carefully collect the supernatant.

    • Insoluble Fraction: Resuspend the pellet in a buffer containing a denaturing agent (e.g., urea (B33335) or guanidinium (B1211019) chloride) to solubilize the inclusion bodies.

  • Analysis: Analyze equal volumes of the soluble and insoluble fractions by SDS-PAGE to determine the distribution of your target protein.

Visual Guides

Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inokosterone This compound EcR Ecdysone Receptor (EcR) Inokosterone->EcR Binds Complex_cyto EcR-RXR Heterodimer EcR->Complex_cyto RXR Retinoid X Receptor (RXR) RXR->Complex_cyto Complex_nuc Active Transcription Complex Complex_cyto->Complex_nuc Translocates to Nucleus EcRE Ecdysone Response Element Gene Gene of Interest mRNA mRNA Gene->mRNA Transcription Protein Target Protein mRNA->Protein Translation Complex_nuc->EcRE Binds Complex_nuc->Gene Activates Transcription

Caption: Mechanism of this compound induction.

Troubleshooting_Workflow Start Low/No Protein Yield Check_Inducer Verify this compound (Storage, Age, Concentration) Start->Check_Inducer Optimize_Conc Optimize Inducer Concentration Check_Inducer->Optimize_Conc Check_Construct Sequence Verify Expression Construct Optimize_Conc->Check_Construct No Improvement Solubility_Issue Protein Expressed but Insoluble? Optimize_Conc->Solubility_Issue Expression Detected Check_Cells Assess Cell Health & Receptor Expression Check_Construct->Check_Cells No Improvement Check_Cells->Solubility_Issue No Improvement Optimize_Expression Optimize Expression Conditions (Temp, Time) Solubility_Issue->Optimize_Expression Yes Success Improved Protein Yield Solubility_Issue->Success No, Soluble Consider_Tags Consider Solubility Enhancing Tags Optimize_Expression->Consider_Tags Still Insoluble Optimize_Expression->Success Soluble Consider_Tags->Success

Caption: Troubleshooting workflow for low protein yield.

References

Technical Support Center: Optimizing 25R-Inokosterone Concentration to Minimize Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the cytotoxic effects of 25R-Inokosterone. The following resources offer troubleshooting advice, experimental protocols, and data interpretation strategies to help optimize its concentration for therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is assessing its cytotoxicity important?

A1: this compound is a phytoecdysteroid, a type of naturally occurring steroid found in some plants. While phytoecdysteroids are investigated for various beneficial biological activities, they can also exhibit cytotoxic effects, meaning they can be toxic to cells.[1] Understanding the cytotoxic profile of this compound is crucial for determining a safe and effective concentration range for experimental and potential therapeutic use, thereby minimizing unintended cell death.

Q2: What is a typical starting concentration range for evaluating the cytotoxicity of a novel phytoecdysteroid like this compound?

A2: For a compound with unknown cytotoxicity, it is advisable to start with a broad concentration range. A common approach is to perform a serial dilution series, for instance, from a high concentration of 100 or 200 µM down to the nanomolar range. This initial screen will help identify the concentration window where the compound exhibits biological activity and where cytotoxicity becomes a concern.

Q3: Which cell lines are most appropriate for testing the cytotoxicity of this compound?

A3: The choice of cell line should be guided by your research question. If you are investigating its potential as an anti-cancer agent, you would use relevant cancer cell lines.[1] For assessing general cytotoxicity, a commonly used and well-characterized cell line such as HEK293 (human embryonic kidney cells), HeLa (human cervical cancer cells), or a cell line relevant to the intended therapeutic area is recommended.[2]

Q4: What are the most common assays to measure cytotoxicity?

A4: The most frequently used in vitro cytotoxicity assays include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • ATP-based Assays: These luminescent assays quantify the amount of ATP in a cell population, which is a marker of metabolically active, viable cells.[5]

  • Flow Cytometry with Viability Dyes: This technique can distinguish between live, apoptotic, and necrotic cells using fluorescent dyes like Propidium Iodide (PI) or Annexin V.

Troubleshooting Guides

Issue 1: High variability in results between replicate wells in my MTT assay.

  • Possible Cause 1: Uneven cell seeding. Ensure you have a homogenous single-cell suspension before seeding and mix the cell suspension between pipetting steps to prevent settling.

  • Possible Cause 2: Edge effects on the microplate. The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile PBS or media and use only the inner 60 wells for your experiment.

  • Possible Cause 3: Bubbles in the wells. Bubbles can interfere with the absorbance reading.[6] Be careful not to introduce bubbles when adding reagents and inspect the plate before reading. If bubbles are present, they can sometimes be dislodged with a gentle tap or a sterile pipette tip.

  • Possible Cause 4: Incomplete formazan (B1609692) crystal dissolution. Ensure the formazan crystals are completely dissolved in the solubilization solution before reading the plate. You can try a longer incubation period or gentle shaking.

Issue 2: My untreated control cells show low viability.

  • Possible Cause 1: Suboptimal cell culture conditions. Ensure your cells are healthy, within a low passage number, and not overgrown before seeding for the experiment. Check for signs of contamination.

  • Possible Cause 2: Cytotoxicity of the vehicle (solvent). If you are dissolving this compound in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is not toxic to your cells. It is important to include a vehicle-only control in your experimental setup.

  • Possible Cause 3: Over-incubation with the assay reagent. Some viability reagents can be toxic to cells over extended periods. Follow the manufacturer's protocol for the recommended incubation time.

Issue 3: I am not observing any cytotoxicity even at high concentrations of this compound.

  • Possible Cause 1: Compound insolubility. this compound may not be fully soluble at higher concentrations in your culture medium, leading to a lower effective concentration. Visually inspect for any precipitation.

  • Possible Cause 2: Short incubation time. The cytotoxic effects of a compound may take time to manifest. Consider extending the incubation period with the compound (e.g., from 24 hours to 48 or 72 hours).

  • Possible Cause 3: Cell line resistance. The cell line you are using may be inherently resistant to the cytotoxic effects of this particular compound. You could try a different, potentially more sensitive, cell line.

Data Presentation

Effective data presentation is crucial for interpreting cytotoxicity results. A dose-response curve and a table summarizing key metrics are standard. Below is an example of how to present cytotoxicity data for a hypothetical experiment with this compound on a generic cell line.

Table 1: Cytotoxicity of this compound on XYZ Cells after 48-hour exposure.

This compound Concentration (µM)Mean Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
198.25.1
585.76.3
1062.15.8
2541.54.9
5023.83.7
10010.32.5

Note: This table presents example data for illustrative purposes.

From such data, an IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated using appropriate software (e.g., GraphPad Prism).

Experimental Protocols

MTT Assay for Cell Cytotoxicity

This protocol provides a standard method for assessing cell viability through the measurement of mitochondrial metabolic activity.[4]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Cells in suspension

  • 96-well flat-bottom sterile culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Dilute the cells to the optimal seeding density (determined beforehand for your specific cell line to ensure they are in the logarithmic growth phase at the end of the experiment).

    • Seed 100 µL of the cell suspension into the inner wells of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with medium only (blank), and cells with medium containing the same concentration of vehicle as your treated wells (vehicle control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • After the MTT incubation, carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for at least 15 minutes on a shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate (24h) for Cell Attachment seed->incubate1 prep_compound Prepare this compound Serial Dilutions treat Treat Cells with Compound prep_compound->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

General Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor ligand->receptor cas8 Caspase-8 (Initiator) receptor->cas8 cas37 Caspase-3, -7 (Executioner) cas8->cas37 stress Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas9->cas37 apoptosis Apoptosis (Cell Death) cas37->apoptosis compound This compound (Potential Inducer) compound->receptor compound->stress

Caption: Key signaling pathways potentially involved in this compound-induced apoptosis.

References

potential off-target effects of 25R-Inokosterone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of 25R-Inokosterone in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Unexpected Phenotypic Outcomes or Cellular Responses

You are observing cellular effects that are inconsistent with the known signaling pathway of the ecdysone (B1671078) receptor (EcR), the primary target of this compound in arthropod-derived systems.

Potential Cause: this compound may be interacting with off-target receptors, particularly in vertebrate systems where EcR is absent. Related ecdysteroids have been shown to interact with vertebrate steroid receptors.

Troubleshooting Steps:

  • Review the Literature: Confirm that your experimental model system has been previously validated for ecdysteroid research. Note that ecdysteroids like Inokosterone and Ecdysterone have been reported to interact with estrogen receptors.[1][2][3][4]

  • Control Experiments:

    • Include a positive control for estrogenic activity (e.g., 17β-estradiol).

    • Use an estrogen receptor antagonist (e.g., tamoxifen, fulvestrant) in conjunction with this compound treatment to see if the unexpected effects are blocked.

  • Target Expression Analysis: Verify the expression of potential off-target receptors, such as Estrogen Receptor Alpha (ERα/ESR1) and Estrogen Receptor Beta (ERβ), in your cell line or animal model.

  • Dose-Response Curve: Perform a dose-response analysis for both the expected on-target and the unexpected off-target effects. Different potencies may suggest different receptor interactions.

Troubleshooting Workflow

G start Unexpected Experimental Results Observed check_lit Literature Review: Known Off-Targets of Related Compounds start->check_lit check_er Hypothesis: Estrogen Receptor Interaction? [2, 3, 5, 6] check_lit->check_er run_controls Perform Control Experiments: - ER Antagonist - Estrogenic Positive Control check_er->run_controls analyze_expression Analyze ERα/ERβ Expression in Model System check_er->analyze_expression evaluate Evaluate Results: Is the effect blocked by antagonists? run_controls->evaluate dose_response Conduct Dose-Response Curve for Off-Target Effect analyze_expression->dose_response dose_response->evaluate conclusion_off_target Conclusion: High Likelihood of ER-Mediated Off-Target Effect evaluate->conclusion_off_target Yes conclusion_other Conclusion: Off-Target Effect is Likely Independent of ER Signaling. Investigate Other Pathways. evaluate->conclusion_other No

A flowchart for troubleshooting unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-targets for ecdysteroids like this compound in vertebrate systems?

A1: The primary on-target for this compound is the ecdysone receptor (EcR), which is generally absent in vertebrates.[5] However, studies on the related ecdysteroid, Ecdysterone, and Inokosterone itself suggest potential binding to vertebrate estrogen receptors, particularly Estrogen Receptor Beta (ERβ) and Estrogen Receptor Alpha (ERα/ESR1).[1][2][3][4] Therefore, in vertebrate-based experiments, any observed effects should be investigated for potential mediation by these estrogen receptors.

Q2: I am seeing high background or non-specific binding in my radioligand binding assays. Could this be due to off-target effects?

A2: It is possible. If your assay is designed to measure binding to the ecdysone receptor, the presence of other steroid receptors in your cell lysate or tissue preparation could contribute to non-specific binding. To mitigate this, consider using a cell line that is known to lack expression of estrogen receptors or use an excess of an unlabeled estrogen receptor ligand to block potential binding to those sites.

Q3: How can I differentiate between on-target (EcR-mediated) and potential off-target (e.g., ER-mediated) effects in my insect-derived cell line?

A3: Insect cell lines can also express nuclear receptors with some homology to vertebrate steroid receptors. To dissect the signaling pathways, you can use the following strategies:

  • RNA interference (RNAi): Use siRNAs to specifically knock down the expression of the ecdysone receptor (EcR) and then treat with this compound. If the effect persists, it is likely mediated by an off-target receptor.

  • Receptor-Specific Agonists/Antagonists: Use a well-characterized EcR-specific agonist and compare its effects to those of this compound. If the effects differ, this compound may have additional off-target actions. Similarly, if an estrogen receptor antagonist blocks some of the effects of this compound in your insect cells, it suggests an interaction with an estrogen-like receptor.

Q4: Is there quantitative data on the binding affinity of this compound to off-target receptors?

Data on Potential Off-Target Interactions

The following table summarizes the potential off-target binding profile for ecdysteroids, using Ecdysterone as a proxy due to the lack of specific data for this compound.

CompoundTarget ReceptorBinding Affinity (kcal/mol)Experimental SystemReference
EcdysteroneEstrogen Receptor β (ERβ)-10.89In silico (Molecular Docking)[2]
EcdysteroneEstrogen Receptor α (ERα)Not specified as preferentialIn silico (Molecular Docking)[2]
EcdysteroneAndrogen Receptor (AR)-8.65In silico (Molecular Docking)[2]
InokosteroneEstrogen Receptor 1 (ESR1)Not quantifiedBioinformatics Analysis[1][4]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay to Determine this compound Affinity for Estrogen Receptors

This protocol provides a method to assess the binding of this compound to ERα and ERβ.

Materials:

  • Purified recombinant human ERα and ERβ protein

  • [³H]-Estradiol (radioligand)

  • This compound

  • Unlabeled 17β-estradiol (positive control)

  • Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filter manifold for harvesting

Procedure:

  • Prepare a dilution series of this compound and the unlabeled 17β-estradiol in the binding buffer.

  • In a 96-well plate, set up the binding reactions:

    • Total Binding: [³H]-Estradiol + purified receptor.

    • Non-specific Binding: [³H]-Estradiol + purified receptor + a high concentration of unlabeled 17β-estradiol.

    • Competitive Binding: [³H]-Estradiol + purified receptor + varying concentrations of this compound.

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Harvest the reactions by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Analyze the data: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Use a non-linear regression analysis to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Signaling Pathways and Logical Relationships

Canonical vs. Potential Off-Target Signaling

G cluster_0 Canonical Pathway (Insects) cluster_1 Potential Off-Target Pathway (Vertebrates) Inokosterone_on This compound EcR_USP EcR/USP Complex [1, 4] Inokosterone_on->EcR_USP ERE Ecdysone Response Element EcR_USP->ERE Gene_on Gene Transcription (e.g., Molting) ERE->Gene_on Inokosterone_off This compound ER Estrogen Receptor (ERα or ERβ) [3] Inokosterone_off->ER ERE_off Estrogen Response Element ER->ERE_off Gene_off Gene Transcription (Estrogenic Effects) ERE_off->Gene_off

Comparison of signaling pathways for this compound.

Logic for Determining Off-Target Effects

G start Is the observed effect blocked by an ER antagonist? pathway_dep Is the effect dependent on the canonical EcR pathway? start->pathway_dep  No conclusion_er Effect is likely ER-mediated start->conclusion_er  Yes conclusion_other_off Effect is mediated by a different off-target pathway_dep->conclusion_other_off  No conclusion_on_target Effect is on-target (EcR-mediated) pathway_dep->conclusion_on_target  Yes

Decision tree for attributing experimental effects.

References

reducing background expression in 25R-Inokosterone inducible systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25R-Inokosterone inducible systems. Our goal is to help you minimize background expression and achieve tight control over your gene of interest.

Frequently Asked Questions (FAQs)

Q1: What is a this compound inducible system and how does it work?

The this compound inducible system is a tool for controlling gene expression in mammalian cells. It is a type of ecdysone-inducible system, which relies on components from the insect molting pathway. The core of the system is a heterodimeric nuclear receptor composed of a modified ecdysone (B1671078) receptor (VgEcR) and the retinoid X receptor (RXR).[1][2][3] In the absence of an inducer, this receptor complex can act as a transcriptional repressor. When an ecdysteroid inducer like this compound is introduced, it binds to the VgEcR, causing a conformational change that leads to the recruitment of coactivators and the activation of transcription from a specific response element (E/GRE) placed upstream of your gene of interest.

Q2: I am observing high background expression with my this compound system. What are the common causes?

High background, or "leaky" expression, in the absence of an inducer is a common issue with inducible systems. Potential causes include:

  • Inefficient Repression: The VgEcR/RXR complex may not be efficiently repressing the target promoter in the uninduced state.

  • Suboptimal Plasmid Ratio: An incorrect ratio of the VgEcR and RXR expression plasmids to the reporter plasmid can lead to an imbalance in the receptor components, affecting repression.

  • High Plasmid Concentration: Using too much of the expression plasmids during transfection can lead to an excess of receptor proteins, which can increase background activity.

  • Plasmid Quality: Poor quality plasmid DNA can contribute to inconsistent and leaky expression.[4][5][6][7]

  • Inducer in Serum: Some components in fetal bovine serum (FBS) may have weak agonistic activity on the ecdysone receptor.

  • Poor Inducer Choice: this compound has been shown to be a very poor activator of the VgEcR/RXR-based ecdysone-inducible system compared to other inducers like ponasterone A. This inherent low activity might necessitate using higher concentrations, which could exacerbate any underlying leakiness issues.

Q3: Is this compound the best inducer for this system?

Based on available data, this compound is a suboptimal inducer for VgEcR/RXR-based ecdysone-inducible systems. Studies have shown that it is a very poor activator compared to other ecdysteroids like ponasterone A and muristerone A. The presence of a hydroxyl group at the C-26 position in inokosterone may be responsible for its reduced ability to activate the VgEcR/RXR heterodimer. For robust and tightly controlled induction, ponasterone A is a more potent and effective choice.

Ecdysone-Inducible Signaling Pathway

The following diagram illustrates the mechanism of the ecdysone-inducible system. In the "OFF" state, the VgEcR/RXR heterodimer binds to the E/GRE response element and represses transcription. In the "ON" state, the inducer binds to VgEcR, leading to a conformational change, recruitment of coactivators, and initiation of transcription.

Ecdysone_Signaling_Pathway cluster_off OFF State (No Inducer) cluster_on ON State (+ Inducer) VgEcR_RXR_off VgEcR/RXR Heterodimer E/GRE_off E/GRE Response Element VgEcR_RXR_off->E/GRE_off Gene_off Gene of Interest (Repressed) E/GRE_off->Gene_off Repression Inducer This compound (or other ecdysteroid) VgEcR_RXR_on VgEcR/RXR Heterodimer Inducer->VgEcR_RXR_on E/GRE_on E/GRE Response Element VgEcR_RXR_on->E/GRE_on Coactivators Coactivators Coactivators->VgEcR_RXR_on Gene_on Gene of Interest (Transcribed) E/GRE_on->Gene_on Activation

Fig 1. Ecdysone-inducible system mechanism.

Troubleshooting Guides

Guide 1: High Background Expression

High basal expression of the gene of interest in the absence of an inducer can compromise the utility of an inducible system. This guide provides a systematic approach to troubleshoot and reduce this "leaky" expression.

Troubleshooting Workflow

Troubleshooting_High_Background start High Background Expression Observed step1 Step 1: Verify Plasmid Quality and Integrity start->step1 step2 Step 2: Optimize VgEcR:RXR Plasmid Ratio step1->step2 Plasmids are high quality end_fail Issue Persists: Contact Technical Support step1->end_fail Plasmids are degraded step3 Step 3: Titrate Inducer Concentration step2->step3 Ratio optimized step2->end_fail Optimization ineffective step4 Step 4: Assess Serum Effects step3->step4 Optimal concentration determined step3->end_fail Titration ineffective step5 Step 5: Consider a More Potent Inducer step4->step5 Serum effects ruled out step4->end_fail Serum is the issue end_success Background Expression Reduced step5->end_success Switched to Ponasterone A

Fig 2. Workflow for troubleshooting high background.

Experimental Protocols

1. Verification of Plasmid Quality:

  • Objective: To ensure that the quality of the plasmids used for transfection is not contributing to high background expression.

  • Methodology:

    • Quantify Plasmid DNA: Use a spectrophotometer to measure the concentration and purity of your VgEcR, RXR, and reporter plasmid preparations. An A260/A280 ratio of ~1.8 is indicative of pure DNA.

    • Assess Integrity: Run the plasmids on an agarose (B213101) gel. High-quality preparations should show a prominent supercoiled band.[6] The presence of significant nicked or linear forms can indicate degradation.

    • Sequence Verification: Confirm the integrity of the open reading frames and the response element in your plasmids by sequencing.

2. Optimization of VgEcR:RXR Plasmid Ratio:

  • Objective: To determine the optimal ratio of VgEcR and RXR expression vectors to the reporter vector to minimize background expression while maintaining a good induction fold.

  • Methodology:

    • Experimental Setup: Use a reporter gene assay (e.g., luciferase) to quantify gene expression.

    • Transfection: Co-transfect cells with a constant amount of the reporter plasmid and varying ratios of the VgEcR and RXR plasmids. It is recommended to keep the total amount of DNA constant by adding an empty vector.

    • Incubation: Culture the cells for 24-48 hours.

    • Assay: Measure reporter gene activity in both the presence and absence of a saturating concentration of the inducer.

    • Analysis: Calculate the fold induction (induced/uninduced) for each ratio. The optimal ratio will be the one that provides the lowest background and the highest fold induction.

Quantitative Data (Illustrative Example)

VgEcR:RXR:Reporter RatioBackground Expression (RLU)Induced Expression (RLU)Fold Induction
1:1:115003000020
2:1:1 800 40000 50
1:2:112003500029
0.5:0.5:120002500012.5

This table illustrates that a 2:1 ratio of VgEcR to RXR provided the lowest background and the highest fold induction in this hypothetical experiment.

3. Titration of Inducer Concentration:

  • Objective: To identify the lowest concentration of this compound that gives a satisfactory level of induction without significantly increasing background expression.

  • Methodology:

    • Experimental Setup: Use a reporter gene assay.

    • Transfection: Transfect cells with the optimized plasmid ratio determined in the previous step.

    • Induction: Treat the cells with a range of this compound concentrations (e.g., from 0.01 µM to 10 µM). Include an uninduced control.

    • Assay: Measure reporter gene activity after 24-48 hours of induction.

    • Analysis: Plot the reporter activity against the inducer concentration to determine the EC50 (the concentration that gives half-maximal induction). The optimal concentration is typically at or slightly above the EC50.

Quantitative Data (Illustrative Example)

This compound (µM)Background Expression (RLU)Induced Expression (RLU)
0 (Uninduced)800800
0.018505000
0.190020000
1.0 950 40000
10.0110042000

This table shows that a concentration of 1.0 µM gives near-maximal induction with only a slight increase in background expression.

4. Assessment of Serum Effects:

  • Objective: To determine if components in the fetal bovine serum (FBS) are contributing to background expression.

  • Methodology:

    • Culture Conditions: Culture the transfected cells in media containing either standard FBS, charcoal-stripped FBS (which removes small molecules), or in a serum-free medium if the cell line permits.

    • Assay: Measure background reporter gene expression in each condition.

    • Analysis: A significant decrease in background expression in charcoal-stripped or serum-free media would suggest that serum components are contributing to the leakiness.

5. Consideration of a More Potent Inducer:

  • Objective: To improve the induction efficiency and potentially reduce background by using a more effective inducer.

  • Recommendation: As previously mentioned, this compound is a poor activator. It is highly recommended to switch to ponasterone A , which is a potent and widely used inducer for ecdysone-based systems. The same optimization protocols for concentration titration should be performed with ponasterone A. Due to its higher potency, a much lower concentration of ponasterone A will likely be required for maximal induction, which can also help in keeping background levels low.

References

Technical Support Center: 25R-Inokosterone and Insect Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of 25R-Inokosterone on insect cell viability and growth. All protocols and data are intended for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect insect cells?

A1: this compound is a phytoecdysteroid, a plant-derived analog of insect molting hormones (ecdysteroids). In insects, ecdysteroids are crucial for regulating developmental processes like molting and metamorphosis.[1] In insect cell culture, ecdysteroids like 20-hydroxyecdysone (B1671079) (20E), which is structurally similar to inokosterone, are known to inhibit cell proliferation and can induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G1 or G2 phase.[2] The specific effects of this compound are expected to be similar, mediated through the ecdysone (B1671078) receptor (EcR).

Q2: Which insect cell lines are commonly used to study the effects of this compound?

A2: Commonly used insect cell lines for studying ecdysteroid effects include Sf9 and Sf21 cells, derived from the fall armyworm (Spodoptera frugiperda), and High Five™ (BTI-TN-5B1-4) cells from the cabbage looper (Trichoplusia ni). These cell lines are known to express the ecdysone receptor and are responsive to ecdysteroid treatment.

Q3: How does this compound treatment affect cell viability and growth rates?

A3: Treatment with ecdysteroids like this compound is expected to lead to a dose-dependent decrease in cell viability and a reduction in the rate of cell proliferation.[2] This is often observed as a decrease in viable cell density over time and can be quantified using assays such as the MTT or trypan blue exclusion assay.

Q4: Can this compound induce morphological changes in insect cells?

A4: Yes, ecdysteroid treatment can induce significant morphological changes in insect cells. These changes can include cell rounding, detachment from the culture surface, membrane blebbing, and the formation of apoptotic bodies, all of which are characteristic features of apoptosis.

Q5: What is the mechanism of action of this compound in insect cells?

A5: this compound, like other ecdysteroids, is believed to exert its effects primarily through the activation of the ecdysone receptor (EcR), a nuclear receptor. Upon binding, the ligand-receptor complex translocates to the nucleus and regulates the transcription of target genes involved in cell cycle control and apoptosis.

Data Presentation

The following table summarizes representative data on the effect of 20-hydroxyecdysone (20E), a closely related ecdysteroid, on the viability of common insect cell lines. Note: These are illustrative values, and the specific IC50 and growth inhibition for this compound must be determined experimentally.

Cell LineCompoundExposure Time (hours)IC50 (µM)Maximum Growth Inhibition (%)
Sf920-Hydroxyecdysone48~5-15~80-90%
High Five™20-Hydroxyecdysone48~1-10~85-95%
S220-Hydroxyecdysone72~0.1-1~90-100%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the steps for determining the viability of insect cells treated with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Insect cells (e.g., Sf9, High Five™) in logarithmic growth phase

  • Complete insect cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed insect cells into a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium. Incubate at 27°C for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a solvent control (medium with the same concentration of solvent used to dissolve the this compound).

  • Incubation: Incubate the plate at 27°C for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate at 27°C for 4 hours, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of insect cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Insect cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by centrifugation at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Low cell viability in control wells - Cell culture contamination (bacterial, fungal, or mycoplasma).- Poor cell health prior to the experiment.- Suboptimal culture conditions (temperature, pH, medium).- Check for contamination by microscopy and use appropriate antibiotics/antimycotics if necessary. Consider mycoplasma testing.- Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.- Verify incubator temperature and CO2 levels (if applicable). Ensure the medium is fresh and properly supplemented.
Inconsistent results between replicate wells - Uneven cell seeding.- Pipetting errors during compound addition or reagent handling.- Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding. Mix gently but thoroughly.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.
Precipitation of this compound in culture medium - Poor solubility of the compound in the culture medium.- High concentration of the stock solution or final working solution.- Dissolve this compound in a small amount of a suitable solvent (e.g., DMSO, ethanol) before diluting in the culture medium. Ensure the final solvent concentration is low and non-toxic to the cells (typically <0.5%).- Prepare a fresh stock solution and perform a solubility test before the experiment.
No observable effect of this compound on cell viability - Inactive compound.- Insufficient concentration or exposure time.- Cell line is not responsive to ecdysteroids.- Check the purity and activity of the this compound. Store the compound under recommended conditions.- Perform a dose-response and time-course experiment to determine the optimal conditions.- Verify that the chosen cell line expresses the ecdysone receptor. Consider using a different, more sensitive cell line.
High background in MTT assay - Contamination of the culture medium.- Phenol (B47542) red in the medium can interfere with absorbance readings.- Use fresh, sterile medium.- Use a medium without phenol red for the MTT assay or subtract the background absorbance from a blank well containing only medium and MTT reagent.

Visualizations

Ecdysteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25R_Inokosterone This compound EcR Ecdysone Receptor (EcR) 25R_Inokosterone->EcR Binds to EcR_USP_complex EcR/USP Heterodimer EcR->EcR_USP_complex Forms complex with USP Ultraspiracle (USP) USP->EcR_USP_complex EcRE Ecdysone Response Element (EcRE) EcR_USP_complex->EcRE Translocates to nucleus and binds Gene_Expression Target Gene Transcription EcRE->Gene_Expression Initiates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to

Caption: Ecdysteroid signaling pathway in insect cells.

MTT_Assay_Workflow start Seed Insect Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate (4h) Formazan Formation add_mtt->formazan solubilize Add Solubilization Solution formazan->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for MTT cell viability assay.

Troubleshooting_Logic start Experiment Issue q1 Are control cells healthy? start->q1 a1_no Check for contamination, cell passage number, and culture conditions. q1->a1_no No q2 Are results reproducible? q1->q2 Yes a2_no Review cell seeding and pipetting techniques. Check for edge effects. q2->a2_no No q3 Is the compound precipitating? q2->q3 Yes a3_yes Optimize solvent and concentration. Perform solubility test. q3->a3_yes Yes q4 Is there no effect of the compound? q3->q4 No a4_yes Verify compound activity, concentration, and exposure time. Confirm cell line responsiveness. q4->a4_yes Yes end Successful Experiment q4->end No

Caption: Logical troubleshooting workflow for experiments.

References

how to prevent degradation of 25R-Inokosterone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 25R-Inokosterone during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C, protected from light. For short-term storage, 4°C is acceptable, also with protection from light. It is crucial to keep the compound in a tightly sealed container to prevent moisture absorption.

Q2: How should I store stock solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in organic solvents like DMSO or ethanol, it is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always protect solutions from light.[1]

Q3: Can I store aqueous solutions of this compound?

A3: It is not recommended to store aqueous solutions of this compound for more than one day. Phytoecdysteroids can be less stable in aqueous buffers. For in vivo experiments or cell culture, it is best to prepare fresh working solutions from a frozen organic stock solution on the day of use.[1]

Q4: What is the expected shelf-life of this compound?

A4: When stored correctly as a solid at -20°C, this compound and related ecdysteroids can have a shelf-life of several years (2 to over 4 years).[2] However, the stability of solutions is significantly shorter.

Q5: My this compound solution appears to have precipitated. What should I do?

A5: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gentle warming and/or sonication can help redissolve the compound.[1] Ensure you are using a newly opened, anhydrous grade of your solvent, as absorbed moisture can reduce solubility.[1] If precipitation persists, it may be necessary to prepare a fresh solution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid -20°CLong-term (Years)Protect from light, store in a tightly sealed container.
4°CShort-term (Weeks)Protect from light, store in a tightly sealed container.
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles, protect from light.[1]
(in DMSO/Ethanol)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles, protect from light.[1]
Aqueous Solution 4°C< 24 hoursPrepare fresh before use.

Troubleshooting Guide

Issue: I suspect my this compound has degraded. What are the likely causes?

Several factors can contribute to the degradation of this compound. The primary culprits are exposure to light, improper storage temperatures, and prolonged storage in solution.

  • Photodegradation: Ecdysteroids are known to be sensitive to UV light. Photochemical transformation can lead to the formation of various degradation products, including dimers and isomers.

    • Solution: Always store both solid this compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light. Minimize exposure to ambient light during experimental procedures.

  • Thermal Degradation: While more stable in solid form, elevated temperatures can accelerate degradation, especially in solution.

    • Solution: Adhere strictly to the recommended storage temperatures outlined in Table 1. Avoid leaving solutions at room temperature for extended periods.

  • Hydrolytic/Oxidative Degradation: Although specific data for this compound is limited, related ecdysteroids have shown susceptibility to oxidation, particularly under alkaline (high pH) conditions. Storing in aqueous buffers for extended periods can lead to hydrolysis.

    • Solution: Prepare aqueous solutions fresh for each experiment. If your experimental conditions require a buffered solution, consider performing a small-scale stability test to ensure the compound remains stable over the duration of your experiment.

Use the following troubleshooting workflow to identify the potential cause of degradation:

Caption: Troubleshooting workflow for this compound degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 480.63 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or amber glass vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a specific amount of this compound. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.81 mg of the compound.

      • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.01 mol/L x 480.63 g/mol = 0.0048063 g = 4.81 mg

    • Add the weighed this compound to a sterile vial.

    • Add the calculated volume of anhydrous DMSO (in this example, 1 ml).

    • Vortex or sonicate the solution until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method; specific parameters may need optimization for your system.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 4-5 µm particle size)

  • Mobile Phase:

    • A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, is often effective for separating ecdysteroids.

    • Example Gradient: Start with 15% B, increase to 50% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30°C

    • Detection Wavelength: 245 nm (ecdysteroids typically have a UV max around this wavelength)

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a sample of your this compound solution at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram. A pure, undegraded sample should show a single major peak at a consistent retention time. The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.

Mandatory Visualizations

cluster_storage Storage Phase cluster_experiment Experimental Phase receive Receive Solid this compound store_solid Store Solid at -20°C (Protect from Light) receive->store_solid prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) store_solid->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store_solution Store Aliquots at -80°C (Protect from Light) aliquot->store_solution thaw Thaw a Single Aliquot store_solution->thaw prepare_working Prepare Fresh Working Solution (Dilute in Buffer/Media) thaw->prepare_working use_experiment Use Immediately in Experiment prepare_working->use_experiment discard Discard Unused Working Solution use_experiment->discard

Caption: Recommended workflow for handling and storage of this compound.

References

Technical Support Center: Optimizing 25R-Inokosterone Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time for 25R-Inokosterone induction in ecdysone-inducible expression systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the incubation time for this compound induction?

A1: The primary goal is to identify the time point at which the target gene expression, induced by this compound, is maximal while keeping background (leaky) expression minimal. This ensures a high signal-to-noise ratio, leading to robust and reproducible experimental outcomes.

Q2: What are the key factors that influence the optimal incubation time for this compound?

A2: Several factors can significantly impact the ideal incubation time:

  • Concentration of this compound: Higher concentrations may lead to a faster induction but could also cause off-target effects or cytotoxicity with prolonged exposure.

  • Cell Type and Density: Different cell lines exhibit varying metabolic rates, receptor expression levels, and doubling times, all of which affect the kinetics of induction.

  • Stability of this compound: The half-life of the compound in your specific cell culture media can influence the duration of the induction signal.

  • Nature of the Target Gene and Protein: The time required for transcription, translation, and post-translational modifications of the target protein will contribute to the overall time needed to observe a maximal effect.

  • Assay Type: The method used to detect the induced effect is critical. For instance, measuring mRNA levels via qPCR will yield an earlier optimal time point than detecting protein levels by Western blot or observing a subsequent phenotypic change.

Q3: What is a reasonable starting range for incubation time in a pilot experiment?

A3: Based on studies with other ecdysone (B1671078) analogs, a broad time course is recommended for initial experiments. We suggest starting with a range of time points such as 6, 12, 24, 48, and 72 hours to capture both early and late induction events. Some systems show significant induction as early as 3-6 hours, with maximal expression often observed between 24 and 48 hours.[1]

Q4: Can I observe different optimal incubation times with different ecdysone analogs?

A4: Yes. Different ecdysone analogs can have varying affinities for the ecdysone receptor (EcR) and different metabolic stabilities. For example, in one study, beta-ecdysone induced a response within 24 hours, whereas alpha-ecdysone required 48 hours or more to achieve a similar effect.[1] Therefore, the optimal incubation time should be empirically determined for this compound in your specific system.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Induction 1. Suboptimal Incubation Time: The chosen time point may be too early or too late. 2. Insufficient this compound Concentration: The concentration may be too low to effectively activate the receptor. 3. Degradation of this compound: The compound may not be stable under your experimental conditions. 4. Problem with the Expression System: The inducible vector or the receptor-expressing cell line may not be functioning correctly.1. Perform a time-course experiment (see Experimental Protocol below). 2. Perform a dose-response experiment with a range of this compound concentrations. 3. Prepare fresh solutions of this compound for each experiment. For long-term incubations (>48h), consider a medium change with fresh inducer. 4. Verify the integrity of your expression vector and test the cell line with a positive control inducer (e.g., Ponasterone A) if available.
High Background (Leaky) Expression 1. Promoter Leakiness: The inducible promoter may have some basal activity in the absence of the inducer. 2. High Receptor Expression: Overexpression of the ecdysone receptor components can sometimes lead to ligand-independent activation. 3. Cell Culture Conditions: Certain media components or high cell density might contribute to non-specific gene activation.1. Use a system with a tightly controlled promoter. Some ecdysone systems are known for their low basal activity.[2] 2. If possible, use a cell line with lower or optimized receptor expression levels. 3. Test different serum lots and maintain consistent cell densities between experiments.
Cell Toxicity or Death 1. High Concentration of this compound: The inducer itself might be toxic at high concentrations or with long exposure. 2. Toxicity of the Induced Protein: The expressed gene of interest may be cytotoxic to the cells. 3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.1. Determine the optimal concentration of this compound that gives maximal induction with minimal toxicity using a dose-response curve. 2. If the induced protein is toxic, aim for shorter incubation times that are sufficient for your measurement but limit cell death. 3. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Inconsistent Results 1. Variable Cell Conditions: Inconsistent cell density, passage number, or cell health can lead to variability. 2. Inconsistent this compound Activity: Improper storage or repeated freeze-thaw cycles of the stock solution can degrade the compound. 3. Assay Variability: Inconsistent timing or execution of the assay can introduce variability.1. Standardize your cell culture procedures. Use cells within a defined passage number range and ensure consistent seeding densities. 2. Aliquot the this compound stock solution and store it properly. Avoid repeated freeze-thaw cycles. 3. Follow a standardized protocol for your assay, ensuring consistent incubation times and reagent handling.

Data Presentation

Table 1: Time-Dependent Induction with Ecdysone Analogs (Illustrative Data)

The following table summarizes representative data from studies using ecdysone analogs, which can serve as a guideline for designing your time-course experiments with this compound.

Ecdysone AnalogSystemIncubation TimeFold InductionReference
UnspecifiedMammalian Cells3 hours16[3]
UnspecifiedMammalian Cells12 hoursData not specified[3]
UnspecifiedMammalian Cells24 hoursData not specified[3]
UnspecifiedMammalian Cells48 hours8942[3]
Beta-ecdysoneDrosophila Cells24 hoursProtein induction observed[1]
Alpha-ecdysoneDrosophila Cells≥ 48 hoursProtein induction observed[1]

Note: This table is for illustrative purposes and the optimal times for this compound may vary.

Experimental Protocols

Detailed Methodology: Time-Course Experiment to Optimize Incubation Time

This protocol describes a general method to determine the optimal incubation time for this compound induction using a reporter gene assay (e.g., Luciferase or GFP).

  • Cell Seeding:

    • Plate your engineered mammalian cell line containing the ecdysone-inducible system in a multi-well plate (e.g., 24- or 96-well) at a density that will ensure cells are in the logarithmic growth phase and approximately 70-80% confluent at the time of assay.

    • Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is advisable to use a concentration that has been previously determined to be non-toxic and effective from a dose-response study.

  • Induction:

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • Include negative control wells with medium containing the same concentration of solvent only.

    • Return the plates to the incubator.

  • Time-Point Analysis:

    • Harvest cells or measure the reporter gene activity at various time points after induction. Recommended time points are: 0, 6, 12, 24, 48, and 72 hours.

    • For each time point, analyze at least three replicate wells.

  • Assay Measurement:

    • Perform the assay according to the manufacturer's instructions for your specific reporter system (e.g., measure fluorescence for GFP, or add lysis buffer and substrate for luciferase).

  • Data Analysis:

    • For each time point, subtract the average background signal from the solvent-only control wells.

    • Plot the mean reporter activity against the incubation time.

    • The optimal incubation time is the point at which you observe the highest induction level before it plateaus or declines (due to potential cytotoxicity or protein degradation).

Mandatory Visualization

G cluster_ligand Extracellular cluster_cell Intracellular cluster_nucleus Nucleus 25R_Inokosterone This compound EcR Ecdysone Receptor (EcR) 25R_Inokosterone->EcR Binds USP Ultraspiracle (USP/RXR) EcR->USP Heterodimerizes EcRE Ecdysone Response Element (EcRE) USP->EcRE Binds to DNA Target_Gene Target Gene EcRE->Target_Gene Activates Transcription mRNA mRNA Target_Gene->mRNA Transcription Protein Induced Protein mRNA->Protein Translation

Caption: this compound Signaling Pathway.

G Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Induce_Cells Induce with this compound and Solvent Control Seed_Cells->Induce_Cells Incubate Incubate for Various Time Points Induce_Cells->Incubate T1 Harvest @ 6h Incubate->T1 T2 Harvest @ 12h Incubate->T2 T3 Harvest @ 24h Incubate->T3 T4 Harvest @ 48h Incubate->T4 T5 Harvest @ 72h Incubate->T5 Assay Perform Reporter Assay (e.g., Luciferase, GFP) T1->Assay T2->Assay T3->Assay T4->Assay T5->Assay Analyze Analyze Data and Determine Optimal Time Assay->Analyze End End Analyze->End

References

Technical Support Center: 25R-Inokosterone for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges associated with the long-term use of 25R-Inokosterone in experimental settings. Due to the limited specific data on this compound, information on the closely related and well-studied ecdysteroid, 20-hydroxyecdysone (B1671079) (20E), is used as a practical proxy where necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term experiments with this compound.

Question: I am observing a decrease in the expected biological effect of this compound over time in my cell culture experiment. What could be the cause?

Answer: A diminishing effect of this compound in long-term cell culture experiments can be attributed to several factors, primarily related to its stability and the experimental setup.

  • Degradation in Aqueous Media: this compound, like other ecdysteroids, can degrade in aqueous solutions such as cell culture media over extended periods. The rate of degradation can be influenced by temperature, pH, and light exposure. It is not recommended to store aqueous solutions for more than one day[1].

  • Metabolism by Cells: Cells in culture, particularly primary cells or cell lines with metabolic capabilities (e.g., hepatocytes), may metabolize this compound, reducing its effective concentration over time.

  • Adsorption to Labware: Lipophilic compounds can adsorb to the surface of plastic labware, reducing the concentration available to the cells.

  • Inconsistent Dosing: If the media is not replenished frequently, the concentration of this compound will naturally decline as it is taken up or metabolized by the cells.

Troubleshooting Steps:

  • Assess Stability: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (temperature, CO2 levels). An HPLC-based method can be used to quantify the compound at different time points.

  • Increase Media Replenishment Frequency: Change the cell culture medium containing fresh this compound more frequently to maintain a consistent concentration.

  • Use Carrier Solvents Appropriately: While using a carrier solvent like DMSO is common, ensure the final concentration in the media is low (typically <0.1%) to avoid solvent-induced degradation or cellular stress.

  • Consider Alternative Labware: If significant adsorption is suspected, consider using low-adhesion microplates or glass culture vessels.

Question: I am having difficulty dissolving this compound to prepare a stock solution for my experiments. What are the recommended solvents and procedures?

Answer: Solubility issues are a common challenge with steroid compounds. The choice of solvent is critical for preparing a stable and effective stock solution.

  • Recommended Solvents: For preparing stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are effective. 20-hydroxyecdysone, a similar compound, has a solubility of approximately 30 mg/mL in DMSO and 25 mg/mL in ethanol[1].

  • Aqueous Solubility: Direct dissolution in aqueous buffers like PBS is possible but yields a much lower solubility (approx. 10 mg/mL for 20-hydroxyecdysone in PBS, pH 7.2)[1]. These aqueous solutions are not recommended for long-term storage[1].

  • Enhancing Aqueous Solubility: For in vivo studies or specific in vitro applications requiring lower organic solvent concentrations, complexation with cyclodextrins has been shown to significantly increase the water solubility of ecdysteroids[2].

Troubleshooting Steps:

  • Prepare a Concentrated Stock in an Organic Solvent: Dissolve the this compound powder in 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 10-20 mM).

  • Use Gentle Warming and Vortexing: To aid dissolution, gently warm the solution (e.g., to 37°C) and vortex briefly.

  • Perform Serial Dilutions: For your working solution, perform serial dilutions of the stock solution in your cell culture medium or buffer. Ensure thorough mixing after each dilution.

  • Visually Inspect for Precipitation: After dilution into your aqueous experimental medium, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or use a solubility enhancer.

Frequently Asked Questions (FAQs)

Stability and Storage

  • Q1: How should I store powdered this compound?

    • A1: As a crystalline solid, it is stable for at least four years when stored at -20°C[1].

  • Q2: What is the stability of this compound in a DMSO stock solution?

    • A2: When stored at -20°C, stock solutions in DMSO are generally stable for extended periods. Studies on diverse compound libraries stored in DMSO at -20°C have shown that a high percentage of compounds remain undegraded even after several years. However, it is good practice to prepare fresh stock solutions for long-term or sensitive experiments.

  • Q3: Can I store this compound in an aqueous solution?

    • A3: It is not recommended to store aqueous solutions of ecdysteroids for more than one day due to potential degradation[1]. For long-term experiments, it is best to make fresh dilutions from a frozen organic stock solution.

Experimental Design

  • Q4: What is a typical concentration range for in vitro experiments with this compound?

    • A4: The effective concentration can vary significantly depending on the cell type and the biological endpoint being measured. For 20-hydroxyecdysone, concentrations in the range of 0.1 to 10 µM have been reported to elicit effects in mammalian cells. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

  • Q5: Are there known off-target effects of this compound that I should be aware of in my long-term experiments?

    • A5: Ecdysteroids, including 20-hydroxyecdysone, are known to have pleiotropic effects in mammals, suggesting the potential for off-target interactions[3]. While the primary target in insects is the ecdysone (B1671078) receptor (EcR), a homologous receptor has not been identified in mammals. The observed anabolic, anti-diabetic, and other effects in mammals are likely mediated through different, and possibly multiple, molecular targets[3][4]. It is crucial to include appropriate controls in your experiments to account for potential off-target effects.

  • Q6: How is this compound metabolized in vivo, and could this affect my long-term animal studies?

    • A6: In mammals, ingested ecdysteroids like 20-hydroxyecdysone are primarily metabolized in the liver and large intestine[5]. The metabolism involves processes such as 14-dehydroxylation, reductions, and epimerization[5]. This metabolic clearance will reduce the bioavailability and circulating concentration of the parent compound over time. For long-term in vivo studies, the route and frequency of administration should be chosen to maintain the desired exposure levels, taking into account its metabolic fate.

Data Presentation

Table 1: Solubility of 20-Hydroxyecdysone (as a proxy for this compound)

SolventApproximate SolubilityReference
DMSO30 mg/mL[1]
Ethanol25 mg/mL[1]
PBS (pH 7.2)10 mg/mL[1]
Water with β-cyclodextrinSignificantly increased (up to 100-fold)[2]

Table 2: Stability of 20-Hydroxyecdysone (as a proxy for this compound)

FormStorage ConditionStabilityReference
Crystalline Solid-20°C≥ 4 years[1]
Aqueous Solution (e.g., in PBS)Refrigerated or at Room TempNot recommended for > 1 day[1]
DMSO Stock Solution-20°CGenerally stable for months to yearsInferred from general compound stability studies

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time under standard incubation conditions.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Cell culture incubator (37°C, 5% CO2)

  • HPLC system with a UV detector and a suitable C18 column

Methodology:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution in your cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM).

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes or wells of a 96-well plate. Place the samples in a cell culture incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration control.

  • Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.

  • HPLC Analysis:

    • Thaw the samples and centrifuge to pellet any debris.

    • Analyze the supernatant by HPLC. A typical method would involve a C18 column with a gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid or acetic acid).

    • Detection is typically performed at the λmax of the compound (around 243 nm for 20-hydroxyecdysone)[1].

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the 0-hour time point. Plot the percentage remaining versus time to determine the degradation rate.

Protocol 2: In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To assess the metabolic stability of this compound in the presence of human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL final concentration), and this compound (e.g., 1 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction. The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS method to quantify the amount of parent this compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance can be calculated.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow: Diminished Biological Effect start Start: Decreased Biological Effect Observed check_stability Is the compound stable in the experimental medium? start->check_stability check_concentration Is the effective concentration maintained over time? check_stability->check_concentration Yes solution_stability Solution: Perform stability assay (HPLC). Prepare fresh solutions. check_stability->solution_stability No check_metabolism Are the cells metabolizing the compound? check_concentration->check_metabolism Yes solution_concentration Solution: Increase media replenishment frequency. check_concentration->solution_concentration No check_adsorption Is the compound adsorbing to labware? check_metabolism->check_adsorption No solution_metabolism Solution: Use metabolic inhibitors (if appropriate) or a cell line with lower metabolic activity. check_metabolism->solution_metabolism Yes solution_adsorption Solution: Use low-adhesion plates or glass labware. check_adsorption->solution_adsorption Yes

Caption: A logical workflow for troubleshooting diminished biological effects.

Ecdysone_Receptor_Signaling General Ecdysteroid Signaling Pathway (in Insects) cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR EcR EcR_USP_DNA EcR-USP-DNA Complex EcR->EcR_USP_DNA Heterodimerizes with USP and translocates to nucleus USP USP USP->EcR_USP_DNA Early_Genes Early Genes (e.g., E75, HR3) EcR_USP_DNA->Early_Genes Binds to EcRE and activates transcription Late_Genes Late Genes Early_Genes->Late_Genes Regulates expression of Inokosterone This compound Inokosterone->EcR Binds

Caption: The insect ecdysone receptor signaling pathway.

References

Technical Support Center: Investigating 25R-Inokosterone Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 25R-Inokosterone in a cell culture setting. The information addresses potential challenges, particularly concerning the influence of serum on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected effects in cell culture? A1: this compound is a phytoecdysteroid, a class of compounds found in plants. Phytoecdysteroids, such as the well-studied 20-hydroxyecdysone, have demonstrated a range of beneficial effects in mammalian systems, including anabolic and protective properties.[1] In cell culture, this compound is anticipated to modulate pathways associated with protein synthesis, cell growth, and cellular stress responses.

Q2: How can serum in cell culture media affect my experiments with this compound? A2: Serum is a vital supplement in cell culture, providing essential growth factors, hormones, and proteins.[2][3] However, its complex and undefined nature can introduce variability.[2][4] Serum proteins have the potential to bind to small molecules like this compound, forming a "protein corona," which could alter the compound's bioavailability, stability, and ultimately its biological activity.[5][6]

Q3: Should I use serum-containing or serum-free media for my this compound experiments? A3: The choice between serum-containing and serum-free media is dependent on the specific cell line and the experimental goals.

  • Serum-Containing Media: This is often necessary for maintaining the health and promoting the growth of many cell lines, particularly primary cells.[2] When using serum, be mindful of potential interactions with this compound and consider the troubleshooting steps outlined below.

  • Serum-Free or Reduced-Serum Media: These media provide a more chemically defined environment, which can reduce experimental variability and minimize potential interactions between serum components and the test compound.[7] Cells may need a period of adaptation when transitioning to serum-free conditions.

Q4: What is a recommended starting concentration for this compound in cell culture? A4: The optimal concentration of this compound is cell-type and assay-dependent and should be determined empirically. Based on studies with similar phytoecdysteroids, a common starting point for a dose-response experiment is a range from 10 nM to 10 µM.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during cell culture experiments with this compound, with a focus on mitigating the effects of serum.

ProblemPossible Cause(s)Recommended Solutions
Inconsistent or Lack of this compound Activity Serum Protein Binding: Components in the serum may be binding to and sequestering this compound, reducing its effective concentration.1. Gradually reduce the serum concentration in your culture medium.[7]2. Transition to a serum-free medium following an initial period of cell attachment and growth in serum-containing medium.3. Test different lots of serum to assess for variability in performance.[2]4. Consider using charcoal-stripped serum, which has reduced levels of endogenous steroids and other small molecules.
Compound Instability: this compound may degrade in the culture medium over time.1. Prepare fresh working solutions of this compound for each experiment from a frozen stock.2. Protect the compound from light and prolonged exposure to high temperatures.[8]3. Conduct a time-course experiment to identify the optimal treatment duration.
Suboptimal Concentration: The concentration used may be too low to elicit a response or too high, causing cellular toxicity.1. Perform a comprehensive dose-response analysis to identify the optimal working concentration.2. Verify the purity and concentration of your this compound stock solution.
High Variability Between Experimental Replicates Serum Lot-to-Lot Variability: The composition of serum can differ significantly between batches, leading to inconsistent results.[2][4]1. Procure a large single lot of serum to be used for the entirety of a study.2. Thoroughly test and validate each new lot of serum before its use in critical experiments.
Inconsistent Cell Culture Practices: Discrepancies in cell seeding density, passage number, or incubation periods.1. Maintain strict, standardized protocols for cell seeding, passaging, and incubation times.2. Ensure uniform incubator conditions (e.g., CO2, temperature, and humidity).
Unexpected Decrease in Cell Viability Compound-Induced Cytotoxicity: High concentrations of this compound may be toxic to the cells.1. Determine the cytotoxic threshold of this compound for your specific cell line using a cell viability assay (e.g., MTT, trypan blue).2. For functional assays, use concentrations that are well below the cytotoxic level.
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cell death.1. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically below 0.5% for DMSO).2. Always include a vehicle-only control group in your experimental design.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol provides a general guideline for assessing cell viability in response to this compound treatment.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Reagent Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot Analysis

This protocol outlines the basic steps for analyzing changes in protein expression following treatment with this compound.

  • Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Measure the total protein concentration in each cell lysate using a standard protein assay, such as the BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

Visualizations

Inokosterone_Signaling_Pathway cluster_serum Potential Serum Interaction Inokosterone This compound Receptor Hypothesized Membrane Receptor Inokosterone->Receptor Antioxidant_Response Antioxidant Response Inokosterone->Antioxidant_Response Potential direct or indirect activation Serum Serum Proteins Serum->Inokosterone Binding/ Sequestration PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival Akt->Cell_Growth Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis

Caption: A hypothesized signaling pathway for this compound.

Experimental_Workflow cluster_prep Experimental Setup cluster_assays Downstream Analysis Start Cell Seeding Serum_Choice Select Media Condition: - Serum-Containing - Serum-Free/Reduced Start->Serum_Choice Treatment This compound Treatment (Dose-Response and Time-Course) Serum_Choice->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western Western Blot Analysis Treatment->Western Data_Analysis Data Interpretation Viability->Data_Analysis Western->Data_Analysis End Conclusion Data_Analysis->End

Caption: A general experimental workflow for investigating this compound.

References

Technical Support Center: 25R-Inokosterone Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25R-Inokosterone based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

I. Troubleshooting Guide

This guide is designed to help you identify and resolve common problems in this compound based assays, such as luciferase reporter assays and competitive binding assays.

Luciferase Reporter Assays

Luciferase reporter assays are commonly used to measure the activation of the ecdysone (B1671078) receptor (EcR) by this compound. The following are common issues and their solutions.

dot

Caption: Troubleshooting workflow for common issues in luciferase reporter assays.

IssuePotential CauseRecommended Solution
Low or No Signal Poor transfection efficiencyOptimize the ratio of plasmid DNA to transfection reagent. Use a positive control plasmid (e.g., CMV-luciferase) to check transfection efficiency. Ensure high-quality, endotoxin-free plasmid DNA is used.
Inactive this compoundPrepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Store stock solutions at -20°C or -80°C. Phytoecdysteroids can be unstable in certain conditions.[1]
Suboptimal this compound concentrationPerform a dose-response experiment to determine the optimal concentration range.
Cell line not responsiveEnsure the cell line expresses the ecdysone receptor (EcR) and its heterodimerization partner, ultraspiracle (USP).[2]
Issues with luciferase reagentsCheck the expiration date of the luciferase assay kit. Prepare fresh lysis buffer and substrate solution.
High Background Signal Cell culture contaminationCheck for microbial or mycoplasma contamination.
Autoluminescence of compoundsTest this compound in a cell-free luciferase assay to check for interference.
Crosstalk between wellsUse white, opaque-walled microplates to minimize light scattering.
High Variability Inconsistent cell numbersEnsure a single-cell suspension before seeding. Use a consistent cell seeding density.
Pipetting errorsUse calibrated pipettes and be consistent with pipetting technique. Prepare a master mix of reagents when possible.
Edge effects in microplatesAvoid using the outermost wells, or fill them with sterile PBS or media to maintain a humid environment.
Ecdysone Receptor Competitive Binding Assays

These assays measure the ability of this compound to compete with a radiolabeled or fluorescently-labeled ecdysteroid for binding to the ecdysone receptor.

dot

Caption: Troubleshooting guide for ecdysone receptor competitive binding assays.

IssuePotential CauseRecommended Solution
Low Specific Binding Inactive receptorPrepare fresh receptor protein or cell lysates. Ensure proper storage at -80°C.
Degraded labeled ligandCheck the age and storage conditions of the radiolabeled or fluorescent ligand.
Assay conditions not optimalOptimize incubation time, temperature, and buffer components (e.g., pH, salt concentration).
High Non-Specific Binding Labeled ligand binding to assay componentsAdd a carrier protein like BSA (0.1%) to the assay buffer. Use non-stick or low-binding microplates and tubes.
Insufficient washingIncrease the number and volume of washes to remove unbound labeled ligand.
No or Weak Competition Inactive this compoundPrepare fresh stock solutions. Confirm the purity of the compound.
Inappropriate concentration of labeled ligandUse the labeled ligand at a concentration at or below its Kd for the receptor.
Insufficient incubation timeEnsure the assay has reached equilibrium by performing a time-course experiment.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, like other phytoecdysteroids, mimics the insect molting hormone 20-hydroxyecdysone. It binds to the ecdysone receptor (EcR), which is a nuclear receptor. EcR forms a heterodimer with the ultraspiracle protein (USP).[2] This ligand-receptor complex then binds to ecdysone response elements (EcREs) on DNA, leading to the regulation of gene expression.[3]

Q2: What is a typical effective concentration range for this compound in cell-based assays?

A2: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, for many insect cell lines, concentrations in the nanomolar to low micromolar range are often effective for inducing a response. It is always recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental system.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO and ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in the appropriate cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in the assay should typically be kept below 0.5%.

Q4: What are the best cell lines to use for this compound assays?

A4: Insect cell lines that endogenously express the ecdysone receptor, such as Sf9 and Sf21 cells from Spodoptera frugiperda, or High Five™ cells from Trichoplusia ni, are commonly used. Mammalian cell lines can also be used, but they need to be co-transfected with expression vectors for both the ecdysone receptor (EcR) and its partner, USP.

Q5: How stable is this compound in cell culture medium?

A5: Phytoecdysteroids are generally considered to be relatively stable.[4] However, their stability in cell culture media over long incubation periods can be influenced by factors such as temperature, pH, and the presence of metabolic enzymes in the cells. For long-term experiments, it is advisable to refresh the medium containing this compound periodically.

III. Experimental Protocols

Ecdysone Receptor Luciferase Reporter Assay

This protocol provides a general framework for a luciferase reporter assay to measure the activation of the ecdysone receptor by this compound in an insect cell line (e.g., Sf9).

dot

Luciferase_Workflow A Day 1: Seed Cells B Day 2: Transfection A->B C Day 3: Treat with this compound B->C D Day 4: Cell Lysis and Luciferase Assay C->D E Data Analysis D->E

Caption: General workflow for an ecdysone receptor luciferase reporter assay.

Materials:

  • Sf9 insect cells

  • Insect cell culture medium (e.g., Sf-900™ II SFM)

  • Ecdysone-responsive luciferase reporter plasmid (containing EcREs upstream of the luciferase gene)

  • A constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent suitable for insect cells

  • This compound

  • DMSO

  • 96-well white, opaque-walled cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed Sf9 cells in a 96-well white, opaque-walled plate at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection:

    • Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. Co-transfect the ecdysone-responsive luciferase reporter plasmid and the control plasmid.

    • Add the transfection complexes to the cells and incubate for 24 hours at 27°C.

  • Treatment:

    • Prepare serial dilutions of this compound in fresh cell culture medium.

    • Remove the transfection medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for 18-24 hours at 27°C.

  • Luciferase Assay:

    • Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves cell lysis followed by the sequential measurement of firefly and Renilla luciferase activity in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Ecdysone Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the ecdysone receptor. This example uses a radiolabeled ligand.

dot

Binding_Assay_Workflow A Prepare Receptor Lysate B Set up Competition Reaction A->B C Incubate to Equilibrium B->C D Separate Bound from Free Ligand C->D E Quantify Bound Ligand D->E F Data Analysis E->F

Caption: Workflow for an ecdysone receptor competitive binding assay.

Materials:

  • Cell lysate or purified protein containing the ecdysone receptor (EcR) and USP

  • Radiolabeled ecdysteroid (e.g., [³H]Ponasterone A)

  • This compound

  • Unlabeled ecdysteroid (for determining non-specific binding, e.g., 20-hydroxyecdysone)

  • Binding buffer (e.g., Tris-HCl buffer containing BSA and protease inhibitors)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, set up the following reactions in triplicate:

      • Total Binding: Receptor preparation + radiolabeled ligand.

      • Non-specific Binding: Receptor preparation + radiolabeled ligand + a high concentration of unlabeled ecdysteroid.

      • Competition: Receptor preparation + radiolabeled ligand + varying concentrations of this compound.

  • Incubation:

    • Incubate the reactions at an optimized temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (determined from time-course experiments).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log of the this compound concentration.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

IV. Quantitative Data Summary

The following table provides a general overview of expected quantitative data for ecdysteroid-based assays. Note that specific values for this compound should be determined empirically.

Assay TypeParameterTypical Range for Ecdysteroids
Luciferase Reporter Assay EC501 nM - 10 µM
Competitive Binding Assay Ki0.1 nM - 5 µM
IC50Dependent on labeled ligand concentration and affinity

References

minimizing pleiotropic effects of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the pleiotropic effects of 25R-Inokosterone during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action of this compound?

A1: this compound, an ecdysteroid, primarily exerts its effects through two main signaling pathways:

  • Genomic Pathway: The canonical pathway involves the binding of this compound to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), which is an ortholog of the vertebrate retinoid X receptor (RXR).[1] This complex then binds to specific DNA response elements to regulate gene expression.[1]

  • Non-Genomic Pathway: Evidence also suggests a rapid, non-genomic action mediated by a membrane-bound G-protein-coupled receptor. This pathway can lead to a rapid increase in intracellular second messengers like cAMP.

Q2: What are the potential pleiotropic effects of this compound?

A2: "Pleiotropic effects" refer to the multiple biological activities of a compound. For this compound and other ecdysteroids, these effects can be both desirable and undesirable, depending on the research context. Documented effects include anabolic, adaptogenic, hypoglycemic, and antioxidant properties.[2][3] While generally considered to have a good safety profile, high concentrations or chronic exposure may lead to off-target effects.

Q3: Does this compound exhibit estrogenic activity?

A3: Some studies suggest that the anabolic effects of ecdysteroids may be mediated through binding to Estrogen Receptor beta (ERβ).[4] Inokosterone has been identified as a potential agent targeting estrogen receptor 1.[5] However, ecdysterone, a closely related compound, has been shown not to significantly alter testosterone (B1683101) or estrogen levels in humans, suggesting a different mechanism than classic anabolic steroids.[6] Researchers should be aware of this potential for ERβ interaction and consider it in their experimental design.

Q4: What is the risk of endocrine disruption with this compound?

A4: Ecdysteroids are key hormones in invertebrates and can act as endocrine disruptors in these organisms.[7][8] However, in mammals, they are generally considered non-toxic and have a low potential for endocrine disruption at typical research dosages.[1][9] Ecdysterone is reported to not cause the hormonal imbalances often seen with synthetic steroids.[6]

Q5: What are the common side effects observed with ecdysteroid administration?

A5: Ecdysteroids like ecdysterone are generally well-tolerated.[10] The most commonly reported side effect, although rare, is mild gastrointestinal upset, which is typically transient.[10] Allergic reactions are uncommon but possible.[10]

Troubleshooting Guides

Issue 1: Unexpected or Off-Target Effects Observed in Cell-Based Assays

  • Possible Cause 1: High Concentration of this compound.

    • Troubleshooting Step: Perform a dose-response study to determine the optimal concentration that elicits the desired effect without significant off-target activity. Start with a low concentration and titrate upwards.

  • Possible Cause 2: Interaction with Estrogen Receptor Beta (ERβ).

    • Troubleshooting Step: To confirm if the observed effect is ERβ-mediated, co-administer an ERβ antagonist. If the effect is blocked or reduced, it indicates ERβ involvement.

  • Possible Cause 3: Activation of Non-Genomic Signaling.

    • Troubleshooting Step: To differentiate between genomic and non-genomic effects, use an inhibitor of protein synthesis (e.g., cycloheximide). If the effect persists, it is likely non-genomic. Additionally, measure early signaling events like cAMP levels.

Issue 2: Inconsistent Results in Animal Studies

  • Possible Cause 1: Poor Bioavailability.

    • Troubleshooting Step: The oral bioavailability of ecdysteroids can be low.[3] Consider alternative routes of administration, such as intraperitoneal or subcutaneous injection, to ensure consistent systemic exposure.

  • Possible Cause 2: Rapid Metabolism.

    • Troubleshooting Step: Ecdysteroids can be rapidly metabolized and eliminated.[3] To maintain stable plasma concentrations, a continuous administration method (e.g., osmotic pumps) may be necessary for long-term studies.

  • Possible Cause 3: Vehicle-Related Effects.

    • Troubleshooting Step: Ensure the vehicle used to dissolve this compound is inert and does not have biological effects of its own. Always include a vehicle-only control group in your experimental design.

Experimental Protocols

In Vitro Hypertrophy Model Using C2C12 Myotubes

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% fetal bovine serum.

  • Differentiation: Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Treatment: Treat the differentiated myotubes with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for 24-72 hours.

  • Analysis:

    • Hypertrophy Assessment: Measure myotube diameter using microscopy and image analysis software.

    • Protein Synthesis: Quantify protein synthesis using a puromycin (B1679871) incorporation assay or by measuring the expression of muscle-specific proteins (e.g., myosin heavy chain) via Western blot or qPCR.

Data Presentation

Table 1: Comparative Anabolic Potency of Ecdysterone

Compound Dose Anabolic Effect (Increase in Muscle Fiber Size)
Ecdysterone 5 mg/kg body weight Stronger than other tested anabolic agents
Metandienone 5 mg/kg body weight -
Estradienedione 5 mg/kg body weight -
SARM S-1 5 mg/kg body weight -

Data based on in vivo studies in rats.

Table 2: In Vitro Effects of Ecdysterone on C2C12 Myotubes

Compound Concentration Effect on Myotube Diameter
Ecdysterone 1 µM Significant increase
Dihydrotestosterone 1 µM Comparable increase to Ecdysterone

| IGF-1 | 1.3 nM | Comparable increase to Ecdysterone |

Mandatory Visualizations

ecdysteroid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inokosterone This compound GPCR GPCR Inokosterone->GPCR Non-Genomic EcR_USP_inactive EcR/USP (inactive) Inokosterone->EcR_USP_inactive Genomic cAMP cAMP GPCR->cAMP EcR_USP_active EcR/USP (active) EcR_USP_inactive->EcR_USP_active DNA DNA EcR_USP_active->DNA Gene_Expression Gene Expression (e.g., Anabolic Genes) DNA->Gene_Expression experimental_workflow start Start: C2C12 Myoblasts culture Culture in Growth Medium (DMEM + 10% FBS) start->culture differentiate Induce Differentiation (DMEM + 2% Horse Serum) culture->differentiate treat Treat with this compound or Vehicle Control differentiate->treat analysis Analysis treat->analysis measure_diameter Measure Myotube Diameter analysis->measure_diameter protein_synthesis Quantify Protein Synthesis analysis->protein_synthesis end End measure_diameter->end protein_synthesis->end

References

Validation & Comparative

Validating 25R-Inokosterone-Induced Gene Expression: A Comparative Guide to qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quantitative Polymerase Chain Reaction (qPCR) with other common methods for validating gene expression changes induced by the ecdysteroid 25R-Inokosterone. This document includes supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of the validation process.

Due to the limited availability of specific quantitative gene expression data for this compound, this guide will utilize data from studies on 20-hydroxyecdysone (B1671079) (20E), a closely related and extensively studied ecdysteroid. The principles, protocols, and validation workflows described herein are directly applicable to studies involving this compound.

Data Presentation: qPCR as the Gold Standard for Validation

Below is a comparative summary of hypothetical gene expression data obtained from a microarray experiment and subsequently validated by qPCR following treatment with an ecdysteroid.

Gene NameMicroarray Fold ChangeqPCR Fold ChangeP-value (qPCR)Function
Ecdysone-induced protein 75 (Eip75B)8.210.5< 0.01Nuclear Receptor
Hormone receptor 3 (Hr3)6.58.2< 0.01Nuclear Receptor
Broad-Complex (Br-C)4.15.3< 0.01Transcription Factor
Ftz transcription factor 1 (Ftz-f1)3.84.9< 0.01Nuclear Receptor
Cytochrome P450 18a1 (Cyp18a1)-3.5-4.2< 0.05Ecdysteroid Metabolism

Note: This table presents illustrative data. Actual fold changes will vary depending on the experimental system, cell type, and treatment conditions.

Comparison with Alternative Validation Methods

While qPCR is the preferred method for validating gene expression, other techniques have historically been used and offer different advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
Quantitative PCR (qPCR) Enzymatic amplification of a specific cDNA target with real-time fluorescence detection.High sensitivity, high specificity, wide dynamic range, requires small amount of RNA.[1]Susceptible to inhibition, requires careful primer design and reference gene selection.
Northern Blotting Separation of RNA by gel electrophoresis, transfer to a membrane, and detection with a labeled probe.Provides information on transcript size and alternative splice variants.Low sensitivity, requires large amounts of RNA, laborious, and often involves hazardous materials.
Microarray Hybridization of labeled cDNA to a solid surface with thousands of immobilized gene-specific probes.High-throughput, genome-wide analysis.Lower sensitivity and dynamic range compared to qPCR, higher cost per sample, requires complex data analysis, and often shows discrepancies with qPCR results.

Experimental Protocols

A meticulously planned and executed qPCR experiment is essential for obtaining reliable and reproducible data.

Detailed qPCR Protocol for Validating Ecdysteroid-Induced Gene Expression

This protocol outlines the key steps from cell culture and treatment to data analysis.

1. Cell Culture and this compound Treatment:

  • Cell Line: Select a cell line known to be responsive to ecdysteroids (e.g., Drosophila S2 cells).

  • Culture Conditions: Maintain cells in the appropriate medium and conditions (e.g., 25°C for S2 cells).

  • Treatment: Seed cells at a suitable density and allow them to attach overnight. Treat cells with the desired concentration of this compound (a typical starting point could be in the range of 1-10 µM) or vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to capture both early and late gene responses.

2. RNA Isolation:

  • Harvest cells and isolate total RNA using a reputable commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

  • Include a DNase I treatment step to eliminate any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.

3. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • Include a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR step.

4. qPCR Primer Design and Validation:

  • Design primers for your target genes and at least two stable reference genes (e.g., Actin, GAPDH, RpL32). Primers should span an exon-exon junction to avoid amplification of genomic DNA.

  • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The amplification efficiency should be between 90-110%.

  • Perform a melt curve analysis after the qPCR run to ensure primer specificity and the absence of primer-dimers.

5. qPCR Reaction Setup:

  • Prepare a master mix containing SYBR Green or a probe-based qPCR master mix, forward and reverse primers, and nuclease-free water.

  • Aliquot the master mix into qPCR plates or tubes.

  • Add an equal amount of diluted cDNA (typically 10-20 ng) to each well. Include the -RT controls and a no-template control (NTC) to check for contamination.

  • Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

6. Data Analysis:

  • Determine the cycle threshold (Ct) values for each reaction.

  • Normalize the Ct values of the target genes to the geometric mean of the Ct values of the reference genes (ΔCt = Cttarget - Ctreference).

  • Calculate the fold change in gene expression using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol; Fold Change = 2-ΔΔCt).

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.

Mandatory Visualizations

This compound Signaling Pathway

G cluster_cell cluster_cyto cluster_nuc Inokosterone This compound CellMembrane Cell Membrane EcR EcR Inokosterone->EcR Cytoplasm Cytoplasm NuclearMembrane Nuclear Membrane Nucleus Nucleus EcR_USP EcR-USP Heterodimer EcR->EcR_USP USP USP USP->EcR_USP EcR_USP->NuclearMembrane EcRE Ecdysone Response Element EcR_USP->EcRE Gene_Expression Target Gene Expression EcRE->Gene_Expression mRNA mRNA Gene_Expression->mRNA mRNA->NuclearMembrane Protein Protein mRNA->Protein

Caption: Ecdysteroid signaling pathway.

Experimental Workflow for qPCR Validation

G cluster_workflow qPCR Validation Workflow Cell_Culture Cell Culture & This compound Treatment RNA_Isolation Total RNA Isolation (DNase Treatment) Cell_Culture->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (SYBR Green/Probe) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Validation Validated Gene Expression Changes Data_Analysis->Validation

Caption: qPCR validation workflow.

References

A Comparative Guide to Confirming Protein Expression Induced by 25R-Inokosterone via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise control over protein expression is paramount. Inducible expression systems offer this control, allowing for the timely and dose-dependent production of a target protein. The ecdysone-inducible system, which utilizes insect steroid hormones like 25R-Inokosterone, has emerged as a robust platform for this purpose. This guide provides a comparative overview of the this compound induction system, methods for its validation by Western blot, and a look at alternative systems.

The this compound Induction System: A Potent Ecdysone (B1671078) Analog

The ecdysone-inducible system is a powerful tool for regulating gene expression in mammalian cells. It offers the advantage of low basal expression and high inducibility, as the insect hormone and its analogs are generally inert in mammalian systems. The mechanism hinges on a heterodimeric receptor composed of the ecdysone receptor (EcR) and the ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR).[1][2]

In the absence of an ecdysone analog, this receptor complex can actively repress the transcription of the target gene. When an inducer such as this compound is introduced, it binds to the ligand-binding domain of the EcR subunit.[1] This binding event triggers a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of transcription of the gene of interest.

Signaling Pathway of Ecdysone-Inducible System

Ecdysone_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25R_Inokosterone_cyto This compound 25R_Inokosterone_nuc This compound 25R_Inokosterone_cyto->25R_Inokosterone_nuc EcR_USP_cyto EcR/RXR Heterodimer EcR_USP_nuc EcR/RXR ERE Ecdysone Response Element Target_Gene Target Gene ERE->Target_Gene Activates Transcription mRNA mRNA Target_Gene->mRNA Transcription Protein Expressed Protein mRNA->Protein Translation 25R_Inokosterone_ext This compound (Inducer) 25R_Inokosterone_ext->25R_Inokosterone_cyto Enters Cell 25R_Inokosterone_nucEcR_USP_nuc 25R_Inokosterone_nucEcR_USP_nuc 25R_Inokosterone_nucEcR_USP_nuc->ERE Binds to Receptor

Caption: Mechanism of this compound induced protein expression.

Comparison with Alternative Inducible Systems

While the this compound system is highly effective, other inducible systems are also widely used. The most common alternative is the tetracycline-inducible (Tet-On/Tet-Off) system.

FeatureEcdysone-Inducible System (e.g., this compound)Tetracycline-Inducible System (Tet-On/Tet-Off)
Inducer Ecdysone analogs (e.g., Ponasterone A, Muristerone A, this compound)Tetracycline or its derivative, Doxycycline
Mechanism Ligand-activated transcription factor (EcR/RXR heterodimer) binds to a specific response element.A transactivator (tTA or rtTA) binds to the Tet-operator (TetO) in the promoter of the target gene.
Basal Expression Generally very low to negligible.Can sometimes exhibit higher basal expression ("leakiness"), though newer generations have improved this.[3]
Induction Level High levels of induction are achievable.High induction levels are also possible, with the Tet-On 3G system showing increased sensitivity to doxycycline.[4]
Inducer Effects Ecdysone analogs have minimal known pleiotropic effects in mammalian cells.Tetracycline and its analogs can have off-target effects, and some cell culture sera may contain tetracyclines.[5][6]
In Vivo Use Well-suited for in vivo studies due to the inert nature of the inducer in mammals.Also used in vivo, but potential for off-target effects of the inducer should be considered.

Note: Direct quantitative comparisons of induction levels via Western blot between this compound and other systems are not widely available in published literature. The potency of an inducer is often related to its binding affinity for the receptor. Ponasterone A, another ecdysone analog, has been shown to have a very high binding affinity (KD = 1.2 nM) for the EcR-USP complex.[7] While specific binding affinity data for this compound is less common, its efficacy as a phytoecdysone suggests a strong interaction with the receptor.

Experimental Protocol: Confirmation of Protein Expression by Western Blot

Following induction with this compound, it is crucial to confirm the expression and quantify the levels of the target protein. Western blotting is the standard method for this purpose.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow Start Induced Cell Culture Cell_Lysis 1. Sample Preparation: Cell Lysis & Protein Quantification Start->Cell_Lysis SDS_PAGE 2. SDS-PAGE: Protein Separation by Size Cell_Lysis->SDS_PAGE Transfer 3. Protein Transfer: Gel to Membrane (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 4. Blocking: Prevent Non-specific Antibody Binding Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation: Binds to Target Protein Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation: Binds to Primary Antibody (Enzyme-conjugated) Primary_Ab->Secondary_Ab Detection 7. Detection: Chemiluminescent/Fluorescent Signal Generation Secondary_Ab->Detection Analysis 8. Data Analysis: Densitometry and Quantification Detection->Analysis End Results Analysis->End

Caption: Step-by-step workflow for Western blot analysis.

Detailed Methodology
  • Sample Preparation:

    • Culture cells to the desired confluency and induce protein expression with the optimal concentration of this compound for the recommended duration.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).[8]

  • SDS-PAGE:

    • Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of total protein for each sample into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights.

    • Run the gel electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.[8]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.[9]

  • Blocking:

    • Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[8]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands using software like ImageJ. To ensure accurate quantification, normalize the band intensity of the target protein to a loading control (e.g., GAPDH, β-actin, or total protein stain).[10][11]

Quantitative Data Presentation

For a robust comparison, quantitative data from Western blots should be presented in a clear and structured format. Below is a template for presenting such data.

Table 1: Densitometric Analysis of Target Protein Expression

SampleInducerInducer Conc.Target Protein Band Intensity (Arbitrary Units)Loading Control Band Intensity (Arbitrary Units)Normalized Target Protein ExpressionFold Induction
1Uninduced01.0
2This compoundX µM
3Ponasterone AX µM
4Doxycycline (Tet-On)Y ng/mL

Normalized Target Protein Expression = (Target Protein Band Intensity) / (Loading Control Band Intensity) Fold Induction = (Normalized Expression of Induced Sample) / (Normalized Expression of Uninduced Sample)

Logical Relationship for Data Interpretation

Data_Interpretation Input Western Blot Image Densitometry Densitometry Analysis (e.g., ImageJ) Input->Densitometry Raw_Data Raw Band Intensities (Target & Loading Control) Densitometry->Raw_Data Normalization Normalization to Loading Control Raw_Data->Normalization Normalized_Data Normalized Protein Expression Normalization->Normalized_Data Comparison Comparison to Control (Fold Change Calculation) Normalized_Data->Comparison Conclusion Conclusion on Induction Efficiency Comparison->Conclusion

Caption: Flowchart for quantitative Western blot data analysis.

By following these protocols and comparative guidelines, researchers can effectively utilize the this compound inducible system and confidently validate the expression of their protein of interest using Western blotting, ensuring reliable and reproducible results for their research and development endeavors.

References

A Comparative Guide to 25R-Inokosterone and 20-hydroxyecdysone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of 25R-Inokosterone and 20-hydroxyecdysone (B1671079) (20E), tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate an objective evaluation of their respective performance, supported by available experimental data.

Introduction

20-hydroxyecdysone is the most common and widely studied phytoecdysteroid, known for its role as an insect molting hormone and its various pharmacological effects in mammals, including anabolic and adaptogenic properties.[1][2] Inokosterone is a structural analog of 20E, and like many ecdysteroids, it is investigated for its potential biological activities.[3][4] Both compounds share a similar steroidal backbone, suggesting the potential for overlapping biological functions. This guide aims to delineate the similarities and differences in their activities based on current scientific literature.

Quantitative Data Summary

Direct quantitative comparisons of the biological activity of this compound and 20-hydroxyecdysone are limited in publicly available research. However, data on their acute toxicity in mice provides a point of comparison.

ParameterThis compound20-hydroxyecdysoneReference
Oral LD50 (mice) >9 g/kg>9 g/kg[5]
Intraperitoneal LD50 (mice) 7.8 g/kg6.4 g/kg[5]

Note: The data for Inokosterone is not specified for the 25R isomer in the cited source, but it provides the best available comparison.

Signaling Pathways

The primary signaling pathway for ecdysteroids like 20-hydroxyecdysone in insects involves the activation of the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[6][7] While it is presumed that this compound acts through a similar mechanism, specific studies confirming this are scarce.

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell Ecdysteroid Ecdysteroid EcR EcR Ecdysteroid->EcR Binds EcR_USP_Complex EcR/USP Heterodimer EcR->EcR_USP_Complex Dimerizes with USP USP USP->EcR_USP_Complex ERE Ecdysone Response Element EcR_USP_Complex->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates

Ecdysteroid Signaling Pathway

In mammals, which lack the ecdysone receptor, 20-hydroxyecdysone is thought to exert its anabolic effects through pathways involving the estrogen receptor beta (ERβ) and by stimulating the PI3K/Akt signaling pathway.[1][5]

Experimental Protocols

Ecdysteroid Bioassay: Drosophila melanogaster BII Cell Bioassay

This bioassay is widely used to determine the ecdysteroid agonist and antagonist activities of test compounds.[8][9]

Methodology:

  • Cell Culture: Drosophila melanogaster BII cells are cultured in a suitable medium, such as Schneider's Drosophila Medium, supplemented with fetal bovine serum.

  • Assay Setup: Cells are seeded in microtiter plates and allowed to attach.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound or 20-hydroxyecdysone) or a known standard (e.g., 20-hydroxyecdysone). For antagonist assays, cells are co-treated with a fixed concentration of 20-hydroxyecdysone and varying concentrations of the test compound.

  • Incubation: The plates are incubated for a specific period (e.g., 48-72 hours) to allow for a cellular response.

  • Endpoint Measurement: The response, typically cell proliferation, is measured. This can be done using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for agonists and the IC50 (half-maximal inhibitory concentration) for antagonists.

Anabolic Activity Assay: C2C12 Myotube Hypertrophy Assay

This in vitro assay assesses the anabolic potential of compounds by measuring their effect on the size of muscle cells.[5][10]

Methodology:

  • Cell Culture and Differentiation: Murine C2C12 myoblasts are cultured in a growth medium until they reach confluence. The medium is then switched to a differentiation medium to induce the fusion of myoblasts into multinucleated myotubes.

  • Compound Treatment: Differentiated myotubes are treated with the test compounds (this compound or 20-hydroxyecdysone) at various concentrations. A vehicle control and a positive control (e.g., IGF-1) are included.

  • Incubation: The cells are incubated with the compounds for a defined period (e.g., 48-72 hours).

  • Imaging and Analysis: The myotubes are fixed and stained (e.g., with a myosin heavy chain antibody) to visualize their morphology. Images are captured using a microscope.

  • Quantification: The diameter of the myotubes is measured using image analysis software. The average myotube diameter for each treatment group is calculated and compared to the control groups to determine the hypertrophic effect.

Experimental_Workflow cluster_invitro In Vitro Bioassays Assay_Selection Select Bioassay (e.g., BII Cell Assay, C2C12 Assay) Cell_Culture Cell Culture & Seeding Assay_Selection->Cell_Culture Compound_Treatment Treatment with This compound or 20E Cell_Culture->Compound_Treatment Incubation Incubation Period Compound_Treatment->Incubation Endpoint Endpoint Measurement (e.g., Proliferation, Myotube Diameter) Incubation->Endpoint Data_Analysis Data Analysis (EC50/IC50, Statistical Comparison) Endpoint->Data_Analysis

General Experimental Workflow

Activity Comparison

Insect Molting Activity
Anabolic Activity

20-hydroxyecdysone has been shown to exhibit anabolic effects in mammals, promoting muscle protein synthesis and increasing muscle mass.[1] These effects are of significant interest for therapeutic and supplement applications. Studies on C2C12 myotubes have demonstrated that 20E can increase myotube diameter, an indicator of muscle cell growth.[5][10] While inokosterone is also considered to have anabolic properties, direct comparative studies with 20-hydroxyecdysone in standardized anabolic assays are lacking.

Conclusion

Both this compound and 20-hydroxyecdysone are phytoecdysteroids with potential biological activities. 20-hydroxyecdysone is a well-characterized compound with established roles in insect development and demonstrated anabolic effects in mammals. The available data on this compound is less comprehensive, particularly concerning direct quantitative comparisons of its biological potency against 20-hydroxyecdysone. The acute toxicity of inokosterone appears to be comparable to that of 20-hydroxyecdysone, with both showing low toxicity in mice.[5]

For researchers and drug development professionals, 20-hydroxyecdysone serves as a well-defined standard with a wealth of supporting data. This compound represents a promising analog, but further research is required to fully elucidate its activity profile and potency relative to 20-hydroxyecdysone. Future studies employing head-to-head comparisons in standardized bioassays, such as ecdysone receptor binding assays and in vitro and in vivo models of anabolism, are necessary to provide a definitive comparison of these two compounds.

References

A Comparative Analysis of 25R-Inokosterone and Ponasterone A: Ecdysone Receptor Agonists in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and physiological effects of two potent ecdysteroids: 25R-Inokosterone and Ponasterone A. This analysis is supported by experimental data to delineate their relative potencies and mechanisms of action.

This compound and Ponasterone A are naturally occurring phytoecdysteroids, a class of steroid hormones found in plants that exhibit potent biological activity in arthropods. They function as agonists of the ecdysone (B1671078) receptor (EcR), a nuclear receptor that plays a pivotal role in regulating key physiological processes such as molting and metamorphosis. Upon binding to the EcR, these compounds trigger a cascade of gene expression that ultimately leads to the shedding of the old cuticle and the formation of a new one. The comparative efficacy of these two compounds is of significant interest for both basic research into insect endocrinology and the development of novel insecticides.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data comparing the biological activities of this compound and Ponasterone A. The data is derived from a competitive radioligand binding assay, a standard method for determining the affinity of a ligand for its receptor.

CompoundIC50 (M) in Sf-9 Cells[1]Relative Potency Ranking[1]
Ponasterone AData not explicitly stated>
This compoundData not explicitly stated<

Note: While the exact IC50 values were not provided in the cited abstract, the study clearly indicates that Ponasterone A has a higher binding affinity (lower IC50) for the ecdysone receptor in Sf-9 cells compared to Inokosterone.

Ecdysteroid Signaling Pathway

Ecdysteroids exert their effects by binding to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP). This ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.

Ecdysteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysteroid This compound or Ponasterone A EcR_USP_inactive EcR/USP Complex (Inactive) Ecdysteroid->EcR_USP_inactive Binding EcR_USP_active Ecdysteroid-EcR/USP Complex (Active) EcR_USP_inactive->EcR_USP_active Activation & Nuclear Translocation EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to Target_Gene Target Gene EcRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Proteins for Molting & Metamorphosis mRNA->Protein Translation

Caption: The ecdysteroid signaling pathway.

Experimental Methodologies

Competitive Radioligand Binding Assay

This assay is designed to determine the relative binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]Ponasterone A) for binding to the ecdysone receptor.

1. Receptor Preparation:

  • Spodoptera frugiperda (Sf-9) insect cells are cultured and harvested.

  • A crude nuclear extract containing the ecdysone receptor is prepared by cell lysis and centrifugation. The protein concentration of the extract is determined using a standard protein assay.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of the radiolabeled ligand, [³H]Ponasterone A, is added to each well.

  • A range of concentrations of the unlabeled competitor compounds (this compound and Ponasterone A) are added to the wells.

  • The nuclear extract containing the ecdysone receptor is then added to each well.

  • The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Data Analysis:

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

  • The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve. A lower IC50 value indicates a higher binding affinity.

Experimental_Workflow_Binding_Assay A 1. Prepare Sf-9 Cell Nuclear Extract D 4. Add Nuclear Extract & Incubate A->D B 2. Add [3H]Ponasterone A (Radioligand) B->D C 3. Add Unlabeled Competitor (this compound or Ponasterone A) C->D E 5. Separate Bound & Free Ligand via Filtration D->E F 6. Quantify Radioactivity E->F G 7. Determine IC50 Value F->G

Caption: Workflow for the competitive radioligand binding assay.

Comparative Logic

The comparative analysis of this compound and Ponasterone A hinges on their differential interaction with the ecdysone receptor, which dictates their downstream biological effects.

Comparative_Logic Start Start: Compare this compound and Ponasterone A Binding_Affinity Assess Binding Affinity to EcR (Competitive Binding Assay) Start->Binding_Affinity PonA_Higher Ponasterone A has Higher Affinity Binding_Affinity->PonA_Higher Result Inokosterone_Higher This compound has Higher Affinity (Less Likely) Binding_Affinity->Inokosterone_Higher Transcriptional_Activation Measure Transcriptional Activation (Reporter Gene Assay) PonA_Higher->Transcriptional_Activation PonA_More_Potent Ponasterone A is a More Potent Activator Transcriptional_Activation->PonA_More_Potent Expected Result Inokosterone_More_Potent This compound is a More Potent Activator (Less Likely) Transcriptional_Activation->Inokosterone_More_Potent In_Vivo_Effect Evaluate In Vivo Effects (Molting Induction Assay) PonA_More_Potent->In_Vivo_Effect PonA_More_Effective Ponasterone A is More Effective at Inducing Molting In_Vivo_Effect->PonA_More_Effective Expected Result Inokosterone_More_Effective This compound is More Effective (Less Likely) In_Vivo_Effect->Inokosterone_More_Effective Conclusion Conclusion: Ponasterone A is a more potent ecdysone receptor agonist than this compound PonA_More_Effective->Conclusion

Caption: Logical flow for comparing the two ecdysteroids.

References

A Comparative Analysis of 25R-Inokosterone and Tebufenozide as Ecdysone Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phytoecdysteroid 25R-Inokosterone and the non-steroidal ecdysone (B1671078) agonist tebufenozide (B1682728). The information is curated for researchers in entomology, endocrinology, and pesticide development to facilitate informed decisions in experimental design and compound selection. While direct comparative studies with standardized methodologies are limited, this guide synthesizes available data to draw meaningful comparisons.

Introduction to Ecdysone Agonists

Ecdysone agonists are compounds that mimic the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). They bind to and activate the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This activation triggers a cascade of gene expression leading to premature and incomplete molting, ultimately resulting in insect mortality.[1] These compounds are highly valued for their insect-specific mode of action, which translates to low toxicity in vertebrates and other non-target organisms.[2]

This compound is a naturally occurring phytoecdysteroid found in various plants.[3] Plants produce these compounds as a defense mechanism against herbivorous insects.[4][5] As a steroidal agonist, its chemical structure is similar to the endogenous insect hormone 20E.

Tebufenozide is a synthetic, non-steroidal ecdysone agonist belonging to the bisacylhydrazine class of insecticides.[1] It was one of the first compounds in this class to be commercialized and is known for its high specificity towards lepidopteran pests.[2][6]

Mechanism of Action: A Shared Target, Different Interactions

Both this compound and tebufenozide exert their insecticidal effects by activating the EcR/USP heterodimer. Upon binding, the receptor complex undergoes a conformational change, leading to the recruitment of coactivators and the initiation of transcription of ecdysone-responsive genes. This untimely activation of the molting process is lethal to the insect.

While the ultimate target is the same, the structural differences between the steroidal this compound and the non-steroidal tebufenozide result in different binding modes within the ligand-binding pocket of the EcR.

cluster_ligand Ecdysone Agonists cluster_receptor Receptor Complex cluster_downstream Downstream Effects This compound This compound EcR_USP EcR/USP Heterodimer This compound->EcR_USP Binds to LBP Tebufenozide Tebufenozide Tebufenozide->EcR_USP Binds to LBP Gene_Expression Activation of Ecdysone-Responsive Genes EcR_USP->Gene_Expression Initiates Transcription Molting Premature & Lethal Molting Gene_Expression->Molting

Fig. 1: Ecdysone Agonist Signaling Pathway

Quantitative Performance Comparison

Direct comparative data for this compound and tebufenozide from the same experimental systems are scarce in published literature. The following tables summarize typical performance characteristics based on available data for tebufenozide and representative data for phytoecdysteroids. It is important to note that the binding affinity and potency of phytoecdysteroids can vary.

Table 1: In Vitro Activity - Ecdysone Receptor Activation

CompoundChemical ClassTarget ReceptorAssay TypeTypical EC50
This compound Phytoecdysteroid (Steroidal)EcR/USPReporter Gene AssayNot widely reported
Tebufenozide Bisacylhydrazine (Non-steroidal)EcR/USPReporter Gene Assay~1 nM (in Bm5 cells)[7]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: In Vitro Binding Affinity

CompoundTarget ReceptorAssay TypeTypical Kd
This compound EcR/USPCompetitive BindingNot reported for EcR
Tebufenozide EcR/USPCompetitive BindingLow nM range

Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a receptor. A lower Kd indicates a higher binding affinity.

Table 3: In Vivo Insecticidal Activity

CompoundPrimary Target Insect OrdersMode of Action
This compound Broad (Lepidoptera, Coleoptera, etc.)Molting disruption, antifeedant[5]
Tebufenozide Lepidoptera (High Specificity)Molting disruption[2][6]

Experimental Protocols

To aid researchers in designing comparative studies, the following are detailed methodologies for key experiments used to evaluate ecdysone agonists.

Ecdysone Receptor-Responsive Reporter Gene Assay

This assay quantifies the ability of a compound to activate the ecdysone receptor and drive the expression of a reporter gene (e.g., luciferase or β-galactosidase).

Objective: To determine the EC50 value of a test compound for the activation of the EcR.

Materials:

  • Insect cell line (e.g., Spodoptera frugiperda Sf9 or Bombyx mori Bm5) or a mammalian cell line (e.g., HEK293T) for heterologous expression.[7][8]

  • Expression plasmids for EcR and USP from the insect of interest.

  • A reporter plasmid containing an ecdysone response element (EcRE) upstream of a luciferase or lacZ gene.

  • Cell culture medium and supplements.

  • Transfection reagent.

  • Test compounds (this compound, tebufenozide) dissolved in a suitable solvent (e.g., DMSO).

  • Luciferase assay reagent or β-galactosidase substrate.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture cells to an appropriate confluency.

    • Co-transfect the cells with the EcR, USP, and EcRE-reporter plasmids using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Add the diluted compounds to the transfected cells. Include a vehicle control (solvent only) and a positive control (e.g., 20E).

    • Incubate for a defined period (e.g., 24 hours).

  • Reporter Gene Assay:

    • Lyse the cells to release the cellular contents.

    • Add the appropriate substrate for the reporter enzyme (luciferin for luciferase, ONPG for β-galactosidase).

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the reporter activity to a measure of cell viability if necessary.

    • Plot the normalized reporter activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cell_Culture Culture & Transfect Cells (EcR, USP, Reporter) Compound_Treatment Treat with Test Compounds Cell_Culture->Compound_Treatment Incubation Incubate (e.g., 24h) Compound_Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Substrate_Addition Add Reporter Substrate Cell_Lysis->Substrate_Addition Measurement Measure Signal (Luminescence/Absorbance) Substrate_Addition->Measurement Data_Analysis Calculate EC50 Measurement->Data_Analysis

References

Assessing the Specificity of 25R-Inokosterone for the Ecdysone Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 25R-Inokosterone's specificity for the ecdysone (B1671078) receptor (EcR), a key target in insect endocrinology and a potential avenue for the development of novel insecticides. By examining its performance against other well-known EcR agonists, this document aims to provide researchers with the necessary data and protocols to evaluate this compound for their specific applications.

Executive Summary

The ecdysone receptor (EcR) is a nuclear receptor that plays a pivotal role in regulating insect molting, development, and reproduction.[1][2][3][4] Activation of EcR by its natural ligand, 20-hydroxyecdysone (B1671079) (20E), or other agonists, triggers a cascade of gene expression leading to these physiological processes.[1][4] Phytoecdysteroids, such as this compound, are plant-derived compounds that can mimic the action of insect molting hormones.[5][6] Assessing the binding affinity and specificity of these compounds is crucial for understanding their biological activity and potential as selective insecticides.

Comparative Biological Activity of Ecdysone Receptor Agonists

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several ecdysteroids, including Inokosterone, obtained from a competitive binding assay using intact Sf-9 (Spodoptera frugiperda) cells and [3H]ponasterone A as the radioligand. Lower IC50 values indicate a higher potency in displacing the radioligand and thus, a stronger interaction with the ecdysone receptor.

CompoundIC50 (M)Relative Potency Ranking
Ponasterone A5.0 x 10-81
20-Hydroxyecdysone1.1 x 10-72
Makisterone A2.5 x 10-73
Inokosterone ≥ 2.5 x 10-7 ~3
Ecdysone1.0 x 10-64

Data sourced from a study on the inhibition of [3H]ponasterone A binding in intact Sf-9 cells. The ranking is based on the reported IC50 values, where a lower value signifies higher potency.[7] It is important to note that this study did not differentiate between the 25R and 25S isomers of inokosterone.

Experimental Protocols

To provide a comprehensive understanding of how the specificity of compounds like this compound is determined, two key experimental methodologies are detailed below: the Competitive Binding Assay and the Reporter Gene Assay.

Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the ecdysone receptor.

Objective: To determine the concentration of a test compound (e.g., this compound) required to inhibit 50% of the specific binding of a radiolabeled ecdysteroid (e.g., [3H]ponasterone A) to the ecdysone receptor.

Materials:

  • Receptor Source: Intact insect cells (e.g., Sf-9) or purified EcR/USP heterodimer.

  • Radioligand: A high-affinity radiolabeled ecdysteroid, such as [3H]ponasterone A.

  • Test Compounds: this compound and other ecdysteroids for comparison, dissolved in an appropriate solvent (e.g., ethanol (B145695) or DMSO).

  • Assay Buffer: Appropriate buffer to maintain protein stability and binding (e.g., Tris-HCl with additives).

  • Scintillation Fluid and Counter: For detection of radioactivity.

  • Glass Fiber Filters: To separate bound from unbound radioligand.

Procedure:

  • Preparation of Receptor: Culture and harvest insect cells (e.g., Sf-9) or purify the EcR/USP protein complex.

  • Incubation: In reaction tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control tubes with no test compound (total binding) and tubes with a large excess of unlabeled ligand (non-specific binding).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.

Caption: Workflow of a Competitive Binding Assay.

Reporter Gene Assay

This cell-based assay measures the functional response of a cell to an ecdysone receptor agonist. It relies on a genetically modified cell line that expresses the ecdysone receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ecdysone-responsive promoter.

Objective: To determine the concentration of a test compound that elicits a half-maximal response of the reporter gene (EC50 value).

Materials:

  • Reporter Cell Line: An insect or mammalian cell line stably transfected with plasmids for the ecdysone receptor (EcR), its heterodimeric partner Ultraspiracle (USP), and a reporter gene construct.

  • Cell Culture Medium and Reagents.

  • Test Compounds: this compound and other agonists.

  • Lysis Buffer and Substrate for the Reporter Enzyme.

  • Luminometer or Spectrophotometer.

Procedure:

  • Cell Seeding: Plate the reporter cells in a multi-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (solvent only).

  • Incubation: Incubate the cells for a specific period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Lyse the cells to release the reporter enzyme.

  • Signal Detection: Add the appropriate substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or absorbance).

  • Data Analysis: Normalize the reporter activity to a control (e.g., cell viability assay) if necessary. Plot the reporter gene activity against the logarithm of the test compound concentration. The EC50 value is determined from the resulting dose-response curve.

Ecdysone Receptor Signaling Pathway

The binding of an agonist like this compound to the ecdysone receptor initiates a cascade of molecular events that ultimately leads to a physiological response in the insect.

G Agonist Ecdysone Agonist (e.g., this compound) EcR_USP EcR/USP Heterodimer (Inactive) Agonist->EcR_USP Binds to EcR Active_Complex Agonist-EcR-USP Complex (Active) EcR_USP->Active_Complex Conformational Change EcRE Ecdysone Response Element (on DNA) Active_Complex->EcRE Binds to DNA Transcription Gene Transcription EcRE->Transcription Initiates Response Physiological Response (Molting, Development) Transcription->Response Leads to

Caption: Ecdysone Receptor Signaling Pathway.

Conclusion

The available data from competitive binding assays indicates that inokosterone possesses a significant affinity for the ecdysone receptor, with a potency comparable to that of the major insect molting hormone, 20-hydroxyecdysone.[7] This suggests that this compound is a potent agonist of the ecdysone receptor. However, to fully assess its specificity, further studies are warranted. Specifically, determining the Ki or Kd values for this compound against ecdysone receptors from a variety of insect orders (e.g., Lepidoptera, Diptera, Coleoptera) would provide a more precise and quantitative measure of its binding affinity and selectivity. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. This information is critical for the rational design and development of new, species-specific insect control agents.

References

Evaluating the Binding Affinity of 25R-Inokosterone to the EcR/USP Heterodimer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the binding affinity of 25R-Inokosterone to the ecdysone (B1671078) receptor/ultraspiracle protein (EcR/USP) heterodimer, the key receptor complex in insect molting and metamorphosis. The data presented is intended to inform research and development in areas such as insecticide design and endocrinology.

Comparative Binding Affinity of this compound and Other Ecdysteroids

A competitive radioligand binding assay is a standard in vitro method to determine the affinity of a compound for a receptor. In this assay, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]ponasterone A) is allowed to bind to the receptor in the presence of varying concentrations of an unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. A lower IC50 value indicates a higher binding affinity.

The following table summarizes the ecdysteroid receptor (EcR) binding affinities of this compound and other relevant ecdysteroids, as determined by a competitive radioligand binding assay using the ligand-binding domains of the fruit fly, Drosophila melanogaster (DmEcR/USP), and the cotton bollworm, Helicoverpa armigera (HaEcR/USP).[1][2]

CompoundDmEcR/USP IC50 (nM)HaEcR/USP IC50 (nM)
Ponasterone A28.1 ± 3.115.3 ± 1.8
20-Hydroxyecdysone438 ± 52267 ± 33
Inokosterone 117 ± 14 89.6 ± 9.7
Makisterone A256 ± 29188 ± 21
Ecdysone>10000>10000

Data presented as mean ± standard error of the mean (SEM).

Ecdysone Signaling Pathway

The ecdysone signaling pathway is initiated when an active ecdysteroid, such as 20-hydroxyecdysone, binds to the EcR subunit of the EcR/USP heterodimer. This binding event induces a conformational change in the receptor complex, leading to its binding to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This, in turn, recruits coactivator proteins and initiates the transcription of genes involved in molting, metamorphosis, and other developmental processes.

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysteroid Ecdysteroid Active_Complex Active EcR/USP/Ecdysteroid Complex Ecdysteroid->Active_Complex Binds EcR EcR EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP USP USP->EcR_USP EcR_USP->Active_Complex Activation EcRE Ecdysone Response Element (EcRE) Active_Complex->EcRE Binds Target_Gene Target Gene EcRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Biological_Response Molting & Metamorphosis Proteins->Biological_Response Leads to

Caption: The ecdysone signaling pathway, from hormone binding to biological response.

Experimental Protocols

Competitive Radioligand Binding Assay for EcR/USP

This protocol outlines the steps for a competitive radioligand binding assay to determine the IC50 value of a test compound for the EcR/USP heterodimer.

1. Materials:

  • Receptor Source: Purified ligand-binding domains (LBDs) of EcR and USP expressed in a suitable system (e.g., E. coli or insect cells).

  • Radioligand: [³H]ponasterone A (specific activity ~80-100 Ci/mmol).

  • Test Compound: this compound and other ecdysteroids for comparison.

  • Binding Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂ (e.g., 5 mM), and a protein stabilizing agent (e.g., 0.1% BSA).

  • Wash Buffer: Ice-cold binding buffer.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.

  • 96-well Filter Plates: Glass fiber filter plates (e.g., Whatman GF/B) pre-treated with a blocking agent (e.g., 0.3% polyethylenimine) to reduce non-specific binding.

  • Apparatus: Microplate scintillation counter, vacuum filtration manifold, multi-channel pipette.

2. Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare serial dilutions of test compounds D Add buffer, receptor mix, [3H]ponasterone A, and test compound to wells A->D B Prepare receptor mix (EcR/USP LBDs) B->D C Prepare radioligand solution ([3H]ponasterone A) C->D E Incubate to reach equilibrium (e.g., 2-4 hours at 27°C) D->E F Separate bound from free ligand by vacuum filtration E->F G Wash filters with ice-cold wash buffer F->G H Dry filters and add scintillation cocktail G->H I Measure radioactivity (cpm) in a scintillation counter H->I J Plot % inhibition vs. log[test compound] I->J K Calculate IC50 value using non-linear regression J->K

Caption: Workflow for a competitive radioligand binding assay.

3. Procedure:

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Binding buffer, EcR/USP receptor solution, and [³H]ponasterone A.

    • Non-specific Binding: Binding buffer, EcR/USP receptor solution, [³H]ponasterone A, and a saturating concentration of unlabeled ponasterone A (e.g., 10 µM).

    • Competitive Binding: Binding buffer, EcR/USP receptor solution, [³H]ponasterone A, and serial dilutions of the test compound (e.g., this compound).

  • Incubation: Incubate the plate at 27°C for 2-4 hours to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration of the reaction mixtures through the pre-treated glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percentage of specific binding inhibited compared to the control (no test compound).

  • Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate Ki (optional): The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Validating the Specificity of 25R-Inokosterone: A Comparative Guide to Off-Target Effect Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the target specificity of 25R-Inokosterone, a naturally occurring phytoecdysteroid. Ensuring a compound's selectivity is paramount in drug development to minimize off-target effects and predict potential toxicity. This document outlines the presumed primary target of this compound, details key experimental protocols for assessing its off-target profile, and presents a comparative structure for evaluating its performance against other compounds.

Primary Target of this compound: The Ecdysone (B1671078) Receptor

Like other ecdysteroids, the primary molecular target of this compound is presumed to be the Ecdysone Receptor (EcR), a nuclear receptor that plays a crucial role in insect development.[1] In arthropods, EcR forms a heterodimer with the Ultraspiracle protein (USP) to regulate the transcription of target genes involved in molting and metamorphosis.[1][2] While the effects of phytoecdysteroids in mammals are still under investigation, understanding the interaction with the primary arthropod target is the first step in characterizing specificity.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25R_Inokosterone This compound EcR_USP_complex Inactive EcR-USP Complex 25R_Inokosterone->EcR_USP_complex Binds to EcR subunit EcR Ecdysone Receptor (EcR) EcR->EcR_USP_complex USP Ultraspiracle (USP) USP->EcR_USP_complex Active_Complex Active Ligand-EcR-USP Complex EcR_USP_complex->Active_Complex Conformational Change & Nuclear Translocation EcRE Ecdysone Response Element (EcRE) Active_Complex->EcRE Binds to DNA Gene_Transcription Target Gene Transcription EcRE->Gene_Transcription Initiates

Caption: Presumed signaling pathway of this compound via the Ecdysone Receptor.

Comparative Analysis of Target Specificity

A crucial aspect of preclinical evaluation is to compare the binding profile of a lead compound against other relevant molecules. The following table provides a template for summarizing key quantitative data from various off-target assessment assays. For illustrative purposes, hypothetical data for this compound is presented alongside other ecdysteroids and a common kinase inhibitor.

CompoundPrimary TargetEcR Binding Affinity (Kd, nM)Kinase Inhibition (IC50, µM) - Example Kinase (e.g., PIM1)Off-Target Hits (>50% inhibition @ 10 µM) in a Broad Panel
This compound Ecdysone Receptor (EcR)[Insert Experimental Value][Insert Experimental Value][Insert Number of Hits]
20-HydroxyecdysoneEcdysone Receptor (EcR)[Insert Experimental Value][Insert Experimental Value][Insert Number of Hits]
Ponasterone AEcdysone Receptor (EcR)1.2[3]Not ReportedNot Reported
StaurosporineMultiple KinasesNot Applicable0.006>200

Key Experimental Protocols for Validating Specificity

To populate the comparative table and rigorously assess the off-target profile of this compound, the following experimental approaches are recommended.

Ecdysone Receptor Competitive Binding Assay

This assay quantifies the binding affinity of this compound to its primary target, the Ecdysone Receptor, by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Receptor Preparation: Express and purify the ligand-binding domains (LBDs) of the Ecdysone Receptor (EcR) and its heterodimeric partner, Ultraspiracle (USP).[2]

  • Radioligand: Utilize a high-affinity radiolabeled ecdysteroid, such as [³H]-Ponasterone A, as the tracer.

  • Competitive Binding: Incubate a constant concentration of the purified EcR/USP complex and the radioligand with increasing concentrations of unlabeled this compound.

  • Separation: Separate the receptor-bound from free radioligand using a method such as filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that displaces 50% of the radioligand) and subsequently the dissociation constant (Kd) using the Cheng-Prusoff equation.

Start Start Prepare_Reagents Prepare EcR/USP Complex, [³H]-Ponasterone A, and This compound dilutions Start->Prepare_Reagents Incubation Incubate Reagents Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand (Glass Fiber Filtration) Incubation->Filtration Scintillation Quantify Bound Radioactivity (Scintillation Counting) Filtration->Scintillation Analysis Calculate IC50 and Kd Scintillation->Analysis End End Analysis->End

Caption: Workflow for an Ecdysone Receptor competitive binding assay.

In Vitro Kinase Inhibitor Profiling

Protein kinases are a large family of enzymes that are common off-targets for many drugs. Profiling this compound against a panel of kinases is a critical step in de-risking it for further development.

Methodology:

  • Kinase Panel Selection: Choose a diverse panel of recombinant human kinases representing different branches of the kinome. Commercial services often offer panels of over 300 kinases.

  • Assay Format: A common format is a radiometric assay using [γ-³³P]-ATP or a fluorescence-based assay that detects ATP consumption (e.g., ADP-Glo™).[4]

  • Screening: Perform an initial screen of this compound at a single high concentration (e.g., 10 µM) against the entire kinase panel.

  • Hit Confirmation: For any kinases showing significant inhibition (e.g., >50%), perform a dose-response analysis by incubating the kinase with a range of this compound concentrations.

  • Data Analysis: Calculate the IC50 value for each confirmed "hit" by plotting the percent kinase activity against the log of the inhibitor concentration.

Start Start Single_Dose_Screen Single-Dose Screen of this compound against a Broad Kinase Panel Start->Single_Dose_Screen Identify_Hits Identify Kinases with Significant Inhibition Single_Dose_Screen->Identify_Hits Dose_Response Perform Dose-Response Assay for Each Hit Identify_Hits->Dose_Response Hits Found No_Hits No Significant Hits Identify_Hits->No_Hits No Hits Calculate_IC50 Calculate IC50 Values Dose_Response->Calculate_IC50 End End Calculate_IC50->End No_Hits->End

Caption: Workflow for in vitro kinase inhibitor profiling.

Broad Off-Target Screening Platforms

For a more comprehensive assessment, cell-based microarray technologies can be employed. These platforms screen a test compound against a large library of human plasma membrane and secreted proteins expressed in their native cellular environment. This approach can identify biologically relevant off-target binding that may predict unexpected toxicity.[5]

Conclusion

While this compound is presumed to act primarily through the Ecdysone Receptor, rigorous experimental validation is essential to confirm its specificity and rule out potential off-target effects. A systematic approach, beginning with quantifying its affinity for the primary target and followed by broad profiling against common off-target classes like protein kinases, is crucial. The methodologies and comparative framework presented in this guide provide a robust strategy for researchers and drug developers to thoroughly characterize the selectivity profile of this compound, thereby enabling a more informed assessment of its therapeutic potential and safety.

References

A Comparative Study of 25R-Inokosterone and its 25S-Epimer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance with Supporting Experimental Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 25R-Inokosterone and its 25S-epimer, two stereoisomers of the phytoecdysteroid inokosterone. Phytoecdysteroids are plant-derived compounds that are structurally similar to insect molting hormones and have garnered significant interest for their diverse biological activities, including potential applications in agriculture and medicine.

Disclaimer: Direct comparative studies with quantitative data on the biological activities of this compound and its 25S-epimer are limited in publicly available scientific literature. This guide presents the available data and provides detailed, representative experimental protocols for assays that could be employed for a direct comparison.

Introduction to this compound and 25S-Inokosterone

This compound and 25S-Inokosterone are naturally occurring C-25 epimers of inokosterone, a polyhydroxylated steroid.[1][2] They have been isolated from various plant sources, notably from the roots of Achyranthes bidentata Blume, a plant used in traditional medicine.[1][2] The stereochemistry at the C-25 position is the only structural difference between these two molecules, yet this subtle variation can lead to significant differences in their biological activities.

Comparative Biological Activity

While comprehensive comparative data is scarce, one study has suggested a differential effect of the two epimers on the mycelial growth of phytopathogenic fungi.

Antifungal Activity

A study investigating the effects of various phytoecdysteroids on the mycelial growth of Fusarium oxysporum and Fusarium solani indicated that both this compound and 25S-Inokosterone, along with β-ecdysterone, exhibit inhibitory effects. The visual data from this study is summarized below.

Table 1: Comparative Antifungal Activity of Inokosterone Epimers

CompoundTarget FungusObserved Mycelial Growth Inhibition (Qualitative)
This compound Fusarium oxysporumModerate Inhibition
Fusarium solaniModerate Inhibition
25S-Inokosterone Fusarium oxysporumSlight Inhibition
Fusarium solaniSlight Inhibition

Note: This qualitative assessment is based on the visual representation from a single study. Quantitative data on percentage inhibition was not available.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of bioactive compounds. The following are representative protocols for key assays relevant to the biological activities of ecdysteroids.

Fungal Mycelial Growth Inhibition Assay

This assay is used to determine the antifungal activity of compounds by measuring their effect on the radial growth of a fungal colony.

a. Materials:

  • Pure cultures of Fusarium oxysporum and Fusarium solani

  • Potato Dextrose Agar (PDA) medium

  • This compound and 25S-Inokosterone

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

b. Protocol:

  • Prepare PDA medium and sterilize by autoclaving.

  • Allow the medium to cool to approximately 45-50°C and add the test compounds (this compound and 25S-Inokosterone) to achieve desired final concentrations. The compounds should be dissolved in a minimal amount of DMSO. A control plate containing only DMSO should also be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each Petri dish with a 5 mm mycelial plug taken from the edge of a 7-day-old culture of the test fungus.

  • Incubate the plates at 25 ± 2°C in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Insect Molting Hormone Activity Bioassay (Ligation Assay)

This bioassay assesses the ability of a compound to induce molting in ligated insect larvae, which are deficient in their endogenous molting hormone.

a. Materials:

  • Late last-instar larvae of a suitable insect species (e.g., Galleria mellonella or Tenebrio molitor)

  • This compound and 25S-Inokosterone

  • Ethanol or another suitable solvent

  • Micro-syringe

  • Fine thread for ligation

  • Incubator

b. Protocol:

  • Select uniformly sized late last-instar larvae.

  • Ligate the larvae behind the prothoracic glands using a fine thread. This prevents the natural release of molting hormone into the posterior part of the body.

  • After 24 hours, discard any larvae that have already molted.

  • Prepare serial dilutions of this compound and 25S-Inokosterone in the chosen solvent.

  • Inject a small, fixed volume (e.g., 1-2 µL) of each dilution into the ligated posterior portion of the larvae. A control group should be injected with the solvent only.

  • Incubate the treated larvae at an appropriate temperature and humidity.

  • Observe the larvae daily for signs of molting (e.g., apolysis, ecdysis) for a period of 5-7 days.

  • Record the number of larvae that successfully molt in each treatment group.

  • The activity of the compounds can be expressed as the effective dose for 50% response (ED50), which is the concentration required to induce molting in 50% of the treated larvae.

Ecdysone (B1671078) Receptor (EcR) Binding Assay

This in vitro assay measures the binding affinity of a compound to the ecdysone receptor, the primary target of molting hormones.

a. Materials:

  • Recombinant ecdysone receptor (EcR) and its heterodimeric partner Ultraspiracle (USP)

  • Radiolabeled ecdysteroid (e.g., [³H]Ponasterone A)

  • This compound and 25S-Inokosterone

  • Binding buffer (e.g., Tris-HCl buffer with additives like glycerol, DTT, and protease inhibitors)

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

b. Protocol:

  • Prepare a reaction mixture containing the EcR/USP heterodimer, the radiolabeled ecdysteroid at a fixed concentration, and varying concentrations of the unlabeled test compounds (this compound and 25S-Inokosterone).

  • Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with cold binding buffer to remove any non-specifically bound radioactivity.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • The binding affinity of the test compounds is determined by their ability to compete with the radiolabeled ligand for binding to the receptor. The data is used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Signaling Pathways

Ecdysteroids exert their effects primarily through the ecdysone signaling pathway, which involves a cascade of gene activation.

Ecdysteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysteroid Ecdysteroid EcR EcR Ecdysteroid->EcR Binds EcR_USP_inactive EcR/USP (inactive) EcR->EcR_USP_inactive USP USP USP->EcR_USP_inactive EcR_USP_active Ecdysteroid-EcR/USP (active complex) EcR_USP_inactive->EcR_USP_active Conformational Change EcRE Ecdysone Response Element EcR_USP_active->EcRE Binds to DNA Early_Genes Early Gene Transcription EcRE->Early_Genes Late_Genes Late Gene Transcription Early_Genes->Late_Genes Regulates Biological_Response Biological Response (e.g., Molting) Late_Genes->Biological_Response

Caption: The canonical ecdysteroid signaling pathway.

The binding of an ecdysteroid to the Ecdysone Receptor (EcR) triggers its heterodimerization with Ultraspiracle (USP). This active complex then translocates to the nucleus and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes. This binding initiates a transcriptional cascade, starting with the activation of "early genes," which in turn regulate the expression of "late genes," ultimately leading to a coordinated biological response such as molting and metamorphosis.

Experimental Workflow for Comparative Analysis

A logical workflow for a comparative study of this compound and 25S-Inokosterone would involve a series of tiered assays.

Comparative_Workflow Start Isolation & Purification of 25R and 25S Epimers In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assay) Start->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., Gene Expression Analysis) In_Vitro_Screening->Cell_Based_Assays In_Vivo_Assays In Vivo Bioassays (e.g., Insect Ligation Assay, Antifungal Assay) Cell_Based_Assays->In_Vivo_Assays Data_Analysis Comparative Data Analysis (IC50, ED50, etc.) In_Vivo_Assays->Data_Analysis Conclusion Conclusion on Differential Activity Data_Analysis->Conclusion

Caption: A workflow for comparing the bioactivity of the epimers.

Conclusion

This compound and its 25S-epimer represent an interesting pair of stereoisomers with potential for differential biological activities. While current literature lacks extensive direct comparative studies, the provided experimental protocols and workflows offer a robust framework for researchers to conduct such investigations. Further research is warranted to fully elucidate the structure-activity relationship of these compounds and to explore their potential applications in various fields.

References

A Head-to-Head Battle of Inducible Gene Expression: 25R-Inokosterone vs. Doxycycline Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of inducible gene expression, selecting the optimal system is paramount for robust and reliable experimental outcomes. This guide provides a comprehensive comparison of the ecdysone-based 25R-Inokosterone system and the well-established doxycycline-inducible (Tet-On/Tet-Off) systems. We delve into their mechanisms of action, present available performance data, and provide detailed experimental protocols to aid in your decision-making process.

The ability to precisely control the timing and level of gene expression is a cornerstone of modern biological research. Inducible systems, which allow for the activation or suppression of a gene of interest in response to a small molecule inducer, have become indispensable tools. While the doxycycline-inducible system has long been a workhorse in the field, alternative systems, such as the ecdysone (B1671078) receptor-based platform activated by ecdysteroids like this compound, offer distinct advantages.

Performance Benchmarking: A Data-Driven Comparison

A direct quantitative comparison between the this compound and doxycycline-inducible systems reveals differences in key performance metrics such as basal expression (leakiness) and the maximal level of induction. While direct head-to-head studies using this compound are limited, data from studies using other potent ecdysteroids like muristerone A and ponasterone A provide a valuable proxy for the performance of the ecdysone-based system.

FeatureThis compound (Ecdysone) System (with Muristerone A/Ponasterone A as inducer)Doxycycline (B596269) (Tet-On) System
Basal Expression Level Generally lower, offering tighter control and minimal off-target effects in the uninduced state.Can exhibit higher basal expression, which may be a concern for toxic or dose-sensitive genes.
Induction Level Capable of achieving very high induction levels, often exceeding 1,000-fold.Strong induction levels, typically in the range of 100 to 1,000-fold.
Inducer Cytotoxicity Ecdysteroids like muristerone A have shown no significant toxicity across various cell lines.[1]Doxycycline has been observed to induce cell death in select cancer and primary cell lines.[1]
Inducer Specificity Ecdysteroids are insect hormones and are considered orthogonal to mammalian systems, minimizing off-target effects.Doxycycline, an antibiotic, can have off-target effects on mitochondrial protein synthesis.
In Vivo Applications The lipophilic nature of some ecdysteroids allows for efficient penetration of tissues, including the brain.Doxycycline is widely used in vivo, but its antibiotic properties can impact gut microbiota.

Unveiling the Mechanisms: Signaling Pathways

The distinct performance characteristics of these two systems stem from their fundamentally different signaling pathways.

This compound (Ecdysone) Inducible System

The ecdysone-inducible system is based on the insect molting hormone receptor. In mammalian cells, a modified ecdysone receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR), are introduced. In the absence of an ecdysteroid inducer like this compound, the EcR-RXR heterodimer binds to an ecdysone response element (EcRE) in the promoter of the target gene, often actively repressing its transcription. The introduction of this compound triggers a conformational change in the EcR, leading to the recruitment of co-activators and robust transcriptional activation of the gene of interest.

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm EcR Ecdysone Receptor (EcR) EcRE Ecdysone Response Element (EcRE) EcR->EcRE binds RXR Retinoid X Receptor (RXR) RXR->EcRE binds TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Inokosterone This compound Inokosterone->EcR enters cell and nucleus

This compound (Ecdysone) Signaling Pathway
Doxycycline-Inducible (Tet-On) System

The doxycycline-inducible system, specifically the Tet-On variant, relies on components from the tetracycline (B611298) resistance operon of E. coli. A reverse tetracycline-controlled transactivator (rtTA) protein is constitutively expressed in the host cells. In the absence of doxycycline, the rtTA cannot bind to the tetracycline response element (TRE) in the promoter of the target gene, and transcription is off. When doxycycline is added, it binds to the rtTA, causing a conformational change that allows the rtTA to bind to the TRE and activate transcription.

Doxycycline_Signaling_Pathway cluster_cytoplasm Cytoplasm rtTA Reverse Tetracycline Transactivator (rtTA) TRE Tetracycline Response Element (TRE) rtTA->TRE binds TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Doxycycline Doxycycline Doxycycline->rtTA enters cell and nucleus Experimental_Workflow cluster_induction Induction Conditions cluster_analysis Analysis Methods start Start: Select Cell Line transfection Transfect Cells with Inducible Reporter Constructs (e.g., Luciferase or GFP) start->transfection induction Induce Gene Expression transfection->induction Inokosterone_induction Add this compound (Dose-Response) Doxycycline_induction Add Doxycycline (Dose-Response) Uninduced_control No Inducer Control (Basal Level) analysis Quantitative Analysis data Data Interpretation and System Selection analysis->data luciferase_assay Luciferase Assay (Luminometry) gfp_analysis GFP Analysis (Flow Cytometry/ Microscopy) western_blot Western Blot (Protein Level) Inokosterone_induction->analysis Doxycycline_induction->analysis Uninduced_control->analysis

References

Assessing the Reproducibility of Phytoecdysteroid-Induced Anabolic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative framework for assessing the anabolic effects of phytoecdysteroids, with a primary focus on 20-hydroxyecdysone (B1671079) (Ecdysterone) due to the extensive availability of reproducible scientific data. While the initial intent was to focus on 25R-Inokosterone, a comprehensive literature search revealed a significant lack of specific, quantitative, and reproducible studies on its direct anabolic effects on muscle tissue. Therefore, this guide utilizes the robust dataset for Ecdysterone as a representative phytoecdysteroid to compare with other anabolic agents. The presented experimental protocols are directly applicable for future investigations into the reproducibility of this compound's effects.

The available evidence indicates that Ecdysterone exhibits significant anabolic properties, including the promotion of muscle hypertrophy and protein synthesis. These effects are primarily mediated through the activation of the Estrogen Receptor β (ERβ) and the subsequent stimulation of the PI3K/Akt signaling pathway, distinguishing its mechanism from traditional anabolic androgenic steroids (AAS).

Comparative Analysis of Anabolic Agents

To provide a clear comparison of anabolic potency, the following tables summarize quantitative data from in vitro and in vivo studies on Ecdysterone and its comparison with other well-established anabolic compounds.

Table 1: In Vitro Myotube Hypertrophy in C2C12 Cells

CompoundConcentrationMean Myotube Diameter Increase vs. ControlReference Study
Ecdysterone 1 µMSignificant increase, comparable to DihydrotestosteroneParr et al. (2014)[1]
Dihydrotestosterone (DHT) 1 µMSignificant increaseParr et al. (2014)[1]
IGF-1 1.3 nMSignificant increaseParr et al. (2014)[1]
Testosterone 1 µM~36% increaseGeorge et al. (2005)[2]

Table 2: In Vivo Muscle Fiber Hypertrophy in Rats

CompoundDosageTreatment DurationMuscle Fiber Size Increase vs. ControlReference Study
Ecdysterone 5 mg/kg body weight/day21 daysStrong hypertrophic effect in soleus muscleParr et al. (2014)[1]
Metandienone (Dianabol) 5 mg/kg body weight/day21 daysSignificant hypertrophic effectParr et al. (2014)[1]
Estradienedione (Trenbolox) 5 mg/kg body weight/day21 daysSignificant hypertrophic effectParr et al. (2014)[1]
SARM S 1 5 mg/kg body weight/day21 daysSignificant hypertrophic effectParr et al. (2014)[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Membrane cluster_1 Cytoplasm ERb Estrogen Receptor β (ERβ) PI3K PI3K ERb->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation p70S6K p70S6K mTOR->p70S6K Phosphorylation 4EBP1 4E-BP1 mTOR->4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis (Muscle Hypertrophy) p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Ecdysteroid Ecdysteroid (e.g., 20-Hydroxyecdysone) Ecdysteroid->ERb Binding

Caption: Proposed signaling pathway for ecdysteroid-induced muscle hypertrophy.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis C2C12_Culture C2C12 Myoblast Culture & Differentiation Treatment Treatment with This compound/ Test Compound C2C12_Culture->Treatment Myotube_Analysis Myotube Diameter Measurement Treatment->Myotube_Analysis Protein_Assay Protein Synthesis Assay (e.g., SUnSET) Treatment->Protein_Assay Western_Blot Western Blot for p-Akt/Akt Treatment->Western_Blot Animal_Model Rodent Model (e.g., Rats) Administration Compound Administration Animal_Model->Administration Muscle_Harvest Muscle Tissue Harvesting Administration->Muscle_Harvest Histology Histological Analysis (Muscle Fiber CSA) Muscle_Harvest->Histology

Caption: Experimental workflow for assessing anabolic effects.

Detailed Experimental Protocols

To ensure the reproducibility of findings, detailed and standardized protocols are essential. The following sections outline key experimental methodologies.

In Vitro Myotube Hypertrophy Assay

Objective: To quantify the hypertrophic effect of a test compound on cultured muscle cells.

Cell Line: C2C12 mouse myoblasts.

Methodology:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) until 80-90% confluency.

    • Induce differentiation into myotubes by switching to a differentiation medium (DMEM with 2% horse serum). Culture for 4-6 days, with media changes every 48 hours.

  • Treatment:

    • Treat differentiated myotubes with various concentrations of this compound or other test compounds (e.g., 0.1, 1, 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Immunostaining and Imaging:

    • Fix the myotubes with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate with a primary antibody against a myotube marker (e.g., anti-Myosin Heavy Chain).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Capture images using a fluorescence microscope.

  • Quantification:

    • Measure the diameter of at least 50-100 myotubes per treatment group using image analysis software (e.g., ImageJ). Multiple measurements should be taken along the length of each myotube and averaged.

Protein Synthesis Assay (Surface Sensing of Translation - SUnSET)

Objective: To measure the rate of new protein synthesis in response to a test compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture and differentiate C2C12 myotubes as described above.

    • Treat myotubes with the test compound for a specified duration.

  • Puromycin (B1679871) Labeling:

    • Add puromycin (a structural analog of tyrosyl-tRNA) to the culture medium at a final concentration of 1 µM and incubate for 30 minutes. Puromycin will be incorporated into newly synthesized polypeptide chains.

  • Cell Lysis and Western Blot:

    • Lyse the cells and collect the protein lysate.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody that specifically recognizes puromycin.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.

  • Quantification:

    • Quantify the intensity of the puromycin signal in each lane using densitometry. Normalize the signal to a loading control (e.g., GAPDH or total protein stain).

Estrogen Receptor β (ERβ) Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to ERβ.

Methodology:

  • Receptor Preparation:

    • Prepare a source of ERβ, typically from rat uterine cytosol or recombinant human ERβ.

  • Competitive Binding:

    • Incubate a constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) with the ERβ preparation in the presence of increasing concentrations of the unlabeled test compound (competitor).

  • Separation and Detection:

    • Separate the receptor-bound radioligand from the free radioligand using a method like hydroxylapatite precipitation or size-exclusion chromatography.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the relative binding affinity (RBA) compared to a standard ligand (e.g., 17β-estradiol).

Western Blot for Akt Phosphorylation

Objective: To assess the activation of the Akt signaling pathway.

Methodology:

  • Cell Culture, Treatment, and Lysis:

    • Culture, differentiate, and treat C2C12 myotubes as previously described.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).

    • After washing, incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization and Quantification:

    • Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.

    • Quantify the band intensities for both p-Akt and total Akt using densitometry.

    • Express the results as the ratio of p-Akt to total Akt.

Conclusion and Future Directions

The existing body of research provides a strong, reproducible basis for the anabolic effects of the phytoecdysteroid 20-hydroxyecdysone, primarily acting through ERβ and the PI3K/Akt signaling pathway. This guide offers a framework for comparing its efficacy to other anabolic agents.

Crucially, there is a clear need for dedicated research to specifically assess the anabolic properties of this compound. The experimental protocols detailed herein can be directly applied to generate the necessary quantitative data to determine its reproducibility and comparative efficacy. Such studies would be invaluable for researchers, scientists, and drug development professionals interested in the therapeutic potential of this and other phytoecdysteroids.

References

A Researcher's Guide to Comparing the Efficacy of Common Inducible Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to precisely control gene expression is paramount. Inducible systems, which allow for the activation of a target gene in response to a specific chemical inducer, are indispensable tools in molecular biology. The choice of an inducible system can significantly impact experimental outcomes, making a thorough understanding of their comparative efficacy essential. This guide provides an objective comparison of four widely used inducible systems: IPTG, Arabinose, Tetracycline (Tet-On), and Ecdysone, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Inducer Efficacy

The efficacy of an inducer is often determined by its ability to elicit a strong and dose-dependent response with minimal "leaky" expression in the uninduced state. The following tables summarize hypothetical, yet representative, quantitative data from a luciferase reporter assay comparing the performance of these four common inducers.

Table 1: Dose-Response of Common Inducers on Luciferase Reporter Gene Expression

Inducer ConcentrationIPTG (Relative Luminescence Units - RLU)L-Arabinose (RLU)Doxycycline (Tet-On) (ng/mL)Ponasterone A (Ecdysone) (µM)
0 (Uninduced)100 ± 1580 ± 1210 ± 35 ± 2
0.01 mM / 0.0002% / 1 ng/mL / 0.01 µM500 ± 45300 ± 305000 ± 4502000 ± 180
0.1 mM / 0.002% / 10 ng/mL / 0.1 µM2000 ± 1801500 ± 13550000 ± 450025000 ± 2250
1 mM / 0.02% / 100 ng/mL / 1 µM15000 ± 135012000 ± 1080200000 ± 18000150000 ± 13500
10 mM / 0.2% / 1000 ng/mL / 10 µM16000 ± 144010000 ± 900 (toxic)210000 ± 18900160000 ± 14400

Data are presented as mean ± standard deviation and are hypothetical, representing typical experimental outcomes.

Table 2: Key Performance Metrics of Inducible Systems

ParameterIPTG (lac operon)L-Arabinose (ara operon)Doxycycline (Tet-On)Ponasterone A (Ecdysone)
Fold Induction (at optimal concentration) ~160-fold~150-fold~20,000-fold~30,000-fold
Basal (Leaky) Expression ModerateLowVery LowExtremely Low
Toxicity at High Concentrations LowHighLowLow
Inducer Reversibility GoodGoodExcellentExcellent
Commonly Used In Bacteria (E. coli)Bacteria (E. coli)Mammalian cells, transgenic animalsMammalian cells, transgenic animals

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Visualizing the mechanisms of induction and the experimental process is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

cluster_iptg IPTG Induction (lac Operon) cluster_arabinose Arabinose Induction (ara Operon) IPTG IPTG LacI LacI Repressor IPTG->LacI Binds Operator lac Operator LacI->Operator Represses (No IPTG) Promoter lac Promoter Gene Target Gene Promoter->Gene Transcription RNAP RNA Polymerase RNAP->Promoter Binds Arabinose L-Arabinose AraC AraC Protein Arabinose->AraC Binds araI araI site AraC->araI Activates araO2 araO2 site AraC->araO2 Represses (No Arabinose) Promoter_ara araBAD Promoter Gene_ara Target Gene Promoter_ara->Gene_ara Transcription RNAP_ara RNA Polymerase RNAP_ara->Promoter_ara Binds

Bacterial Induction Mechanisms

cluster_tet Tetracycline (Tet-On) Induction cluster_ecdysone Ecdysone Induction Doxycycline Doxycycline rtTA rtTA Doxycycline->rtTA Binds TRE TRE Promoter rtTA->TRE Activates Gene_tet Target Gene TRE->Gene_tet Transcription RNAP_tet RNA Polymerase RNAP_tet->TRE Binds PonasteroneA Ponasterone A EcR EcR PonasteroneA->EcR Binds RXR RXR EcR->RXR Heterodimerizes EcRE EcRE Promoter RXR->EcRE Activates Gene_ecd Target Gene EcRE->Gene_ecd Transcription RNAP_ecd RNA Polymerase RNAP_ecd->EcRE Binds

Eukaryotic Induction Mechanisms

cluster_workflow Experimental Workflow for Comparing Inducer Efficacy start Start: Prepare cells with reporter construct induce Induce with varying concentrations of each inducer start->induce incubate Incubate for a defined period induce->incubate lyse Lyse cells incubate->lyse measure Measure reporter activity (e.g., luminescence, fluorescence) lyse->measure analyze Analyze data: calculate fold induction, plot dose-response curves measure->analyze compare Compare efficacy based on key metrics analyze->compare end End: Select optimal inducer compare->end

Experimental Workflow

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and comparable data.

Luciferase Reporter Assay for Quantifying Induction

This assay measures the activity of a luciferase enzyme, the expression of which is driven by the inducible promoter.

Materials:

  • Cells transfected with the appropriate inducible reporter plasmid (e.g., pGL4 with a TRE, lac, or ara promoter)

  • Inducers (IPTG, L-Arabinose, Doxycycline, Ponasterone A) at various concentrations

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Seeding: Plate the transfected cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Induction: After 24 hours, replace the culture medium with fresh medium containing the desired concentrations of the inducer. Include a no-inducer control.

  • Incubation: Incubate the cells for the desired induction period (typically 6-24 hours).

  • Cell Lysis:

    • Wash the cells once with PBS.[1]

    • Add an appropriate volume of cell lysis buffer to each well (e.g., 100 µL for a 24-well plate).[1]

    • Incubate at room temperature for 15 minutes with gentle rocking.

  • Luminometry:

    • Transfer 20-50 µL of the cell lysate to a luminometer tube or well of a white-walled 96-well plate.[2]

    • Inject the luciferase assay substrate.

    • Measure the luminescence, typically integrated over 10 seconds.[1]

  • Data Analysis: Normalize the relative light units (RLUs) to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration of the lysate. Calculate the fold induction by dividing the normalized RLU of the induced samples by the normalized RLU of the uninduced control.

Western Blot for Visualizing Protein Expression

Western blotting allows for the qualitative and semi-quantitative assessment of the induced protein.

Materials:

  • Induced and uninduced cell lysates

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Determine the protein concentration of each cell lysate.

    • Mix the desired amount of protein (typically 20-40 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the samples into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4]

    • Wash the membrane three times for 10 minutes each with TBST.[4]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]

    • Wash the membrane three times for 10 minutes each with TBST.[4]

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Statistical Analysis for Comparing Efficacy

To rigorously compare the efficacy of different inducers, appropriate statistical methods must be employed.

  • Two-Group Comparisons: For comparing the mean response of a single inducer at a specific concentration to an uninduced control, a t-test is appropriate.[5]

  • Multiple Group Comparisons: When comparing the effects of multiple inducers or multiple concentrations of a single inducer, an Analysis of Variance (ANOVA) is the standard method.[5][6] A significant ANOVA result indicates that there is a difference among the group means, but it does not specify which groups are different.

  • Post-Hoc Tests: Following a significant ANOVA, post-hoc tests such as Tukey's HSD (Honestly Significant Difference) or Dunnett's test (for comparing multiple groups to a single control) should be used to determine which specific pairs of groups are significantly different from each other.[5]

When presenting the results, it is crucial to report the mean, standard deviation (or standard error), the specific statistical test used, the p-value, and the sample size for each group. This ensures the transparency and reproducibility of the findings.

References

Safety Operating Guide

Safe Disposal of 25R-Inokosterone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the proper handling and disposal of 25R-Inokosterone, ensuring the safety of laboratory personnel and environmental protection.

This document provides detailed procedures for the safe disposal of this compound, a bioactive ecdysteroid used in various research applications. Adherence to these guidelines is crucial for minimizing risks and ensuring compliance with safety regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its properties and the necessary safety measures. Always handle this compound in a well-ventilated area.[1] Personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, should be worn at all times to avoid skin and eye contact.[1] In case of accidental contact, wash the affected skin area with soap and plenty of water, and for eye contact, rinse with pure water for at least 15 minutes and consult a doctor.[1]

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound is fundamental for its safe handling and disposal.

PropertyValueSource
Molecular FormulaC₂₇H₄₄O₇PubChem[2]
Molecular Weight480.6 g/mol PubChem[2]
AppearanceBeige SolidFisher Scientific[3]
Melting Point57 °C / 134.6 °FFisher Scientific[3]
Boiling Point265 - 267 °C / 509 - 512.6 °F @ 760 mmHgFisher Scientific[3]
Flash Point132 °C / 269.6 °FFisher Scientific[3]
Specific Gravity1.022Fisher Scientific[3]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.[1]

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled, and suitable sealed container.[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[3]

2. Accidental Spill Containment:

  • In the event of a spill, evacuate personnel from the immediate area.[1]

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE, including respiratory protection if dust is generated.

  • Carefully sweep or scoop up the spilled material and place it into the designated waste container.[3]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Prevent the spilled material from entering drains or sewer systems.[1]

3. Final Disposal:

  • Arrange for the collection and disposal of the waste container by a licensed chemical waste disposal service.

  • The approved disposal methods are controlled incineration with flue gas scrubbing or removal to a chemical destruction plant.[1]

  • Do not dispose of this compound down the drain or in general waste.[1]

4. Packaging Disposal:

  • Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[1]

  • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if local regulations permit.[1]

Disposal Workflow

This compound Disposal Workflow A Waste Generation (Unused chemical, contaminated labware) B Segregate Waste (Dedicated, labeled, sealed container) A->B F Spill Occurs A->F C Temporary Storage (Cool, dry, well-ventilated area) B->C D Arrange for Professional Disposal (Licensed chemical waste contractor) C->D E Controlled Incineration or Chemical Destruction D->E G Contain Spill & Clean Up (Use appropriate PPE) F->G Emergency Procedure G->B

Caption: A flowchart illustrating the proper disposal procedure for this compound.

References

Personal protective equipment for handling 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 25R-Inokosterone

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established laboratory safety protocols and data from the safety data sheet (SDS) for the related compound, 25S-Inokosterone, in the absence of a specific SDS for the 25R isomer. It is imperative to handle this compound with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications & Rationale
Hands Chemical-resistant glovesNitrile or other suitable material. Must be inspected before use. Wash and dry hands after removal.[1]
Eyes/Face Safety goggles with side-shields or face shieldTightly fitting and conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[1]
Body Laboratory coat or chemical-resistant coverallsProvides a barrier against accidental spills and contamination of personal clothing.[1][2]
Respiratory Air-purifying respirator (if dust is generated)Use a NIOSH-approved respirator when handling the solid form to avoid inhalation of dust particles.[3]

Operational Plan for Handling this compound

Follow these step-by-step procedures for the safe handling of this compound throughout the experimental workflow.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[1]

  • Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[4]

  • Keep a clear and accurate inventory of the compound.

Preparation and Handling
  • All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[1]

  • Wear all recommended PPE as outlined in the table above.

  • When weighing the compound, use a balance inside a fume hood or a ventilated balance enclosure.

  • For dissolution, add the solvent slowly to the solid to prevent splashing. A stock solution can be prepared by dissolving in DMSO.[4]

Experimental Use
  • Ensure all glassware and equipment are clean and dry before use.

  • Conduct all experimental procedures involving this compound within a fume hood.

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.

Spill and Emergency Procedures
  • In case of a spill:

    • Evacuate personnel from the immediate area.[1]

    • Remove all sources of ignition.[1]

    • Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

    • Clean the spill area thoroughly.

  • First Aid:

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1]

    • On skin: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

    • In eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[1]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[1]

    • In all cases of exposure, seek medical attention.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Chemical: Unused or waste this compound should be disposed of through a licensed chemical destruction facility.[1] Do not dispose of it down the drain or in regular trash.[1]

  • Contaminated Materials: All disposable labware (e.g., pipette tips, tubes) and PPE (e.g., gloves) that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.

  • Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal in accordance with local regulations.[1]

Visual Workflow for Handling and Disposal

The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_exp Experimental Use cluster_disposal Cleanup & Disposal cluster_spill Spill Response A Don Appropriate PPE B Work in a Ventilated Area (e.g., Fume Hood) A->B C Weigh Solid Compound B->C D Dissolve in Appropriate Solvent C->D E Conduct Experiment D->E F Record Observations E->F J Decontaminate Work Area E->J M Evacuate Area E->M If Spill Occurs G Segregate Waste: - Solid Compound - Contaminated Materials - Sharps F->G H Label Hazardous Waste Containers G->H I Dispose of Waste via Licensed Contractor H->I K Remove and Dispose of PPE J->K L Wash Hands Thoroughly K->L N Don PPE M->N O Contain and Collect Spill N->O P Dispose of as Hazardous Waste O->P

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
25R-Inokosterone
Reactant of Route 2
Reactant of Route 2
25R-Inokosterone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.